molecular formula C46H51FN5O8P B181405 2'-F-Bz-dC Phosphoramidite

2'-F-Bz-dC Phosphoramidite

Katalognummer: B181405
Molekulargewicht: 851.9 g/mol
InChI-Schlüssel: CKKJPMGSTGVCJJ-GNUWXFRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2'-F-Bz-dC Phosphoramidite is a useful research compound. Its molecular formula is C46H51FN5O8P and its molecular weight is 851.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKJPMGSTGVCJJ-GNUWXFRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H51FN5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2'-F-Bz-dC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-N4-benzoyl-2'-deoxycytidine phosphoramidite (B1245037), commonly referred to as 2'-F-Bz-dC phosphoramidite, is a critical building block in the chemical synthesis of modified oligonucleotides. Its unique properties, conferred by the fluorine substitution at the 2' position of the ribose sugar, make it an invaluable tool for the development of therapeutic and diagnostic oligonucleotides, including antisense oligonucleotides, siRNAs, and aptamers. The 2'-fluoro modification enhances the nuclease resistance and binding affinity of oligonucleotides to their target RNA, thereby improving their stability and efficacy in biological systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and application in solid-phase oligonucleotide synthesis.

Core Properties of this compound

This compound is a white to light yellow solid that is soluble in anhydrous acetonitrile (B52724), the standard solvent used in oligonucleotide synthesis.[1] Key quantitative data for this phosphoramidite are summarized in the table below.

PropertyValue
Chemical Formula C46H51FN5O8P
Molecular Weight 851.9 g/mol [2]
CAS Number 161442-19-9
Appearance White to light yellow solid
Purity >98% (HPLC)
Solubility Soluble in anhydrous acetonitrile
Coupling Efficiency >99%[3]
Storage Conditions Store at -20°C under an inert atmosphere (e.g., argon or nitrogen)[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a suitably protected 2'-deoxy-2'-fluorocytidine (B130037) nucleoside. The following diagram and protocol outline the key steps in its preparation.

G cluster_synthesis Synthesis of this compound A 2'-Deoxy-2'-fluorocytidine B N4-Benzoyl-2'-deoxy-2'-fluorocytidine A->B Benzoylation (Benzoyl Chloride) C 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine B->C 5'-O-Tritylation (DMT-Cl) D This compound C->D 3'-O-Phosphitylation (2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

Caption: Chemical synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a general overview of the synthesis. Specific reaction conditions, including solvent volumes, reagent equivalents, and reaction times, should be optimized based on laboratory-specific conditions and scale.

1. N4-Benzoylation of 2'-Deoxy-2'-fluorocytidine:

  • Objective: To protect the exocyclic amine of the cytosine base with a benzoyl group.

  • Procedure:

    • Dissolve 2'-deoxy-2'-fluorocytidine in a suitable solvent such as pyridine (B92270).

    • Cool the solution in an ice bath.

    • Slowly add benzoyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

    • Purify the resulting N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica (B1680970) gel chromatography.

2. 5'-O-Dimethoxytritylation:

  • Objective: To protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, which is essential for solid-phase synthesis.

  • Procedure:

    • Co-evaporate the N4-benzoyl-2'-deoxy-2'-fluorocytidine with anhydrous pyridine to remove residual water.

    • Dissolve the dried nucleoside in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution.

    • Stir the reaction at room temperature until complete, as monitored by TLC.

    • Quench the reaction with methanol and remove the solvent.

    • Purify the 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica gel chromatography.

3. 3'-O-Phosphitylation:

  • Objective: To introduce the reactive phosphoramidite moiety at the 3'-hydroxyl group.

  • Procedure:

    • Dry the 5'-O-DMT protected nucleoside under high vacuum.

    • Dissolve the dried compound in anhydrous dichloromethane (B109758) under an inert atmosphere.

    • Add N,N-diisopropylethylamine (DIPEA) followed by the slow addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[5]

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or 31P NMR.[5]

    • Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final this compound by precipitation from a suitable solvent system (e.g., dichloromethane/hexane) to yield a fine white powder.

Solid-Phase Oligonucleotide Synthesis with this compound

This compound is incorporated into oligonucleotides using an automated solid-phase synthesizer following the standard phosphoramidite chemistry cycle. The workflow for a single coupling cycle is depicted below.

G cluster_synthesis_cycle Oligonucleotide Synthesis Cycle A 1. Detritylation (Removal of 5'-DMT group) B 2. Coupling (Addition of this compound) A->B C 3. Capping (Acetylation of unreacted 5'-OH groups) B->C D 4. Oxidation (Conversion of phosphite (B83602) to phosphate) C->D D->A Next Cycle

Caption: Standard workflow for solid-phase oligonucleotide synthesis.

Experimental Protocol: Incorporation of this compound

This protocol outlines the steps for a single coupling cycle on an automated DNA/RNA synthesizer.

  • Reagents:

    • This compound solution (e.g., 0.1 M in anhydrous acetonitrile)[6]

    • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

    • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

    • Oxidizing solution (e.g., iodine in THF/water/pyridine)

    • Anhydrous acetonitrile for washing

  • Procedure (Automated Synthesizer Cycle):

    • Detritylation: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.

    • Coupling: The this compound solution and the activator solution are simultaneously delivered to the synthesis column. A longer coupling time of 3-5 minutes is generally recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[5]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles. The column is then washed with anhydrous acetonitrile.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile.

This cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Cleavage, Deprotection, and Purification

After the desired sequence has been synthesized, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl from the cytosine base, cyanoethyl from the phosphate backbone, and DMT from the 5'-terminus) are removed.

  • Cleavage and Base Deprotection: Treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) is typically used. For 2'-fluoro modified oligonucleotides, deprotection with AMA at room temperature for 2 hours is often recommended to avoid any potential side reactions.

  • Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC (IEX-HPLC), or polyacrylamide gel electrophoresis (PAGE), depending on the length and purity requirements of the final product.

Conclusion

This compound is a cornerstone of modern therapeutic oligonucleotide development. Its incorporation into synthetic oligonucleotides imparts desirable properties, including enhanced stability and binding affinity. The well-established protocols for its synthesis and use in automated solid-phase synthesis make it an accessible and reliable reagent for researchers and drug developers. Careful adherence to anhydrous conditions and optimized reaction times are crucial for achieving high-yield and high-purity synthesis of 2'-fluoro modified oligonucleotides.

References

An In-depth Technical Guide to 2'-F-Bz-dC Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nucleic acid therapeutics, the chemical modification of oligonucleotides is paramount to enhancing their efficacy, stability, and pharmacokinetic properties. Among the arsenal (B13267) of modified nucleosides, 2'-deoxy-2'-fluoro-N4-benzoyl-cytidine (2'-F-Bz-dC) phosphoramidite (B1245037) has emerged as a critical building block. The introduction of a fluorine atom at the 2' position of the ribose sugar confers remarkable properties, including increased thermal stability of duplexes and enhanced resistance to nuclease degradation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 2'-F-Bz-dC phosphoramidite, along with detailed protocols for its incorporation into synthetic oligonucleotides and subsequent evaluation of their biological activity.

Chemical Structure and Properties

This compound is a chemically modified deoxycytidine derivative designed for use in automated solid-phase oligonucleotide synthesis. The key modifications—a 2'-fluoro group, a 4-N-benzoyl protecting group, a 5'-O-dimethoxytrityl (DMT) protecting group, and a 3'-O-(N,N-diisopropyl) phosphoramidite moiety—are crucial for its function.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide[1]
Synonyms DMT-2'-Fluoro-dC(Bz) Phosphoramidite, 2'-F-Bz-dC-CE Phosphoramidite, N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine-3'-CE-phosphoramidite[1][2]
Molecular Formula C46H51FN5O8P[3][4]
Molecular Weight 851.90 g/mol [3]
Appearance White to off-white powder[5]
Purity ≥98% (by HPLC and 31P-NMR)[2][5]
Solubility Soluble in anhydrous acetonitrile[6]
Storage Conditions Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen)[7]

Table 2: Key Structural Features and Their Functions

Structural FeatureFunction
2'-Fluoro (2'-F) Group Enhances binding affinity (Tm) to complementary RNA strands, increases nuclease resistance, and induces an A-form helical conformation similar to RNA.[5][6]
N4-Benzoyl (Bz) Group Protects the exocyclic amine of cytosine during oligonucleotide synthesis to prevent unwanted side reactions.[8]
5'-Dimethoxytrityl (DMT) Group Protects the 5'-hydroxyl group, allowing for controlled, stepwise addition of nucleosides. It is removed at the beginning of each coupling cycle.[8]
3'-CE Phosphoramidite Group The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl (CE) group protects the phosphate (B84403) backbone during synthesis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the appropriately protected 2'-deoxy-2'-fluorocytidine (B130037) nucleoside. The following is a representative protocol based on established chemical methodologies.

1. Protection of the Exocyclic Amine:

  • Objective: To protect the N4-amino group of 2'-deoxy-2'-fluorocytidine to prevent side reactions during subsequent synthesis steps.

  • Procedure:

    • Suspend 2'-deoxy-2'-fluorocytidine in anhydrous pyridine (B92270).

    • Add a solution of trimethylsilyl (B98337) chloride (TMSCl) in pyridine dropwise at 0°C to protect the hydroxyl groups.

    • After stirring, add benzoyl chloride (BzCl) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and then add aqueous ammonia (B1221849) to remove the silyl (B83357) protecting groups.

    • Purify the resulting N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica (B1680970) gel chromatography.

2. 5'-O-DMT Protection:

  • Objective: To protect the 5'-hydroxyl group with the acid-labile DMT group.

  • Procedure:

    • Dissolve N4-benzoyl-2'-deoxy-2'-fluorocytidine in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate and brine.

    • Purify the 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica gel chromatography.

3. Phosphitylation:

  • Objective: To introduce the reactive phosphoramidite moiety at the 3'-hydroxyl position.

  • Procedure:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane (B109758) under an inert atmosphere.

    • Add N,N-diisopropylethylamine (DIPEA) followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with methanol.

    • Extract the product and purify by silica gel chromatography using a solvent system containing a small percentage of triethylamine (B128534) to prevent degradation of the product on the silica.

    • The final product, this compound, is typically obtained as a white foam and should be stored under inert gas at -20°C.

Solid-Phase Synthesis of Oligonucleotides Incorporating 2'-F-Bz-dC

The standard phosphoramidite cycle on an automated DNA/RNA synthesizer is used to incorporate 2'-F-Bz-dC into an oligonucleotide sequence.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

  • This compound and other required phosphoramidites (dissolved in anhydrous acetonitrile).

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

  • Oxidizing solution (Iodine in THF/pyridine/water).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) - AMA).

Procedure (One Cycle):

  • Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The this compound is activated by the activator solution and then delivered to the column containing the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 3-5 minutes) is often recommended for modified phosphoramidites to ensure high coupling efficiency.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution. The support is then washed, and the cycle is repeated with the next phosphoramidite in the sequence.

Post-Synthesis Cleavage and Deprotection:

  • After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (benzoyl and cyanoethyl) are removed by incubation with AMA at room temperature for 2 hours.[4]

  • The resulting crude oligonucleotide solution is dried and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.

Mandatory Visualizations

Solid-Phase Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle cluster_cycle One Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add this compound) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Next Cycle End Cleavage & Deprotection Oxidation->End Start Start with Solid Support Start->Detritylation

Caption: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.

Experimental Workflow for Antisense Oligonucleotide Activity Assay

ASO_Activity_Workflow cluster_design ASO Design & Synthesis cluster_invitro In Vitro Evaluation cluster_protein Protein Level Analysis ASO_Design 1. ASO Sequence Design (Targeting mRNA) Oligo_Synthesis 2. Oligonucleotide Synthesis (with 2'-F-Bz-dC) ASO_Design->Oligo_Synthesis Purification 3. Purification & QC (HPLC, Mass Spec) Oligo_Synthesis->Purification Cell_Culture 4. Cell Culture (Target Gene Expressing) Purification->Cell_Culture Transfection 5. ASO Transfection (Dose-Response) Cell_Culture->Transfection RNA_Extraction 6. RNA Extraction Transfection->RNA_Extraction Protein_Extraction 8. Protein Extraction Transfection->Protein_Extraction qPCR 7. RT-qPCR Analysis (mRNA Knockdown) RNA_Extraction->qPCR Data_Analysis 10. Data Analysis (Efficacy & Potency) qPCR->Data_Analysis Western_Blot 9. Western Blot (Protein Knockdown) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

References

Synthesis Pathway for 2'-F-Bz-dC Phosphoramidite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2'-F-Bz-dC Phosphoramidite (B1245037) (5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-2'-deoxy-2'-fluorocytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite), a critical building block in the synthesis of modified oligonucleotides. The introduction of a fluorine atom at the 2' position of the deoxyribose sugar imparts unique and beneficial properties to oligonucleotides, including increased stability against nuclease degradation and enhanced binding affinity to target RNA sequences. These characteristics make 2'-fluoro-modified oligonucleotides valuable tools in therapeutic and diagnostic applications.

This document outlines the multi-step chemical synthesis, including the protection of functional groups and the final phosphitylation reaction. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to guide researchers in the preparation of this essential reagent.

Core Synthesis Pathway

The synthesis of 2'-F-Bz-dC Phosphoramidite is a sequential process that involves the strategic protection of reactive functional groups on the 2'-deoxy-2'-fluorocytidine (B130037) nucleoside, followed by the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. The key steps include the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, protection of the exocyclic amine of cytosine with a benzoyl (Bz) group, and finally, the phosphitylation of the 3'-hydroxyl group.

The overall logical workflow for the synthesis is depicted below.

Synthesis_Workflow Start Starting Material: 2'-Deoxy-2'-fluorouridine Step1 Conversion to 2'-Deoxy-2'-fluorocytidine Start->Step1 Step2 5'-O-DMT Protection Step1->Step2 Step3 N4-Benzoyl Protection Step2->Step3 Intermediate Protected Nucleoside: 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine Step3->Intermediate Step4 3'-O-Phosphitylation Intermediate->Step4 Final_Product Final Product: This compound Step4->Final_Product Purification Purification and Characterization Final_Product->Purification

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical syntheses for fluorinated nucleoside phosphoramidites. Researchers should adapt these procedures as necessary based on laboratory conditions and available reagents.

Step 1: Synthesis of 2'-Deoxy-2'-fluorocytidine from 2'-Deoxy-2'-fluorouridine

This conversion is a critical step and can be achieved through a multi-step process involving the activation of the 4-position of the uracil (B121893) ring followed by amination.

Methodology:

  • Activation of the 4-carbonyl group: 5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorouridine is treated with a sulfonylating agent, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like acetonitrile. The reaction activates the C4 position for nucleophilic attack.

  • Amination: The activated intermediate is then reacted with a source of ammonia, such as a concentrated solution of ammonium (B1175870) hydroxide, to convert the uridine (B1682114) derivative into the corresponding cytidine (B196190) derivative.

  • Deprotection of 5'-O-DMT: The DMT group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM), to yield 2'-deoxy-2'-fluorocytidine.

Step 2: 5'-O-Dimethoxytritylation

The selective protection of the primary 5'-hydroxyl group is achieved using dimethoxytrityl chloride.

Methodology:

  • 2'-deoxy-2'-fluorocytidine is co-evaporated with anhydrous pyridine (B92270) to remove residual water.

  • The dried nucleoside is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added in a slight excess.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with methanol (B129727) and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent like DCM and washed with aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel chromatography.

Step 3: N4-Benzoylation

The exocyclic amine of the cytosine base is protected with a benzoyl group to prevent side reactions during oligonucleotide synthesis.

Methodology:

  • 5'-O-DMT-2'-deoxy-2'-fluorocytidine is dissolved in anhydrous pyridine.

  • Benzoic anhydride (B1165640) is added in excess, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the solvent is evaporated, and the residue is purified by silica gel chromatography to yield 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine.

Step 4: 3'-O-Phosphitylation

The final step involves the introduction of the phosphoramidite moiety at the 3'-hydroxyl group.

Methodology:

  • The protected nucleoside, 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine, is dried by co-evaporation with anhydrous acetonitrile.

  • The dried compound is dissolved in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

  • N,N-diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • The reaction is stirred at room temperature for a period of 2 hours, with progress monitored by TLC or ³¹P NMR.

  • The reaction mixture is then diluted with dichloromethane and washed with a cold saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexane (B92381) containing a small percentage of triethylamine (B128534) to prevent hydrolysis of the product. The final product, this compound, is obtained as a white foam. A yield of 98% has been reported for the analogous L-isomer synthesis.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

StepCompound NameStarting MaterialKey ReagentsSolventTypical YieldPurity (HPLC)
12'-Deoxy-2'-fluorocytidine2'-Deoxy-2'-fluorouridineTPSCl, NH₄OH, TCAAcetonitrile, DCMVariable>95%
25'-O-DMT-2'-deoxy-2'-fluorocytidine2'-Deoxy-2'-fluorocytidineDMT-ClPyridine80-90%>98%
35'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine5'-O-DMT-2'-deoxy-2'-fluorocytidineBenzoic AnhydridePyridine85-95%>98%
4This compound5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEADichloromethane~98%[1]>98%[2]

Characterization

The final product and intermediates should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the phosphoramidite. A purity of 98.03% has been reported.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound. The molecular weight of this compound is 851.90 g/mol .[2]

Automated Oligonucleotide Synthesis Workflow

Once synthesized and purified, the this compound is ready for use in automated solid-phase oligonucleotide synthesis. The following diagram illustrates the standard cycle for incorporating a phosphoramidite monomer into a growing oligonucleotide chain.

Oligo_Synthesis_Cycle Start Start Cycle: Solid Support with free 5'-OH Coupling 1. Coupling: Add this compound + Activator (e.g., Tetrazole) Start->Coupling Capping 2. Capping: Acetylate unreacted 5'-OH groups Coupling->Capping Oxidation 3. Oxidation: Oxidize phosphite (B83602) triester to phosphate triester (I₂/H₂O) Capping->Oxidation Detritylation 4. Detritylation: Remove 5'-DMT group with acid Oxidation->Detritylation Next_Cycle Ready for Next Cycle Detritylation->Next_Cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and application of this compound. Adherence to rigorous anhydrous techniques and careful purification at each step are paramount to obtaining a high-quality product suitable for the synthesis of therapeutic and diagnostic oligonucleotides.

References

A Technical Guide to 2'-Fluoro Benzoyl Deoxycytidine Phosphoramidite: Enhancing Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function and applications of 2'-fluoro benzoyl deoxycytidine phosphoramidite (B1245037), a critical building block in the synthesis of modified oligonucleotides for therapeutic and diagnostic purposes. Its unique chemical properties impart enhanced stability and binding affinity, addressing key challenges in the development of nucleic acid-based drugs.

Core Function: A Building Block for Enhanced Oligonucleotides

2'-Fluoro benzoyl deoxycytidine phosphoramidite is a chemically modified nucleoside used in automated solid-phase oligonucleotide synthesis.[1] The primary function of this phosphoramidite is to introduce 2'-fluoro modifications into synthetic DNA and RNA sequences. This modification, the substitution of a hydrogen atom with a fluorine atom at the 2' position of the deoxyribose sugar ring, confers significant advantages to the resulting oligonucleotide.[2][3] The benzoyl group serves as a protecting group for the exocyclic amine of cytosine during the synthesis process.[4]

The introduction of the 2'-fluoro modification has two primary effects:

  • Increased Thermal Stability: The presence of the electronegative fluorine atom locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices (like RNA). This pre-organization of the sugar moiety leads to a more stable duplex when the modified oligonucleotide binds to its complementary DNA or RNA target.[5] This increased stability is reflected in a higher melting temperature (Tm).

  • Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance, making the phosphodiester backbone of the oligonucleotide more resistant to degradation by cellular nucleases.[3][6] This increased stability in biological fluids is a crucial attribute for in vivo applications of therapeutic oligonucleotides.

Quantitative Data Summary

The incorporation of 2'-fluoro benzoyl deoxycytidine phosphoramidite into oligonucleotides leads to measurable improvements in their biophysical properties.

Property EnhancementUnmodified Oligonucleotide2'-Fluoro Modified OligonucleotideReference
Melting Temperature (Tm) Increase per Modification Baseline Tm+ ~4°C (vs. DNA) / + ~5°C (vs. RNA)[5][7]
Nuclease Resistance Susceptible to degradationHighly resistant to snake venom phosphodiesterase[5][7]
Coupling Efficiency >99% (standard DNA)>98% (with extended coupling time)[8][9]

Experimental Protocols

Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

This protocol outlines the key steps for incorporating 2'-fluoro benzoyl deoxycytidine phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • 2'-Fluoro benzoyl deoxycytidine phosphoramidite

  • Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent)

  • Anhydrous acetonitrile (B52724)

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA/RNA synthesizer

Protocol:

  • Preparation of Phosphoramidite Solution: Dissolve the 2'-fluoro benzoyl deoxycytidine phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • Automated Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite cycle for each nucleotide addition. The key modification for incorporating the 2'-fluoro phosphoramidite is to extend the coupling time.

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Activation of the phosphoramidite and its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for 2'-fluoro phosphoramidites should be extended to at least 6-15 minutes, compared to the standard 1.5 minutes for DNA phosphoramidites, to ensure high coupling efficiency. [8][9]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Repeat Cycle: Continue the synthesis cycle for each nucleotide in the desired sequence.

  • Final Detritylation: Removal of the DMT group from the 5'-end of the full-length oligonucleotide.

Deprotection and Cleavage of the Modified Oligonucleotide

Materials:

  • CPG solid support with the synthesized oligonucleotide

  • Ammonium hydroxide (B78521)/methylamine (AMA) solution (1:1 v/v) or a mixture of 0.5 M aqueous lithium hydroxide and 3.5 M triethylamine (B128534) in methanol.[4]

  • Sealed reaction vial

  • Heating block or oven

Protocol:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support to a sealed vial.

    • Add the deprotection solution (e.g., AMA).

    • Heat the vial at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the solid support and removes the benzoyl protecting groups from the nucleobases.[2]

  • Solvent Removal: After cooling, transfer the supernatant containing the deprotected oligonucleotide to a new tube and evaporate the solvent.

  • Purification: The crude oligonucleotide can be purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Visualizations

Oligonucleotide_Synthesis_and_Application_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis cluster_post_synthesis Post-Synthesis Processing cluster_application Therapeutic Application start CPG Solid Support detritylation Detritylation start->detritylation coupling Coupling with 2'-F-Bz-dC Phosphoramidite (Extended Time) detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation cycle Repeat Cycle for Sequence Elongation oxidation->cycle cycle->detritylation Next Nucleotide cleavage Cleavage & Deprotection (e.g., AMA) cycle->cleavage Full-Length Oligo purification Purification (HPLC/PAGE) cleavage->purification analysis Quality Control (Mass Spec/CE) purification->analysis formulation Formulation analysis->formulation delivery In Vivo Delivery formulation->delivery binding Binding to Target mRNA delivery->binding degradation RNase H Mediated Target Degradation binding->degradation

Caption: Workflow for the synthesis and application of a 2'-fluoro modified antisense oligonucleotide.

This guide provides a foundational understanding of the critical role of 2'-fluoro benzoyl deoxycytidine phosphoramidite in the development of robust oligonucleotide-based therapeutics. The enhanced properties it confers are instrumental in overcoming the inherent instability of natural nucleic acids, paving the way for more effective and durable drugs.

References

An In-depth Technical Guide on the Mechanism of Action of 2'-F-Bz-dC Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of 2'-F-Bz-dC phosphoramidite (B1245037) in the solid-phase synthesis of modified oligonucleotides. The incorporation of 2'-fluoro-modified nucleosides is a critical strategy in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to enhance their efficacy and stability. This document details the role of the 2'-fluoro and N4-benzoyl modifications, quantitative data on synthesis and stability, detailed experimental protocols, and visual representations of the underlying chemical processes.

Introduction: The Role of Chemical Modifications in Oligonucleotide Therapeutics

Standard DNA and RNA oligonucleotides are susceptible to degradation by cellular nucleases and can exhibit suboptimal binding affinity to their target sequences. Chemical modifications are therefore essential to improve their drug-like properties. The 2'-fluoro (2'-F) modification on the ribose sugar is a key second-generation modification that confers desirable properties for therapeutic applications. The 2'-F-Bz-dC phosphoramidite is the building block used to incorporate a 2'-fluoro-2'-deoxycytidine into a growing oligonucleotide chain.

Mechanism of Action and Key Components

The utility of this compound in oligonucleotide synthesis is best understood by examining its two key chemical features: the 2'-fluoro group on the deoxyribose sugar and the N4-benzoyl protecting group on the cytosine base.

The 2'-Fluoro Modification: Enhancing Stability and Affinity

The replacement of the 2'-hydroxyl group of RNA with a fluorine atom has profound effects on the properties of the resulting oligonucleotide:

  • Increased Nuclease Resistance: The electronegative fluorine atom at the 2' position provides steric hindrance, protecting the adjacent phosphodiester linkage from cleavage by endonucleases and exonucleases. This significantly increases the half-life of the oligonucleotide in biological fluids.[1]

  • Enhanced Binding Affinity: The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of an A-form helix, the geometry adopted by RNA-RNA and RNA-DNA duplexes.[2][3] This pre-organization of the sugar conformation leads to a more stable duplex with the target RNA, resulting in a higher melting temperature (Tm).[2][3]

  • Reduced Immunostimulation: For siRNAs, 2'-fluoro modifications have been shown to reduce off-target effects and immune stimulation.[2]

The N4-Benzoyl (Bz) Protecting Group: Ensuring Synthesis Fidelity

During oligonucleotide synthesis, the exocyclic amine of cytosine is reactive and can undergo undesirable side reactions during the phosphoramidite coupling steps. The N4-benzoyl (Bz) group serves as a temporary protecting group to prevent these side reactions. It is stable throughout the synthesis cycles and is efficiently removed during the final deprotection step under basic conditions.[4][]

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of 2'-fluoro modified phosphoramidites and the deprotection of the N4-benzoyl group.

Table 1: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)
Duplex TypeChange in Tm per 2'-F Modification (°C)Reference(s)
2'-F RNA / RNA+1.8[3][6]
2'-F RNA / RNA+1.0 to +2.0[7]
2'-F RNA / DNA+0.5[3][6]
2'-F DNA / DNA+1.3[8]
Single 2'-F in DNA / DNA+1.2[3][6]
Table 2: Typical Stepwise Coupling Efficiency in Phosphoramidite Synthesis
Phosphoramidite TypeTypical Stepwise Coupling Efficiency (%)NotesReference(s)
Standard DNA/RNA98.5 - >99.0Efficiency is crucial for the yield of full-length oligonucleotides.[9]
2'-Fluoro Modified>98 (with optimization)May require longer coupling times (e.g., up to 15 minutes) compared to standard phosphoramidites to achieve high efficiency.[10][11]
2'-Fluoro-3'-amino70 - 75Demonstrates that some 2'-fluoro modifications can exhibit lower coupling efficiency under standard conditions.[12]
Table 3: Deprotection Half-Life (t½) of N4-Benzoyl-dC under Various Conditions
Deprotection ReagentTemperature (°C)Half-Life (t½) in minutesReference(s)
Aqueous Methylamine (40%)2518[13]
Ethanolic Ammonia (2.0 M)251,200[13]
Ammonium Hydroxide / Methylamine (AMA) (1:1)65< 10 (for full deprotection)[9]

Note: While the benzoyl group on 2'-deoxycytidine (B1670253) is standard, AMA treatment can lead to a side reaction forming N4-methyl-dC at a level of around 5%. Using acetyl-protected dC (Ac-dC) is recommended to avoid this when using AMA.

Experimental Protocols

The following are representative protocols for the incorporation of this compound into an oligonucleotide and the subsequent deprotection steps. These protocols are based on standard automated solid-phase synthesis using the phosphoramidite method.

Protocol for Solid-Phase Synthesis Cycle

This cycle is repeated for the addition of each nucleotide.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The solid support is washed with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction.

    • Time: 1-2 minutes.

  • Coupling:

    • Reagents:

      • 0.1 M solution of this compound in anhydrous acetonitrile.

      • 0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.

    • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the oligonucleotide chain.

    • Time: 3-15 minutes. Note: Longer coupling times are often required for 2'-modified phosphoramidites to ensure high coupling efficiency.[10][11]

  • Capping:

    • Reagents:

    • Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents the formation of deletion mutants in subsequent cycles.

    • Time: 30 seconds.

  • Oxidation:

    • Reagent: 0.1 M Iodine in THF/Pyridine/Water.

    • Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a more stable pentavalent phosphate (B84403) triester.

    • Time: 1 minute.

Protocol for Cleavage and Deprotection
  • Cleavage from Solid Support and Base Deprotection using AMA:

    • Reagent: A 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine (AMA).

    • Procedure:

      • Transfer the solid support from the synthesis column to a screw-cap vial.

      • Add the AMA solution to the vial.

      • Incubate the vial at 65°C for 10-15 minutes. This cleaves the oligonucleotide from the support and removes the benzoyl and other base-protecting groups, as well as the cyanoethyl phosphate protecting groups.[1][9]

      • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

      • Evaporate the solution to dryness.

  • Removal of 2'-Silyl Protecting Groups (if applicable for RNA synthesis):

    • If synthesizing an RNA or chimeric oligonucleotide with other 2'-protected monomers (e.g., with TBDMS), a subsequent deprotection step using a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (TEA·3HF) is required after the AMA step.[9]

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the key processes involved.

The Phosphoramidite Synthesis Cycle

Oligonucleotide_Synthesis_Cycle cluster_support Solid Support cluster_reagents Reagents Oligo_start Growing Oligo Chain (5'-OH free) Coupling 1. Coupling Oligo_start->Coupling Amidite 2'-F-Bz-dC Phosphoramidite Amidite->Coupling Activator Activator (e.g., ETT) Activator->Coupling Capping_mix Capping Mix (Acetic Anhydride) Capping 2. Capping Capping_mix->Capping Oxidizer Oxidizer (Iodine) Oxidation 3. Oxidation Oxidizer->Oxidation Deblock Deblocking Agent (DCA) Deblocking 4. Deblocking Deblock->Deblocking Coupling->Capping Chain Elongated Capping->Oxidation Failures Capped Oxidation->Deblocking Backbone Stabilized Deblocking->Oligo_start Cycle Repeats

Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Logical Workflow of this compound in Synthesis

Logical_Workflow cluster_input Input Building Block cluster_properties Key Chemical Features cluster_process Synthesis & Deprotection cluster_output Final Product & Properties Start_Amidite This compound F_group 2'-Fluoro Group Start_Amidite->F_group Bz_group N4-Benzoyl Group Start_Amidite->Bz_group Synthesis Solid-Phase Synthesis (Coupling Cycle) F_group->Synthesis Incorporated into backbone Nuclease_Res Nuclease Resistance F_group->Nuclease_Res confers Binding_Aff Increased Binding Affinity (Tm) F_group->Binding_Aff confers Bz_group->Synthesis Prevents side reactions Deprotection Final Deprotection (e.g., AMA) Bz_group->Deprotection Removed Synthesis->Deprotection Cleavage & Base Deprotection Final_Oligo Modified Oligonucleotide with 2'-F-dC Deprotection->Final_Oligo Final_Oligo->Nuclease_Res Final_Oligo->Binding_Aff

Caption: Role of 2'-F and Bz groups from phosphoramidite to final oligonucleotide properties.

Conclusion

This compound is an essential building block for the synthesis of therapeutically relevant oligonucleotides. The 2'-fluoro modification provides enhanced nuclease resistance and binding affinity, critical for in vivo applications. The N4-benzoyl protecting group ensures the fidelity of the synthesis process. A thorough understanding of the reaction mechanisms, quantitative parameters, and optimized protocols is crucial for the successful development and manufacturing of next-generation nucleic acid-based drugs.

References

An In-depth Technical Guide to 2'-Modified Phosphoramidites for Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and therapeutic drug development. Modifications to the sugar moiety, particularly at the 2'-position of the ribose, have proven to be instrumental in enhancing the therapeutic properties of oligonucleotides. These modifications can significantly increase nuclease resistance, improve binding affinity to target nucleic acids, and modulate the pharmacokinetic and toxicological profiles of oligonucleotide-based drugs.[1][2] This guide provides a comprehensive overview of the most common and impactful 2'-modified phosphoramidites used in nucleic acid synthesis, their impact on oligonucleotide properties, and the experimental protocols for their use.

Core Concepts: The 2'-Position and its Significance

The 2'-hydroxyl group of the ribose sugar in RNA is a key determinant of its structure and susceptibility to enzymatic degradation. By modifying this position, researchers can fine-tune the properties of synthetic oligonucleotides for a variety of applications, most notably in the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based therapeutics.[1][3] The primary goals of 2'-modifications are to:

  • Enhance Nuclease Resistance: The 2'-hydroxyl group is a primary site for cleavage by nucleases. Replacing it with a more stable group protects the phosphodiester backbone from degradation, thereby increasing the in vivo half-life of the oligonucleotide.[4][5]

  • Increase Binding Affinity: Modifications at the 2'-position can influence the sugar pucker conformation. A C3'-endo sugar pucker, which is characteristic of A-form helices (like RNA-RNA duplexes), is favored by many 2'-modifications. This pre-organization of the sugar into an A-form geometry enhances the binding affinity (measured by the melting temperature, Tm) of the modified oligonucleotide to its complementary RNA target.[1][6]

  • Modulate Immunogenicity: Certain modifications can reduce the innate immune response that can be triggered by unmodified oligonucleotides.[7]

Common 2'-Modifications and Their Properties

Several 2'-modifications have been developed and are widely used in both research and clinical applications. The most prominent among these are 2'-O-Methyl, 2'-Fluoro, 2'-O-Methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA).

2'-O-Methyl (2'-OMe)

The 2'-O-Methyl modification is one of the most common and well-characterized modifications. It involves the replacement of the 2'-hydroxyl group with a methoxy (B1213986) group (-OCH₃).[8]

  • Properties: 2'-OMe modifications provide good nuclease resistance and increase the thermal stability of duplexes with complementary RNA.[6][9] Oligonucleotides containing 2'-OMe modifications are resistant to both RNases and DNases.[10]

  • Applications: 2'-OMe modified oligonucleotides are widely used in antisense applications, particularly for studying pre-mRNA splicing.[10]

2'-Fluoro (2'-F)

In this modification, the 2'-hydroxyl group is replaced by a fluorine atom.

  • Properties: The small size and high electronegativity of fluorine lead to a significant increase in the thermal stability of duplexes with both DNA and RNA targets.[6][11] An increase of approximately 4-5°C in Tm per modification has been observed.[12] 2'-F modifications also confer substantial nuclease resistance.[5][13]

  • Applications: 2'-F modified phosphoramidites are used in the synthesis of siRNAs and ASOs to enhance their stability and binding affinity.[3]

2'-O-Methoxyethyl (2'-MOE)

The 2'-O-Methoxyethyl modification involves the addition of a methoxyethyl group (-OCH₂CH₂OCH₃) at the 2'-position.

  • Properties: 2'-MOE is a second-generation modification that offers an excellent combination of high binding affinity, exceptional nuclease resistance, and a favorable toxicity profile.[4][14] The 2'-MOE group provides steric hindrance that protects the phosphodiester backbone from nuclease degradation.[4]

  • Applications: 2'-MOE is a cornerstone of antisense technology, with several FDA-approved drugs utilizing this chemistry.[4][15] It is often used in "gapmer" ASO designs, where a central DNA-like region is flanked by 2'-MOE modified wings.[14]

Locked Nucleic Acid (LNA)

Locked Nucleic Acid is a bicyclic nucleic acid analogue where the 2'-oxygen is connected to the 4'-carbon of the ribose ring by a methylene (B1212753) bridge.[16][17] This "locks" the sugar in a C3'-endo conformation.

  • Properties: LNA confers unprecedented thermal stability to duplexes with complementary DNA and RNA, with a significant increase in Tm per modification.[16][17] This high binding affinity allows for the use of shorter oligonucleotides.

  • Applications: LNA is used in a variety of applications that require high specificity and affinity, including SNP genotyping, allele-specific PCR, and as therapeutic antisense oligonucleotides.[16]

Quantitative Data Summary

The following tables summarize key quantitative data for the most common 2'-modifications.

ModificationChange in Melting Temperature (ΔTm) per modification (°C) vs. DNA:RNANuclease Resistance
2'-O-Methyl (2'-OMe) +1.0 to +1.5[6]Moderate to High[8][9]
2'-Fluoro (2'-F) +1.3 to +5.0[6][11][12]High[5][13]
2'-O-Methoxyethyl (2'-MOE) +1.5 to +3.0[2]Very High[4][5]
Locked Nucleic Acid (LNA) +2.0 to +8.0[16]Very High[5]
ModificationKey FeaturesPrimary Applications
2'-O-Methyl (2'-OMe) Good balance of stability and affinity.[6][9]Antisense, siRNA, splicing modulation.[3][10]
2'-Fluoro (2'-F) Significant increase in thermal stability.[6][11]siRNA, ASOs requiring high affinity.[3]
2'-O-Methoxyethyl (2'-MOE) Excellent nuclease resistance and safety profile.[4][14]Antisense therapeutics (gapmers).[14][15]
Locked Nucleic Acid (LNA) Unprecedented binding affinity.[16][17]Diagnostics, therapeutics requiring high specificity.[16]

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis Cycle using 2'-Modified Phosphoramidites

The synthesis of oligonucleotides containing 2'-modifications is performed on an automated solid-phase synthesizer and follows the standard phosphoramidite (B1245037) cycle.[4]

G cluster_cycle Phosphoramidite Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of 2'-modified phosphoramidite) Detritylation->Coupling Repeat n-1 times Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Repeat n-1 times Oxidation 4. Oxidation (Conversion of phosphite (B83602) to phosphate) Capping->Oxidation Repeat n-1 times Oxidation->Detritylation Repeat n-1 times Cleavage Cleavage from Support & Base Deprotection Oxidation->Cleavage After final cycle Start Start with Solid Support Start->Detritylation Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis FinalProduct Purified 2'-Modified Oligonucleotide Analysis->FinalProduct

Automated Solid-Phase Synthesis of 2'-Modified Oligonucleotides.

1. Detritylation:

  • Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling step.

  • Reagent: A solution of a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

2. Coupling:

  • Objective: To add the next 2'-modified phosphoramidite to the growing oligonucleotide chain.

  • Reagents:

    • The 2'-modified phosphoramidite dissolved in anhydrous acetonitrile.

    • An activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), which protonates the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group.

  • Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The coupling time may need to be extended for sterically hindered phosphoramidites like LNA.[16]

3. Capping:

  • Objective: To block any unreacted 5'-hydroxyl groups by acetylation to prevent the formation of "n-1" shortmer (deletion) sequences.

  • Reagents: A two-part capping mixture, typically "Cap A" (acetic anhydride (B1165640) in tetrahydrofuran/lutidine) and "Cap B" (N-methylimidazole in tetrahydrofuran).

4. Oxidation:

  • Objective: To convert the unstable phosphite triester linkage formed during coupling into a more stable phosphate (B84403) triester.

  • Reagent: A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine. For the synthesis of phosphorothioate (B77711) oligonucleotides, a sulfurizing agent such as 3-((dimethylamino-methylidene)amino)-3-oxo-propanethionitrile (DDTT) is used instead of the oxidizing solution.[4]

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection
  • Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Reagents: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). The choice of reagent and the deprotection time and temperature depend on the specific protecting groups used on the nucleobases and the 2'-modified phosphoramidites.[4] For some sensitive modifications, milder deprotection conditions may be necessary.[16]

Purification and Analysis
  • Purification: The crude oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove failed sequences and other impurities.[18]

  • Analysis: The identity and purity of the final product are confirmed by methods such as mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) and capillary electrophoresis (CE).[19][20]

Applications in Drug Development: Antisense Technology

A major application of 2'-modified oligonucleotides is in antisense technology. Antisense oligonucleotides are short, single-stranded nucleic acids that bind to a specific mRNA sequence, leading to the inhibition of protein expression.

G cluster_nucleus Nucleus ASO 2'-Modified ASO mRNA Target mRNA in Cytoplasm ASO->mRNA Hybridization Duplex ASO:mRNA Duplex mRNA->Duplex RNaseH RNase H1 Duplex->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Translation Translation Blocked Cleavage->Translation Protein Disease Protein Translation->Protein No Synthesis DNA DNA Transcription Transcription DNA->Transcription pre_mRNA pre-mRNA Transcription->pre_mRNA Splicing Splicing pre_mRNA->Splicing Splicing->mRNA

Mechanism of Action of an RNase H-dependent Antisense Oligonucleotide.

In the case of RNase H-dependent ASOs, the oligonucleotide is designed as a "gapmer" with a central DNA segment flanked by 2'-modified wings (e.g., 2'-MOE).[14] The 2'-modified wings provide nuclease resistance and high binding affinity to the target mRNA. The central DNA "gap" allows for the recruitment of RNase H, an enzyme that specifically cleaves the RNA strand of an RNA:DNA duplex. This cleavage of the target mRNA prevents its translation into a functional protein.[2]

Conclusion

2'-modified phosphoramidites are indispensable tools in the synthesis of oligonucleotides for therapeutic and diagnostic applications. The ability to rationally design and incorporate these modifications allows for the fine-tuning of oligonucleotide properties to achieve desired levels of stability, binding affinity, and biological activity. As our understanding of nucleic acid chemistry and biology continues to grow, the development of novel 2'-modifications will undoubtedly play a crucial role in the advancement of next-generation nucleic acid-based therapies.

References

A Comprehensive Technical Guide to 2'-F-Bz-dC Phosphoramidite (CAS Number: 161442-19-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-F-Bz-dC Phosphoramidite (B1245037) is a chemically modified nucleoside building block integral to the synthesis of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The defining feature of this phosphoramidite is the fluorine atom at the 2' position of the deoxycytidine sugar moiety. This modification confers enhanced stability and binding affinity to the resulting oligonucleotides, making them promising candidates for drug development. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and the underlying mechanisms of action.

Core Properties and Specifications

2'-F-Bz-dC Phosphoramidite is a white to light yellow crystalline powder. Its chemical structure features a benzoyl (Bz) protecting group on the exocyclic amine of cytidine, a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function, and a phosphoramidite group at the 3' position.

PropertyValue
CAS Number 161442-19-9
Molecular Formula C46H51FN5O8P
Molecular Weight 851.90 g/mol
Appearance White to light yellow solid
Purity (HPLC) Typically >98%
Solubility Soluble in anhydrous acetonitrile
Storage Conditions -20°C to -80°C, under an inert atmosphere (e.g., nitrogen or argon), protected from light and moisture.[1]

The Role of 2'-Fluoro Modification in Oligonucleotide Therapeutics

The introduction of a fluorine atom at the 2' position of the ribose sugar is a "second-generation" chemical modification that significantly enhances the therapeutic potential of oligonucleotides.[2]

Key Advantages:

  • Increased Thermal Stability: The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, similar to RNA, which increases the binding affinity (Tm) of the oligonucleotide to its target RNA. An increase of approximately 1.8°C per 2'-fluoro modification has been reported for 2'-F-RNA/RNA duplexes compared to DNA/RNA duplexes.

  • Enhanced Nuclease Resistance: The electronegative fluorine atom provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the in vivo half-life of the oligonucleotide drug.[3]

  • Favorable Protein Binding: More hydrophobic 2' modifications like fluorine can enhance binding to certain intracellular proteins, which can influence the pharmacokinetics and efficacy of the oligonucleotide.[4]

Applications in Drug Development

Oligonucleotides synthesized using this compound are primarily investigated for therapeutic applications that involve the modulation of gene expression.

  • Antisense Oligonucleotides (ASOs): These single-stranded DNA or RNA analogs bind to a specific mRNA target, leading to its degradation via RNase H, or blocking translation, or modulating splicing.[4][] The 2'-fluoro modification is often used in the "wings" of gapmer ASOs to increase stability and affinity, while the central DNA "gap" recruits RNase H.[2]

  • Small Interfering RNAs (siRNAs): These double-stranded RNA molecules mediate gene silencing through the RNA interference (RNAi) pathway. 2'-fluoro modifications can be incorporated to improve the stability and reduce off-target effects of the siRNA duplex.

  • Antiviral Agents: The nucleoside precursor, 2'-deoxy-2'-fluorocytidine, has demonstrated broad-spectrum antiviral activity against various viruses, including bunyaviruses and noroviruses.[6][7][8] Oligonucleotides containing this modification are also explored for antiviral therapies.[1]

  • Cancer Therapeutics: ASOs with 2'-fluoro modifications are being investigated to target oncogenes, with some analogs designed to induce apoptosis in cancer cells.[1]

Experimental Protocols

Oligonucleotide Synthesis

The synthesis of oligonucleotides incorporating 2'-F-Bz-dC is performed on an automated solid-phase DNA/RNA synthesizer using standard phosphoramidite chemistry. The process involves a cycle of four key steps:

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of this compound) Deblocking->Coupling TCA Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Activator (e.g., Tetrazole) Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Acetic Anhydride Oxidation->Deblocking Iodine/Water/Pyridine PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Pro_Survival Cell Survival mTOR->Pro_Survival Activation Proliferation Cell Proliferation mTOR->Proliferation Activation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Activation siRNA 2'-F modified siRNA (targeting PI3K or Akt) siRNA->PI3K Inhibition of expression siRNA->Akt Inhibition of expression

References

molecular weight and formula of 2'-F-Bz-dC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of 2'-F-Bz-dC Phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides. Its unique chemical properties make it a valuable reagent in the development of antisense therapies, aptamers, and other nucleic acid-based drugs.

Core Chemical Data

The fundamental chemical properties of 2'-F-Bz-dC Phosphoramidite are summarized in the table below. This information is critical for accurate experimental planning, including reaction stoichiometry and solution preparation.

PropertyValueReferences
Molecular Formula C46H51FN5O8P[1][2][3][4][5][6]
Molecular Weight 851.90 g/mol [1][2][3][6]
Appearance White to light yellow solid[4][6]
Purity >98.0% (HPLC)[4][5][6]
CAS Number 161442-19-9[1][5][6]

Applications in Oligonucleotide Synthesis

This compound is a protected nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The 2'-fluoro modification offers several advantages over native RNA, including enhanced nuclease resistance and increased binding affinity to target RNA sequences. The benzoyl (Bz) protecting group on the cytidine (B196190) base is removed during the final deprotection step.

This phosphoramidite is particularly useful in the synthesis of:

  • Antisense Oligonucleotides: The 2'-fluoro modification can improve the stability and efficacy of antisense drugs designed to modulate gene expression.

  • siRNA: Incorporating 2'-fluoro nucleotides into small interfering RNAs can enhance their stability in biological fluids.

  • Aptamers: These structured oligonucleotides can bind to specific molecular targets, and the inclusion of 2'-fluoro modifications can improve their binding affinity and biostability.

General Experimental Workflow

While specific protocols may vary depending on the synthesizer and desired oligonucleotide sequence, the following diagram illustrates a generalized workflow for solid-phase oligonucleotide synthesis using phosphoramidites like this compound.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (Removal of DMT) Coupling 2. Coupling (Addition of Phosphoramidite) Deblocking->Coupling Washing Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Washing Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Washing Oxidation->Deblocking Start Next Cycle Cleavage Cleavage from Support & Base Deprotection Oxidation->Cleavage After final cycle Start Solid Support (CPG with first nucleoside) Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Generalized workflow for solid-phase oligonucleotide synthesis.

Experimental Protocol Considerations:

Detailed experimental protocols for the use of this compound are typically provided by the manufacturer and are highly dependent on the specific automated DNA/RNA synthesizer being used. Key steps in the synthesis cycle include:

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.

  • Coupling: Activation of the phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time is often around 3 minutes.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed. Purification is typically achieved using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC). For oligonucleotides containing 2'-fluoro modifications, specific deprotection conditions, such as using ammonium (B1175870) hydroxide/methylamine (AMA) at room temperature for two hours, may be recommended to avoid degradation.

This document is intended for informational purposes for research professionals. For detailed experimental protocols and safety information, please refer to the manufacturer's technical data sheets and safety data sheets.

References

An In-depth Technical Guide to N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine: Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleoside analog, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine. Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. This document details the chemical identity, a plausible synthetic route, the mechanism of action, and the therapeutic potential of this specifically modified 2'-deoxy-2'-fluorocytidine (B130037) derivative. The inclusion of protecting groups such as the N-benzoyl and the 5'-O-dimethoxytrityl (DMT) groups are critical for its application in oligonucleotide synthesis and as a potential prodrug. This guide consolidates available data on its biological activity, provides detailed experimental protocols for its synthesis and evaluation, and presents visual diagrams of its metabolic activation pathway and experimental workflows.

Chemical Identity

The compound N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine is a derivative of the nucleoside cytidine (B196190), featuring key modifications to enhance its therapeutic properties and facilitate its use in chemical synthesis.

  • Common Name: N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine

  • Synonyms: N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluorocytidine, 5'-O-DMT-N4-benzoyl-2'-fluoro-2'-deoxycytidine[]

  • IUPAC Name: N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide[]

  • Molecular Formula: C₃₇H₃₄FN₃O₇

  • Molecular Weight: 651.68 g/mol

Table 1: Physicochemical Properties

PropertyValueReference
AppearanceWhite powder[]
Purity≥98% by HPLC[]
Storage2-8 °C, protect from light[2]

Synthesis and Manufacturing

Proposed Synthetic Workflow

The synthesis can be envisioned in two main stages:

  • N4-Benzoylation of 2'-deoxy-2'-fluorocytidine: The exocyclic amine of the cytosine base is protected with a benzoyl group.

  • 5'-O-DMT Protection: The primary 5'-hydroxyl group of the sugar moiety is selectively protected with a dimethoxytrityl (DMT) group.

G cluster_synthesis Synthetic Workflow 2_deoxy_2_fluorocytidine 2'-Deoxy-2'-fluorocytidine N_benzoyl N4-Benzoyl-2'-deoxy-2'-fluorocytidine 2_deoxy_2_fluorocytidine->N_benzoyl Benzoylation Final_Product N-benzoyl-5'-O-DMT- 2'-deoxy-2'-fluorocytidine N_benzoyl->Final_Product 5'-O-DMT Protection

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

This protocol is adapted from general procedures for the benzoylation of cytidine nucleosides.

  • Materials: 2'-deoxy-2'-fluorocytidine, Pyridine (B92270) (anhydrous), Benzoyl chloride, Dichloromethane (B109758) (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2'-deoxy-2'-fluorocytidine in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzoyl chloride dropwise with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Extract the product with dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain N4-benzoyl-2'-deoxy-2'-fluorocytidine.

This protocol is based on standard procedures for the 5'-O-tritylation of nucleosides.

  • Materials: N4-benzoyl-2'-deoxy-2'-fluorocytidine, Anhydrous pyridine, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Dichloromethane (DCM), Methanol, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Co-evaporate N4-benzoyl-2'-deoxy-2'-fluorocytidine with anhydrous pyridine to remove residual water.

    • Dissolve the dried nucleoside in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride in one portion and stir at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction with a small amount of methanol.

    • Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.

    • Purify the residue by silica gel chromatography to yield the final product, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine.

Biological Activity and Mechanism of Action

N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine belongs to a class of nucleoside analogs with potent antiviral activity, particularly against Hepatitis C Virus (HCV). The parent compound, 2'-deoxy-2'-fluorocytidine, is known to inhibit other viruses as well, including Crimean-Congo hemorrhagic fever virus (CCHFV).[2][3] The benzoyl and DMT modifications can be considered as prodrug moieties that may improve cell permeability and are cleaved intracellularly to release the active nucleoside.

Mechanism of Antiviral Action

The antiviral activity of 2'-deoxy-2'-fluorocytidine analogs relies on their intracellular conversion to the active triphosphate form. This process is mediated by host cell kinases. The triphosphate analog then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (e.g., HCV NS5B polymerase), leading to the termination of viral RNA synthesis.

G cluster_pathway Metabolic Activation Pathway Prodrug N-benzoyl-5'-O-DMT- 2'-deoxy-2'-fluorocytidine (Enters Cell) Nucleoside 2'-Deoxy-2'-fluorocytidine Prodrug->Nucleoside Intracellular Cleavage Monophosphate 2'-Deoxy-2'-fluorocytidine Monophosphate Nucleoside->Monophosphate Deoxycytidine Kinase Diphosphate 2'-Deoxy-2'-fluorocytidine Diphosphate Monophosphate->Diphosphate dCMP Kinase Triphosphate 2'-Deoxy-2'-fluorocytidine Triphosphate (Active) Diphosphate->Triphosphate NDP Kinase Polymerase Viral RNA Polymerase (e.g., HCV NS5B) Triphosphate->Polymerase Inhibition Inhibition of Viral RNA Synthesis Polymerase->Inhibition

Caption: Metabolic activation pathway of 2'-deoxy-2'-fluorocytidine analogs.

Quantitative Biological Data

While specific data for the title compound is limited, the activity of the parent nucleoside and related N-benzoyl derivatives provides a strong indication of its potential potency.

Table 2: Antiviral Activity of 2'-Deoxy-2'-fluorocytidine and Related Analogs

CompoundVirusCell LineAssayEC₅₀CC₅₀Selectivity Index (SI)Reference
2'-Deoxy-2'-fluorocytidineCCHFVHuh7Reporter Assay61 ± 18 nM>50 µM>820[3]
N4-p-iodobenzoyl-D2FCHIV-1MT-2Potency increased 46-fold vs. parentNot specifiedNot specified[4]
N4-p-bromobenzoyl-D4FCHIV-1MT-2Potency increased 12-fold vs. parentNot specifiedNot specified[4]

Note: D2FC and D4FC are 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine derivatives, respectively. The data suggests that N-acylation can significantly enhance antiviral potency.

Experimental Protocols for Biological Evaluation

A generalized workflow for the biological evaluation of the title compound is presented below.

G cluster_evaluation Biological Evaluation Workflow Compound Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Antiviral Antiviral Assay (e.g., HCV Replicon Assay) Compound->Antiviral Data_Analysis Data Analysis (EC50, CC50, SI) Cytotoxicity->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Polymerase Inhibition Assay) Antiviral->Mechanism Antiviral->Data_Analysis

Caption: Generalized workflow for biological evaluation.

Protocol 4.1: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a suitable host cell line (e.g., Huh-7 cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 4.2: Antiviral Assay (HCV Replicon Assay)
  • Cell Seeding: Plate Huh-7 cells harboring an HCV replicon (e.g., containing a luciferase reporter gene) in a 96-well plate.[5][6][7]

  • Compound Addition: Treat the cells with serial dilutions of the test compound.

  • Incubation: Incubate the plates for 72 hours.[5]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.

  • Data Analysis: Determine the 50% effective concentration (EC₅₀) by plotting the percentage of replicon inhibition against the compound concentration.

Protocol 4.3: HCV NS5B Polymerase Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing recombinant HCV NS5B polymerase, a suitable RNA template/primer, and ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP).

  • Inhibitor Addition: Add varying concentrations of the pre-activated triphosphate form of the test compound to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C) for a defined period.

  • Product Detection: Stop the reaction and quantify the amount of incorporated labeled rNTP, which reflects the polymerase activity.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) of the compound on the polymerase activity.

Conclusion and Future Directions

N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine is a promising nucleoside analog with significant potential as an antiviral agent. Its structural modifications are designed to enhance its drug-like properties and facilitate its synthesis for various applications, including oligonucleotide-based therapies. The core 2'-deoxy-2'-fluorocytidine scaffold has demonstrated potent inhibition of viral polymerases, and the N-benzoyl modification has been shown to improve the antiviral activity of related nucleosides.

Future research should focus on the detailed elucidation of the pharmacokinetic and pharmacodynamic properties of the title compound. A complete, optimized synthesis protocol for large-scale production would be crucial for further development. Additionally, evaluating its efficacy and safety in preclinical animal models for various viral infections and cancers will be essential to translate its in vitro potential into clinical applications. The data and protocols presented in this guide provide a solid foundation for researchers to advance the investigation of this and related nucleoside analogs in the quest for novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Incorporating 2'-F-Bz-dC Phosphoramidite into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic nucleic acids. The 2'-deoxy-2'-fluoro (2'-F) modification, in particular, has garnered significant interest due to its ability to enhance the nuclease resistance and binding affinity of oligonucleotides to their target sequences. This document provides a detailed protocol for the incorporation of 2'-F-Bz-dC (2'-Deoxy-2'-fluoro-N4-benzoyl-cytidine) phosphoramidite (B1245037) into synthetic oligonucleotides.

2'-F-modified oligonucleotides exhibit an RNA-like A-form helical geometry, which contributes to increased thermal stability of duplexes with RNA targets. This property is highly advantageous for applications such as antisense therapy and siRNA, where enhanced binding to mRNA is desirable. The benzoyl (Bz) protecting group on the exocyclic amine of cytidine (B196190) is a standard protection strategy compatible with routine phosphoramidite chemistry.

These application notes will guide researchers through the process of solid-phase synthesis, deprotection, and purification of oligonucleotides containing 2'-F-Bz-dC, and provide an example of a biological pathway that can be targeted with such modified oligonucleotides.

Data Presentation

While specific coupling efficiency data for 2'-F-Bz-dC phosphoramidite is not extensively published, data from structurally similar 2'-fluoro phosphoramidites can be used to establish expected performance. The following tables summarize typical parameters and expected outcomes for the incorporation of 2'-fluoro modified phosphoramidites.

Table 1: Recommended Synthesis Cycle Parameters for this compound

StepReagent/ParameterRecommended ValueNotes
Deblocking 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60-120 secondsStandard detritylation conditions are sufficient.
Coupling 0.1 M this compound in Acetonitrile (B52724)3-5 minutesA slightly extended coupling time compared to standard DNA phosphoramidites is recommended to ensure high coupling efficiency.
Activator (e.g., 0.45 M Tetrazole or 0.25 M DCI)Standard ConcentrationThe choice of activator can influence coupling efficiency; DCI is a common alternative to tetrazole.
Capping Acetic Anhydride/N-Methylimidazole30-60 secondsStandard capping protocols are effective in terminating unreacted chains.
Oxidation 0.02 M Iodine in THF/Pyridine/Water30-60 secondsStandard oxidation conditions are used to stabilize the phosphite (B83602) triester linkage.

Table 2: Expected Coupling Efficiency and Purity

ParameterExpected ValueAnalytical Method
Average Stepwise Coupling Efficiency >98%Trityl Cation Monitoring
Crude Purity (Full-Length Product) 70-85%HPLC / CE
Purity after HPLC Purification >95%HPLC / CE / Mass Spectrometry

Experimental Protocols

Protocol 1: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the automated synthesis of an oligonucleotide containing a 2'-F-Bz-dC modification using a standard DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard DNA or RNA phosphoramidites (A, G, T/U)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous Acetonitrile

  • Deblocking solution (3% TCA in DCM)

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)

  • Washing solvent (Acetonitrile)

Procedure:

  • Phosphoramidite Preparation: Dissolve the this compound and other required phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

  • Synthesizer Setup: Install the phosphoramidite solutions, reagent bottles, and the CPG synthesis column on the automated synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software.

  • Synthesis Cycle: Initiate the synthesis program. The synthesizer will perform the following steps for each nucleotide addition: a. Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed with the deblocking solution. The column is then washed with acetonitrile. b. Coupling: The this compound (or other specified phosphoramidite) and activator are delivered to the column to react with the free 5'-hydroxyl group. A coupling time of 3-5 minutes is recommended for the 2'-F-Bz-dC monomer. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles. The column is then washed. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution. The column is then washed.

  • Final Deblocking (Optional): After the final coupling cycle, the terminal 5'-DMT group can either be removed (DMT-off) or left on (DMT-on) for purification purposes.

  • Completion: Once the synthesis is complete, the column is washed with acetonitrile and dried with argon or helium.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups.

Materials:

  • Ammonium hydroxide/Methylamine solution (AMA), 1:1 (v/v)

  • Anhydrous DMSO (for RNA-containing oligonucleotides)

  • Triethylamine trihydrofluoride (TEA·3HF) (for RNA-containing oligonucleotides)

  • Sterile, RNase-free microcentrifuge tubes

Procedure for DNA or 2'-F Modified Oligonucleotides:

  • Transfer the CPG support from the synthesis column to a screw-cap vial.

  • Add 1 mL of AMA solution to the vial.

  • Incubate the vial at room temperature for 2 hours. Note: Heating in AMA can lead to some degradation of 2'-fluoro nucleotides.

  • After incubation, cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new microcentrifuge tube.

  • Wash the CPG beads with 0.5 mL of water and combine the supernatant with the previous collection.

  • Dry the oligonucleotide solution in a vacuum concentrator.

Protocol 3: Purification and Analysis

This protocol describes the purification of the deprotected oligonucleotide by High-Performance Liquid Chromatography (HPLC) and subsequent analysis.

Materials:

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Desalting columns (e.g., NAP-10)

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation: Re-dissolve the dried crude oligonucleotide in 0.5-1.0 mL of Mobile Phase A.

  • HPLC Purification: a. Equilibrate the HPLC column with a low percentage of Mobile Phase B. b. Inject the sample onto the column. c. Elute the oligonucleotide using a linear gradient of Mobile Phase B. For DMT-on purification, a gradient of 5-70% acetonitrile over 30 minutes is typically effective. d. Monitor the elution at 260 nm. The DMT-on full-length product will be the most retained, major peak.

  • Fraction Collection and DMT Removal (for DMT-on): a. Collect the peak corresponding to the DMT-on oligonucleotide. b. Lyophilize the collected fraction. c. Re-dissolve the dried sample in 80% aqueous acetic acid and leave at room temperature for 30 minutes to remove the DMT group. d. Quench the acid with a suitable buffer or by immediate desalting.

  • Desalting: Desalt the purified oligonucleotide using a desalting column according to the manufacturer's protocol to remove salts from the HPLC mobile phase.

  • Quantification and Analysis: a. Lyophilize the desalted oligonucleotide to a dry pellet. b. Re-dissolve in a known volume of sterile, nuclease-free water. c. Measure the absorbance at 260 nm (A260) to determine the concentration. d. Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis (CE).

Mandatory Visualization

Oligonucleotide Synthesis Workflow

OligoSynthesisWorkflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking Deblocking (DMT Removal) Coupling Coupling (2'-F-Bz-dC Addition) Deblocking->Coupling Repeat 'n' times Capping Capping (Terminate Failures) Coupling->Capping Repeat 'n' times Oxidation Oxidation (Stabilize Linkage) Capping->Oxidation Repeat 'n' times Oxidation->Deblocking Repeat 'n' times Cleavage Cleavage from Solid Support Oxidation->Cleavage Deprotection Deprotection (AMA Treatment) Cleavage->Deprotection Purification Purification (HPLC) Deprotection->Purification Analysis Analysis (MS, HPLC/CE) Purification->Analysis End End Analysis->End Start Start Start->Deblocking

Caption: Workflow for oligonucleotide synthesis incorporating 2'-F-Bz-dC.

TGF-β Signaling Pathway Targeted by an Antisense Oligonucleotide

Transforming Growth Factor-β (TGF-β) signaling is implicated in various pathological conditions, including fibrosis and cancer, making it an attractive target for therapeutic intervention. Antisense oligonucleotides (ASOs) containing 2'-F modifications can be designed to bind to the mRNA of key components in this pathway, leading to their degradation and inhibition of the signaling cascade.[1] A potential target is the TGF-β Type I receptor (ALK5).

TGF_beta_pathway cluster_inhibition Inhibition by ASO TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 recruits & phosphorylates Smad23 Smad2/3 ALK5->Smad23 phosphorylates ALK5_mRNA ALK5 mRNA ALK5_mRNA->ALK5 translation blocked RNaseH RNase H ASO 2'-F Modified ASO ASO->ALK5_mRNA binds to RNaseH->ALK5_mRNA degrades pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_Expression Target Gene Expression (e.g., Collagen, CTGF) Nucleus->Gene_Expression activates Fibrosis Fibrosis Gene_Expression->Fibrosis

Caption: Inhibition of the TGF-β pathway by a 2'-F modified ASO targeting ALK5 mRNA.

References

Application Notes and Protocols for 2'-F-Bz-dC Phosphoramidite in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC) Phosphoramidite (B1245037) is a key building block in the synthesis of second-generation antisense oligonucleotides (ASOs). The incorporation of a fluorine atom at the 2' position of the ribose sugar confers desirable properties to ASOs, including enhanced thermal stability of the oligonucleotide-RNA duplex, increased resistance to nuclease degradation, and a high binding affinity for target RNA sequences. These attributes make 2'-F-Bz-dC an invaluable component in the development of potent and stable antisense therapies for a range of diseases, including cancer and viral infections.[1][]

This document provides detailed application notes and protocols for the efficient use of 2'-F-Bz-dC Phosphoramidite in automated solid-phase oligonucleotide synthesis.

Chemical Properties

PropertyValue
Molecular Formula C46H51FN5O8P
Molecular Weight 851.9 g/mol
Appearance White to off-white powder
Purity ≥98% (HPLC and 31P NMR)
Solubility Soluble in anhydrous acetonitrile
Storage Store at -20°C under an inert atmosphere

Key Advantages of Incorporating 2'-F-Bz-dC in Antisense Oligonucleotides

The 2'-fluoro modification provides several advantages over unmodified oligonucleotides and other 2'-modified analogues:

  • Increased Thermal Stability (Tm): The electronegative fluorine atom preorganizes the sugar pucker into a C3'-endo conformation, which is favorable for A-form duplexes, typical of RNA interactions. This leads to a significant increase in the melting temperature (Tm) of the ASO:RNA duplex. The Tm can be enhanced by approximately 1.8°C per 2'-fluoro modification when targeting RNA.[3][4] A single 2'-fluoro substitution in a DNA/DNA duplex has been shown to increase the Tm by about 1.2°C.[4]

  • Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in serum and within cells.[5][6] This increased stability prolongs the half-life of the ASO in biological systems.

  • High Binding Affinity: The conformational rigidity conferred by the 2'-fluoro modification leads to a higher binding affinity for the target RNA sequence, which can result in improved potency of the antisense effect.

  • Reduced Immune Stimulation: In some cases, siRNAs extensively modified with 2'-fluoro pyrimidines have shown reduced immune stimulation compared to unmodified RNAs.[3]

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard steps for incorporating this compound into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard DNA/RNA phosphoramidites (A, G, T/U)

  • Solid support (e.g., CPG) with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous Ammonium Hydroxide and aqueous Methylamine (1:1))

  • Triethylamine (B128534) trihydrofluoride (TEA·3HF) for desilylation if RNA monomers are used.

Protocol:

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each monomer addition.

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The this compound is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Note: For 2'-fluoro phosphoramidites, a longer coupling time of at least 3 minutes is recommended to ensure high coupling efficiency.[7] Some protocols suggest up to 5 minutes.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of deletion mutants (n-1 sequences).

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Diagram of the Automated Oligonucleotide Synthesis Cycle:

OligoSynthesis Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (this compound + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: Automated phosphoramidite synthesis cycle for oligonucleotide elongation.

Cleavage and Deprotection
  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • For oligonucleotides containing 2'-fluoro modifications, a two-step deprotection is often employed.

    • Base and Phosphate Deprotection: Use AMA solution at room temperature for 2 hours.

    • Note: If the oligonucleotide also contains RNA monomers with 2'-O-TBDMS protecting groups, a subsequent desilylation step is required using a fluoride (B91410) source like triethylamine trihydrofluoride (TEA·3HF).

Purification

The crude oligonucleotide can be purified using standard methods such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides, especially when the final DMT group is left on (DMT-on purification).

  • Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their charge.

  • Polyacrylamide Gel Electrophoresis (PAGE): Suitable for purifying longer oligonucleotides.

Quantitative Data

Table 1: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)
Sequence TypeModificationΔTm per Modification (°C)Reference
ASO:RNA Duplex2'-Fluoro-RNA vs. DNA+1.8[4]
RNA:RNA Duplex2'-Fluoro-RNA vs. RNA+1.0 to +2.0[3]
DNA:DNA DuplexSingle 2'-Fluoro-RNA substitution+1.2[4]
DNA:DNA DuplexFully substituted 2'-Fluoro-RNA+0.5[4]
ASO:RNA Duplex (N3'→P5' phosphoramidates)2'-Fluoro vs. Phosphodiester+4 to +5[8]
Table 2: Recommended Synthesis Cycle Parameters
ParameterStandard DNA MonomerThis compound
Coupling Time ~30-60 seconds3 - 5 minutes
Activator 0.25 M ETT0.25 M ETT or DCI
Coupling Efficiency >99%>95%

Application in Targeting Signaling Pathways

ASOs containing 2'-F-Bz-dC can be designed to target specific mRNAs involved in various disease-related signaling pathways.

Off-Target Effects and p53 Pathway Activation

While 2'-fluoro modifications enhance the therapeutic properties of ASOs, they can also lead to off-target effects. It has been reported that 2'-fluoro modified phosphorothioate (B77711) ASOs can cause sequence-independent degradation of the DBHS (Drosophila behavior/human splicing) protein family members, such as P54nrb and PSF.[9][10][11] This can lead to DNA double-strand breaks and the activation of the p53 signaling pathway, ultimately resulting in cytotoxicity.[9][12][13]

Diagram of 2'-Fluoro ASO-Induced p53 Pathway Activation:

p53_pathway ASO 2'-Fluoro ASO DBHS DBHS Proteins (P54nrb, PSF) ASO->DBHS Binds to DSB DNA Double-Strand Breaks ASO->DSB Induces Proteasome Proteasome DBHS->Proteasome Degradation p53 p53 Activation DSB->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Off-target effect of 2'-Fluoro ASOs leading to p53 activation.

Potential Targeting of Inflammatory Pathways

ASOs are being investigated for their potential to modulate inflammatory pathways, such as those involving Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB). While specific studies focusing on 2'-F-Bz-dC in these pathways are emerging, the enhanced stability and binding affinity of 2'-fluoro-modified ASOs make them promising candidates for targeting key components of these signaling cascades.

Diagram of Potential ASO Targeting in the NF-κB Pathway:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ASO 2'-F ASO (targeting TNF-α or IKKβ mRNA) ASO->TNFR Inhibits (via TNF-α mRNA) ASO->IKK Inhibits (via IKKβ mRNA) Genes Inflammatory Gene Transcription NFkB_nuc->Genes

Caption: Potential sites of action for 2'-F ASOs in the NF-κB pathway.

Conclusion

This compound is a powerful tool for the synthesis of next-generation antisense oligonucleotides. Its incorporation leads to ASOs with superior stability, binding affinity, and nuclease resistance. While off-target effects need to be carefully evaluated, the unique properties conferred by the 2'-fluoro modification make it a highly attractive choice for the development of potent and durable antisense therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and development efforts.

References

Application Notes and Protocols for 2'-F-Bz-dC Phosphoramidite in Antiviral Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-Bz-dC (2'-Fluoro-N4-benzoyl-2'-deoxycytidine) phosphoramidite (B1245037) is a critical building block for the synthesis of modified oligonucleotides used in antiviral research and development. The incorporation of a fluorine atom at the 2' position of the deoxyribose sugar ring confers several advantageous properties to oligonucleotides, including enhanced nuclease resistance, increased thermal stability of duplexes with target RNA, and potent biological activity.[1] These characteristics make 2'-fluoro-modified oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), promising candidates for therapeutic agents against a wide range of viral pathogens.

These application notes provide an overview of the use of 2'-F-Bz-dC phosphoramidite in the development of antiviral agents, including key quantitative data, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant biological pathways and workflows.

Mechanism of Action

Oligonucleotides incorporating 2'-F-Bz-dC can exert their antiviral effects through several mechanisms, primarily depending on the design of the oligonucleotide (e.g., antisense or siRNA).

  • Antisense Oligonucleotides (ASOs): 2'-fluoro-modified ASOs can bind to a specific viral mRNA sequence via Watson-Crick base pairing. This binding can lead to the degradation of the target mRNA by cellular enzymes like RNase H, or it can act as a steric blocker to inhibit translation of the viral protein.[2][3] The increased stability of the duplex formed by the 2'-fluoro-modified ASO and the target RNA enhances its inhibitory potential.

  • Small Interfering RNAs (siRNAs): When incorporated into siRNAs, 2'-fluoro modifications can enhance the stability and efficacy of the RNA interference (RNAi) pathway.[4][5] These modified siRNAs are loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary viral mRNA, leading to potent gene silencing. The 2'-fluoro modification can also help in evading the innate immune response that can sometimes be triggered by unmodified siRNAs.[1]

  • Direct Polymerase Inhibition: As a nucleoside analog, the triphosphate form of 2'-fluoro-2'-deoxycytidine can act as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), thereby terminating viral genome replication.[6][7][8]

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of 2'-fluoro-2'-deoxycytidine (2'-FdC), the deprotected form of the nucleoside incorporated using this compound, against various viruses.

Table 1: Antiviral Activity of 2'-fluoro-2'-deoxycytidine (2'-FdC) Against Bunyaviruses [9]

VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
La Crosse virus (LACV)Vero 76CPE9.7>100>10.3
Maporal virusVero 76CPE2.2>100>45.5
Punta Toro virusVero 76CPE3.8>100>26.3
Rift Valley fever virus (RVFV)Vero 76CPE2.8>100>35.7
San Angelo virusVero 76CPE2.9>100>34.5
Heartland virusVero E6VYR0.9>100>111.1
Severe fever with thrombocytopenia syndrome (SFTSV)Vero E6VYR3.7>100>27.0

CPE: Cytopathic Effect Inhibition Assay; VYR: Virus Yield Reduction Assay

Table 2: Antiviral Activity of 2'-fluoro-2'-deoxycytidine (2'-FdC) Against Murine Norovirus (MNV) [10]

Virus StrainCell LineAssay TypeIC₅₀ (µM)CC₅₀ (mM)Selectivity Index (SI)
MNV-1RAW264.7VYR20.921.768~84.5

VYR: Virus Yield Reduction Assay

Table 3: Antiviral Activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine Against Hepatitis C Virus (HCV) [6][7][11]

CompoundAssay SystemEC₅₀ (µM)CC₅₀ (µM)
2'-deoxy-2'-fluoro-2'-C-methylcytidineSubgenomic HCV repliconPotentLow

(Specific EC₅₀ and CC₅₀ values were not explicitly stated in the abstract, but the compound was noted to have potent inhibitory activity and low cellular toxicity).

Experimental Protocols

Protocol 1: Synthesis of 2'-Fluoro-Modified Oligonucleotides

This protocol outlines the general steps for the solid-phase synthesis of oligonucleotides incorporating this compound using an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Other required phosphoramidites (A, G, T/U, etc.)

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., Tetrazole or 5-Ethylthio-1H-tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

  • Purification columns and buffers (e.g., for HPLC)

Procedure:

  • Preparation of Reagents: Dissolve the this compound and other amidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically around 0.1 M).[12] Ensure all other solutions are freshly prepared and loaded onto the synthesizer.

  • Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition.[13] a. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution. b. Coupling: The this compound is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time (e.g., 3 minutes) is recommended for 2'-fluoro monomers to ensure high coupling efficiency. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

  • Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the CPG support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.

  • Purification: The crude oligonucleotide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) or other suitable methods to isolate the full-length product.[14][15]

  • Analysis: The purity and identity of the synthesized oligonucleotide are confirmed by analytical HPLC and mass spectrometry.[16]

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[17][18][19][20]

Materials:

  • Susceptible host cell line (e.g., Vero, MDCK, A549)

  • Virus stock with a known titer

  • Synthesized 2'-fluoro-modified oligonucleotide

  • Cell culture medium (e.g., DMEM or MEM) with appropriate supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Staining solution (e.g., 0.5% Crystal Violet in methanol (B129727) or Neutral Red solution)

  • Destaining solution (if using Neutral Red, e.g., 50% ethanol, 1% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the 2'-fluoro-modified oligonucleotide in cell culture medium.

  • Infection and Treatment: a. Remove the growth medium from the cell monolayers. b. Add the serially diluted oligonucleotide to the wells. Include wells for cell control (no virus, no compound), virus control (virus, no compound), and a positive control (a known antiviral drug). c. Add the virus at a multiplicity of infection (MOI) that causes 80-100% CPE in the virus control wells within 48-72 hours.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability: a. Remove the medium from the wells. b. Stain the cells with Crystal Violet or Neutral Red solution and incubate. c. Wash the wells to remove excess stain. d. If using Crystal Violet, allow the plates to dry and then solubilize the stain. If using Neutral Red, add the destaining solution. e. Measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red) using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) by regression analysis of the dose-response curves. The selectivity index (SI) is calculated as CC₅₀ / EC₅₀.

Protocol 3: Virus Yield Reduction (VYR) Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.[21][22][23]

Materials:

  • Same as for the CPE assay, plus materials for virus titration (e.g., plaque assay or TCID₅₀ assay).

Procedure:

  • Cell Seeding and Treatment: Prepare cell monolayers in multi-well plates and treat with serial dilutions of the 2'-fluoro-modified oligonucleotide as described for the CPE assay.

  • Infection: Infect the cells with the virus at a specific MOI (e.g., 0.01 to 1).

  • Incubation: Incubate the plates for a period sufficient to allow for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).

  • Harvesting of Virus: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus. The samples may be subjected to freeze-thaw cycles to release intracellular virus.

  • Virus Titration: Determine the viral titer in the harvested supernatants using a plaque assay or a TCID₅₀ assay on fresh cell monolayers.

  • Data Analysis: Compare the viral titers from the oligonucleotide-treated wells to the virus control wells. Calculate the concentration of the compound that reduces the virus yield by 50% (IC₅₀) or 90% (IC₉₀).

Visualization of Pathways and Workflows

Antiviral_Mechanism_of_Action cluster_ASO Antisense Oligonucleotide (ASO) Pathway ASO 2'-F-Modified ASO mRNA Viral mRNA ASO->mRNA Hybridization Degradation mRNA Degradation ASO->Degradation Translation Viral Protein Translation mRNA->Translation mRNA->Degradation Ribosome Ribosome Ribosome->Translation RNaseH RNase H RNaseH->Degradation NoProtein No Viral Protein Translation->NoProtein Inhibition Degradation->NoProtein

Caption: Mechanism of action for 2'-fluoro-modified antisense oligonucleotides (ASOs).

Oligo_Synthesis_Workflow start Start: CPG Solid Support with first nucleoside detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add this compound) detritylation->coupling capping 3. Capping (Block unreacted sites) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat Cycle for next nucleotide oxidation->repeat repeat->detritylation Yes final_cleavage Final Cleavage & Deprotection repeat->final_cleavage No (synthesis complete) purification Purification (e.g., HPLC) final_cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end Pure 2'-F-Modified Oligonucleotide analysis->end Antiviral_Assay_Workflow start Seed Host Cells in 96-well plate add_compounds Add Serial Dilutions of 2'-F-Modified Oligonucleotide start->add_compounds infect_cells Infect Cells with Virus add_compounds->infect_cells incubation Incubate (e.g., 48-72h) infect_cells->incubation endpoint Choose Assay Endpoint incubation->endpoint cpe_assay CPE Assay: Quantify Cell Viability endpoint->cpe_assay Cell Protection vyr_assay VYR Assay: Harvest Supernatant endpoint->vyr_assay Virus Production quantify_cpe Stain, Read Absorbance cpe_assay->quantify_cpe titrate_virus Titrate Virus (Plaque/TCID50) vyr_assay->titrate_virus analyze_cpe Calculate EC50 & CC50 quantify_cpe->analyze_cpe analyze_vyr Calculate IC50 titrate_virus->analyze_vyr end Determine Antiviral Efficacy analyze_cpe->end analyze_vyr->end

References

Application Notes and Protocols for Designing 2'-Fluoro Modified siRNA for Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancing siRNA Therapeutics with 2'-Fluoro Modifications

Small interfering RNAs (siRNAs) offer a powerful modality for gene silencing by harnessing the natural RNA interference (RNAi) pathway.[1] Synthetic siRNAs can be designed to silence virtually any gene, making them invaluable tools for research and promising candidates for therapeutic development.[1] However, unmodified siRNAs face significant hurdles for in vivo applications, primarily their rapid degradation by nucleases present in serum and their potential to trigger an innate immune response.[1][2]

Chemical modifications are essential for transforming siRNAs into viable therapeutic agents.[2][3] Among the most effective and widely used modifications is the substitution of the 2'-hydroxyl (2'-OH) group on the ribose sugar with a 2'-fluoro (2'-F) group. This modification significantly enhances nuclease resistance, increases thermal stability of the siRNA duplex, and can reduce off-target effects and immunogenicity, all while being well-tolerated by the RNA-Induced Silencing Complex (RISC).[1][2][4]

These application notes provide a comprehensive guide to the design, application, and evaluation of 2'-fluoro modified siRNAs for potent and specific gene silencing.

The RNA Interference (RNAi) Pathway

The mechanism of gene silencing by siRNA involves several key steps within the cell. Understanding this pathway is crucial for designing effective modified siRNAs.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA 2'-F Modified siRNA Duplex RISC_loading RISC Loading Complex siRNA->RISC_loading 1. Introduction RISC_active Active RISC RISC_loading->RISC_active 2. Passenger Strand Ejection Cleavage mRNA Cleavage RISC_active->Cleavage 3. Guide Strand Binds mRNA mRNA Target mRNA mRNA->Cleavage Degradation mRNA Fragments (Degraded) Cleavage->Degradation 4. Cleavage Silencing Gene Silencing Degradation->Silencing 5. Silencing

Caption: The RNAi pathway for a 2'-F modified siRNA.

Design Principles for 2'-Fluoro Modified siRNA

Strategic placement of 2'-F modifications is key to balancing stability, potency, and specificity. While there are no absolute rules, as the effects can be sequence-dependent, the following principles provide a strong foundation.[5]

  • Enhancing Stability: 2'-F modifications can be incorporated throughout both the sense (passenger) and antisense (guide) strands to protect against nuclease degradation.[2] A common strategy is to modify all pyrimidine (B1678525) (C and U) residues.[1]

  • Maintaining Potency: The RNAi machinery can tolerate extensive 2'-F modifications.[1] However, excessive or poorly placed modifications can sometimes hinder RISC loading or strand separation.[5] An alternating pattern of 2'-F and 2'-O-methyl (2'-OMe) modifications is another effective strategy that maintains high potency.

  • Reducing Off-Target Effects: Off-target effects are often mediated by the "seed region" (positions 2-8) of the guide strand binding to unintended mRNAs.[6] Chemical modifications in this region can reduce such unintended interactions. While 2'-OMe at position 2 of the guide strand has been shown to be effective, 2'-F modifications can also contribute to specificity by altering the binding affinity.[6][7]

  • Minimizing Immune Activation: Unmodified siRNAs can be recognized by pattern recognition receptors like Toll-like receptors (TLRs), triggering an immune response. 2'-F modifications, particularly on uridine (B1682114) residues, can abrogate the activation of TLR3 and TLR7, reducing unwanted immunostimulatory side effects.[8]

Quantitative Benefits of 2'-Fluoro Modification

The inclusion of 2'-F modifications imparts significant "drug-like" properties to siRNA molecules.[1]

Thermal Stability

The 2'-F modification increases the thermal stability (melting temperature, Tm) of the siRNA duplex, indicating stronger binding between the strands.[1][9]

siRNA Modification PatternMelting Temperature (Tm)Change (ΔTm) vs. Unmodified
Unmodified siRNA71.8 °CN/A
2'-F on all Pyrimidines86.2 °C+14.4 °C
2'-F and 2'-OMe Alternating~83.0 °C+11.2 °C
(Data synthesized from multiple sources for illustrative purposes).[1][4]
Serum Stability

Enhanced nuclease resistance is a primary advantage of 2'-F modification, leading to a substantially longer half-life in serum.[1][3]

siRNA ModificationHalf-life (t1/2) in Serum
Unmodified siRNA< 15 minutes - 4 hours
2'-F Modified siRNA (Pyrimidines)> 24 hours
(Data represents typical findings from in vitro serum incubation assays).[1]
In Vivo Potency

In animal models, 2'-F modified siRNAs have demonstrated improved potency compared to their unmodified counterparts when delivered systemically using a lipid nanoparticle (LNP) formulation.[1][4]

siRNA (Targeting Factor VII)Dose for 50% Knockdown (ED50)
Unmodified siRNA~0.06 mg/kg
2'-F Modified siRNA~0.03 mg/kg
(Data from in vivo studies in mice, measuring serum Factor VII protein levels).[1][4]

Experimental Workflow and Protocols

A systematic workflow is essential for successfully designing, validating, and applying 2'-F modified siRNAs.

Experimental_Workflow Design 1. siRNA Design & Modification Strategy Synth 2. Synthesis & Purification Design->Synth QC 3. Quality Control (e.g., Mass Spec) Synth->QC Transfect 4. In Vitro Transfection QC->Transfect Harvest 5. Harvest Cells (24-72h post-transfection) Transfect->Harvest RNA_Extract RNA Extraction Harvest->RNA_Extract Protein_Extract Protein Lysis Harvest->Protein_Extract qPCR 6a. qPCR Analysis (mRNA level) RNA_Extract->qPCR WB 6b. Western Blot (Protein level) Protein_Extract->WB Data 7. Data Analysis & Validation qPCR->Data WB->Data

Caption: Experimental workflow for evaluating 2'-F modified siRNA.

Protocol: siRNA Synthesis and Purification

The chemical synthesis of 2'-fluoro modified oligonucleotides is a complex process typically performed by specialized commercial vendors or core facilities using automated solid-phase phosphoramidite (B1245037) chemistry.[10]

  • Synthesis: Oligonucleotides are synthesized on a solid support using 2'-fluoro phosphoramidite building blocks for the modified positions and standard RNA phosphoramidites for unmodified positions.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

  • Purification: High-performance liquid chromatography (HPLC) is the standard method for purifying siRNA oligonucleotides to ensure high purity, which is critical for avoiding toxicity and off-target effects in experiments.

  • Quality Control: The final product's identity and purity are confirmed using techniques like mass spectrometry and analytical HPLC or capillary electrophoresis.

  • Annealing: The purified complementary sense and antisense strands are mixed in equimolar amounts in an annealing buffer (e.g., RNase-free water or a buffered solution) to form the final siRNA duplex.[11]

Protocol: In Vitro Transfection of 2'-F Modified siRNA

This protocol is adapted for a 6-well plate format. Reagent volumes should be scaled accordingly for other plate sizes.[12]

Materials:

  • HEK293, HeLa, or other target cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™)

  • 2'-F modified siRNA stock solution (e.g., 10-20 µM in RNase-free buffer)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 105 cells per well in 2 ml of antibiotic-free complete growth medium. Incubate overnight at 37°C in a CO₂ incubator. Cells should be 60-80% confluent at the time of transfection.[12]

  • Prepare siRNA-Lipid Complexes (for one well):

    • Solution A (siRNA): Dilute your 2'-F modified siRNA to the desired final concentration (e.g., 10-50 nM) in 100 µl of serum-free medium. Mix gently.

    • Solution B (Lipid): In a separate tube, dilute 2-8 µl of the transfection reagent in 100 µl of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[12]

  • Combine Solutions: Add Solution A (siRNA) to Solution B (lipid). Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow complexes to form.[13]

  • Transfect Cells:

    • Gently aspirate the medium from the cells and wash once with 2 ml of serum-free medium.[12]

    • Aspirate the wash medium.

    • Add 800 µl of fresh serum-free medium to the tube containing the siRNA-lipid complexes (total volume ~1 ml).

    • Add the 1 ml mixture dropwise to the cells in the well.

  • Incubation: Incubate the cells for 5-7 hours at 37°C.[12] Afterwards, add 1 ml of complete growth medium containing 2x the normal serum concentration (e.g., 20% FBS) without removing the transfection mixture.

  • Harvest: Harvest cells for RNA or protein analysis 24-72 hours post-transfection. The optimal time point depends on the stability of the target mRNA and protein and should be determined empirically.[14]

Protocol: Evaluating mRNA Knockdown by qPCR

This protocol outlines the steps to quantify the reduction in target mRNA levels following siRNA transfection.[15][16]

Materials:

  • RNA purification kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • RNA Isolation: At the desired time point post-transfection, harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions. Ensure RNA is of high quality and free of genomic DNA contamination.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, set up reactions in triplicate for both the target gene and the housekeeping (reference) gene. A typical 20 µl reaction includes:

    • 10 µl of 2x qPCR Master Mix

    • 1 µl of Forward Primer (10 µM)

    • 1 µl of Reverse Primer (10 µM)

    • 2 µl of cDNA template

    • 6 µl of Nuclease-free water

  • Run qPCR: Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis (ΔΔCT Method):

    • Calculate the average CT value for each triplicate.

    • Normalize the CT of the target gene to the housekeeping gene: ΔCT = CT(target) - CT(housekeeping) .

    • Normalize the treated samples to the negative control: ΔΔCT = ΔCT(siRNA-treated) - ΔCT(control) .

    • Calculate the relative expression level: Fold Change = 2-ΔΔCT .

    • Percent knockdown is calculated as (1 - Fold Change) x 100% .[16] A knockdown of ≥70% is generally considered successful.[16]

Protocol: Evaluating Protein Knockdown by Western Blot

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (X-ray film or digital imager)

Procedure:

  • Protein Extraction: Harvest cells and lyse them on ice with 100-200 µl of cold lysis buffer.[19] Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[20]

  • Quantify Protein: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix 10-20 µg of protein from each sample with SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes.[19][20]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[19]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step (Step 8).

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.[20]

  • Analysis: Quantify band intensity using densitometry software. Normalize the target protein band intensity to the loading control to confirm equivalent protein loading and determine the relative reduction in protein levels.

Protocol: Serum Stability Assay

This assay assesses the resistance of 2'-F modified siRNA to degradation by nucleases in serum.

Materials:

  • 2'-F modified siRNA and unmodified control siRNA

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-buffered saline (PBS)

  • Nondenaturing polyacrylamide gel (e.g., 20% TBE gel)

  • Nucleic acid stain (e.g., SYBR Gold or Ethidium Bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, incubate a fixed amount of siRNA (e.g., 1 µl of 20 µM stock) in a solution containing serum (e.g., 10 µl of 10-50% serum in PBS).[3][21]

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 12h, 24h), take an aliquot of the reaction and immediately freeze it in liquid nitrogen or place it on dry ice to stop the degradation. Store at -80°C until analysis.[3][21]

  • Gel Electrophoresis: Thaw the samples and run them on a 20% nondenaturing polyacrylamide gel. Include a lane with untreated siRNA as a control.

  • Visualization: Stain the gel with a nucleic acid stain and visualize using a gel documentation system.[21]

  • Analysis: Compare the intensity of the full-length siRNA band at different time points. The disappearance of the band indicates degradation. 2'-F modified siRNAs are expected to show a much more stable band over the time course compared to unmodified siRNAs.[3]

References

Application Notes and Protocols for the Synthesis of Nuclease-Resistant Aptamers Incorporating 2'-Fluoro-Benzoyl-deoxyCytidine (2'-F-Bz-dC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of nuclease-resistant aptamers incorporating the 2'-Fluoro-Benzoyl-deoxyCytidine (2'-F-Bz-dC) modification. The inclusion of 2'-fluoro modifications on pyrimidine (B1678525) nucleosides is a well-established strategy to enhance the stability of aptamers against nuclease degradation, a critical attribute for their therapeutic and diagnostic applications.

Introduction to 2'-Fluoro Modified Aptamers

Aptamers, short single-stranded DNA or RNA molecules, are selected for their high affinity and specificity to a wide range of targets. However, their therapeutic potential is often limited by their susceptibility to degradation by nucleases present in biological fluids. Chemical modifications, such as the introduction of a fluoro group at the 2'-position of the ribose sugar, can significantly increase their resistance to nuclease activity. The 2'-fluoro modification mimics the C3'-endo sugar pucker of RNA, which can also enhance binding affinity to some targets. The benzoyl (Bz) protecting group on the exocyclic amine of cytidine (B196190) is a standard protection strategy used in oligonucleotide synthesis.

Synthesis of 2'-F-Bz-dC Phosphoramidite (B1245037)

The synthesis of the key building block, the 2'-F-Bz-dC phosphoramidite, is a multi-step process. Below is a representative synthetic scheme based on established nucleoside chemistry.

Representative Synthetic Scheme:

G cluster_0 Synthesis of this compound 2'-Deoxy-2'-fluorocytidine (B130037) 2'-Deoxy-2'-fluorocytidine N4-Benzoyl-2'-deoxy-2'-fluorocytidine N4-Benzoyl-2'-deoxy-2'-fluorocytidine 2'-Deoxy-2'-fluorocytidine->N4-Benzoyl-2'-deoxy-2'-fluorocytidine Benzoylation 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine N4-Benzoyl-2'-deoxy-2'-fluorocytidine->5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine 5'-DMT Protection 2'-F-Bz-dC_Phosphoramidite 2'-F-Bz-dC_Phosphoramidite 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine->2'-F-Bz-dC_Phosphoramidite Phosphitylation

Caption: A representative workflow for the synthesis of the this compound.

Protocol for the Synthesis of N4-Benzoyl-5'-O-DMT-2'-deoxy-2'-fluorocytidine-3'-CE Phosphoramidite:

This protocol is a representative procedure and may require optimization.

  • Benzoylation of 2'-deoxy-2'-fluorocytidine:

    • Dissolve 2'-deoxy-2'-fluorocytidine in anhydrous pyridine (B92270).

    • Add a stoichiometric excess of benzoyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

    • Purify the N4-benzoyl-2'-deoxy-2'-fluorocytidine product by silica (B1680970) gel chromatography.

  • 5'-O-Dimethoxytritylation:

    • Co-evaporate the dried N4-benzoyl-2'-deoxy-2'-fluorocytidine with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench with methanol and remove the pyridine under reduced pressure.

    • Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica gel chromatography.

  • Phosphitylation:

    • Dry the 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine by co-evaporation with anhydrous acetonitrile (B52724).

    • Dissolve the dried material in anhydrous dichloromethane (B109758) under an argon atmosphere.

    • Add N,N-diisopropylethylamine (DIPEA) and then 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Quench the reaction with methanol.

    • Extract the product and purify by silica gel chromatography under an inert atmosphere to yield the final phosphoramidite product.

Solid-Phase Synthesis of 2'-F-Bz-dC Modified Aptamers

The incorporation of the this compound into a growing oligonucleotide chain is achieved via standard automated solid-phase synthesis using phosphoramidite chemistry.

G cluster_0 Solid-Phase Aptamer Synthesis Cycle Start Start Detritylation Detritylation Start->Detritylation Coupling Coupling Detritylation->Coupling 1. Remove 5'-DMT Capping Capping Coupling->Capping 2. Add this compound Oxidation Oxidation Capping->Oxidation 3. Block unreacted 5'-OH Next_Cycle End of Sequence? Oxidation->Next_Cycle 4. Stabilize phosphate (B84403) linkage Next_Cycle->Detritylation No Cleavage_Deprotection Cleavage_Deprotection Next_Cycle->Cleavage_Deprotection Yes Purification Purification Cleavage_Deprotection->Purification Release from support & remove protecting groups

Caption: The iterative cycle of solid-phase oligonucleotide synthesis.

Detailed Protocol for Solid-Phase Synthesis:

This protocol is intended for use with an automated DNA/RNA synthesizer.

  • Preparation:

    • Dissolve the this compound and other standard phosphoramidites (A, G, T) in anhydrous acetonitrile to the synthesizer's recommended concentration (typically 0.1 M).

    • Install the phosphoramidite solutions on the synthesizer.

    • Use a solid support (e.g., controlled pore glass - CPG) pre-loaded with the first nucleoside of the desired aptamer sequence.

  • Synthesis Cycle:

    • Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane.

    • Coupling: The this compound (or other phosphoramidites) is activated with a suitable activator (e.g., 5-ethylthio-1H-tetrazole - ETT) and coupled to the free 5'-hydroxyl group of the growing chain. An extended coupling time of 3-5 minutes is recommended for 2'-fluoro modified phosphoramidites to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the solid support is treated with a solution of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at room temperature for 2-4 hours. Note: Avoid heating, as it can lead to degradation of 2'-fluoro modified nucleotides.

    • This step cleaves the aptamer from the solid support and removes the benzoyl and other base-protecting groups, as well as the cyanoethyl groups from the phosphate backbone.

    • The crude aptamer solution is collected, and the solvent is evaporated.

  • Purification:

    • The crude aptamer is purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to obtain the full-length product.

Nuclease Resistance of 2'-Fluoro Modified Aptamers

The primary motivation for incorporating 2'-fluoro modifications is to enhance the aptamer's resistance to degradation by nucleases.

Protocol for Nuclease Resistance Assay:

  • Incubation:

    • Incubate a known concentration of the purified 2'-F-Bz-dC modified aptamer and its unmodified counterpart in a solution containing a nuclease source (e.g., 10% fetal bovine serum, human serum, or a specific nuclease like DNase I or snake venom phosphodiesterase).

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction and quench the nuclease activity by adding a denaturing solution (e.g., formamide) and heating at 95°C for 5 minutes.

  • Analysis:

    • Analyze the samples by denaturing PAGE or HPLC.

    • Quantify the amount of full-length aptamer remaining at each time point by densitometry (for gels) or by integrating the peak area (for HPLC).

    • Calculate the half-life (t₁/₂) of the aptamers.

Quantitative Data Summary:

The following table summarizes representative data from the literature on the nuclease resistance of 2'-fluoro pyrimidine modified oligonucleotides compared to their unmodified DNA and RNA counterparts. While specific data for 2'-F-Bz-dC is not available, these values provide a strong indication of the expected increase in stability.

Oligonucleotide TypeModificationHalf-life in Serum (hours)Fold Increase in Stability (vs. DNA)Reference
DNAUnmodified~11x[1]
RNAUnmodified< 0.1< 0.1x[1]
2'-F Pyrimidine RNA2'-F on C and U~10-2410-24x[1][2]
2'-O-Methyl RNA2'-OMe on all bases> 48> 48x[2]

Application Example: Aptamer-Based Lateral Flow Assay

Modified aptamers are frequently used in diagnostic applications due to their enhanced stability. The following workflow illustrates a typical aptamer-based lateral flow assay.

G cluster_0 Aptamer Lateral Flow Assay Workflow Sample_Application 1. Sample containing target is applied Conjugate_Pad 2. Target binds to gold nanoparticle-conjugated aptamer Sample_Application->Conjugate_Pad Test_Line 3. Target-aptamer complex is captured by immobilized second aptamer Conjugate_Pad->Test_Line Control_Line 4. Excess conjugated aptamer is captured Test_Line->Control_Line Result Visual Readout Control_Line->Result

Caption: A simplified workflow of an aptamer-based lateral flow assay.

Application Example: Targeting a Signaling Pathway

Nuclease-resistant aptamers are valuable tools for targeted therapy, where they can modulate the activity of specific proteins in signaling pathways. For instance, aptamers targeting Vascular Endothelial Growth Factor (VEGF) can inhibit angiogenesis, a key process in tumor growth.

G cluster_0 VEGF Signaling Pathway Inhibition by an Aptamer VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Activation Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Signaling_Cascade Aptamer 2'-F Modified Aptamer Aptamer->VEGF Binding & Neutralization Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Inhibition->VEGFR Blocks Activation

Caption: Inhibition of the VEGF signaling pathway by a nuclease-resistant aptamer.

Conclusion

The incorporation of 2'-F-Bz-dC into aptamers is a powerful strategy to enhance their nuclease resistance, thereby improving their potential as therapeutic and diagnostic agents. The protocols and data presented here provide a comprehensive guide for researchers to synthesize, characterize, and apply these modified aptamers in their work. While the synthesis of the modified phosphoramidite requires careful chemical procedures, its incorporation into oligonucleotides via automated solid-phase synthesis is straightforward. The resulting aptamers are expected to exhibit significantly improved stability in biological environments, a crucial step towards their clinical translation.

References

Application Notes and Protocols for 2'-F-Bz-dC Phosphoramidite in Therapeutic Oligonucleotide Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC) phosphoramidite (B1245037) is a critical building block in the synthesis of therapeutic oligonucleotides. Its incorporation into antisense oligonucleotides, siRNAs, and aptamers offers significant advantages, primarily due to the unique properties conferred by the 2'-fluoro modification. This modification enhances the nuclease resistance and thermal stability of the resulting oligonucleotide, leading to improved pharmacokinetic and pharmacodynamic properties. These application notes provide a comprehensive overview of the properties, synthesis, and characterization of oligonucleotides containing 2'-F-Bz-dC.

Key Properties and Advantages

The 2'-fluoro modification provides a favorable C3'-endo sugar pucker, similar to that of RNA, which leads to a higher binding affinity to target RNA sequences. This translates to increased potency of the therapeutic oligonucleotide. Furthermore, the presence of the fluorine atom at the 2' position provides steric hindrance, rendering the phosphodiester backbone more resistant to degradation by cellular nucleases.

PropertyDescriptionAdvantage in Therapeutic Oligonucleotides
Increased Thermal Stability The 2'-fluoro modification increases the melting temperature (Tm) of oligonucleotide duplexes.Enhances the stability of the drug-target complex, leading to improved efficacy.
Enhanced Nuclease Resistance The 2'-fluoro group protects the phosphodiester linkage from cleavage by endo- and exonucleases.Prolongs the in vivo half-life of the oligonucleotide therapeutic.
Improved Binding Affinity The C3'-endo sugar conformation promotes an A-form helix, leading to stronger binding to target RNA.Increases the potency of the therapeutic, allowing for lower effective doses.
Reduced Immune Stimulation In some contexts, 2'-fluoro modifications can lead to reduced activation of innate immune responses compared to unmodified oligonucleotides.Improves the safety profile of the therapeutic agent.

Quantitative Performance Data

The following tables summarize key quantitative data related to the performance of 2'-F-Bz-dC phosphoramidite in oligonucleotide synthesis and the properties of the resulting modified oligonucleotides.

Table 1: Coupling Efficiency

While specific coupling efficiencies can vary based on synthesizer, reagents, and protocols, this compound consistently demonstrates high coupling efficiencies, which is crucial for the synthesis of long, high-purity oligonucleotides.

PhosphoramiditeTypical Coupling TimeTypical Coupling Efficiency
Standard DNA Phosphoramidites25-45 seconds>99%
This compound 60-180 seconds >99%
2'-O-Methyl Phosphoramidites60-120 seconds>99%

Note: Longer coupling times are generally recommended for modified phosphoramidites to ensure complete reaction.

Table 2: Thermal Stability (ΔTm)

The incorporation of 2'-fluoro modifications significantly increases the thermal stability of oligonucleotide duplexes. The table below shows the approximate increase in melting temperature (Tm) per modification.

ModificationΔTm per modification (°C) vs. DNA:RNAΔTm per modification (°C) vs. RNA:RNA
2'-Fluoro +1.5 to +2.5 +0.5 to +1.5
2'-O-Methyl+1.0 to +2.0+0.2 to +1.0
Phosphorothioate-0.5 to -1.0-0.5 to -1.0

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-Fluoro-Modified Oligonucleotides

This protocol outlines the standard procedure for incorporating this compound into an oligonucleotide sequence using an automated solid-phase synthesizer.

Materials:

  • This compound

  • Standard DNA/RNA phosphoramidites (A, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)

  • Capping solution (Cap A: Acetic Anhydride; Cap B: N-Methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., Ammonium hydroxide/Methylamine mixture, AMA)

Procedure:

  • Preparation:

    • Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

    • Install all reagent bottles on the automated DNA/RNA synthesizer.

    • Pack the CPG solid support into the synthesis column.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleotide by treating with the deblocking solution.

    • Coupling: Deliver the this compound solution and activator solution to the synthesis column. Allow the coupling reaction to proceed for 60-180 seconds.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups by treating with the capping solution. This prevents the formation of deletion mutations.

    • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the oligonucleotide from the CPG support using the cleavage and deprotection solution (e.g., AMA).

    • Incubate the solution at the recommended temperature and time to remove the benzoyl and other base-protecting groups. For 2'-F-Bz-dC, a typical AMA deprotection is 10 minutes at 65°C.

  • Purification:

    • Purify the crude oligonucleotide using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ion-Exchange HPLC (IEX-HPLC).

Protocol 2: Nuclease Resistance Assay

This protocol assesses the stability of 2'-fluoro-modified oligonucleotides in the presence of nucleases.

Materials:

  • 2'-fluoro-modified oligonucleotide

  • Unmodified control oligonucleotide of the same sequence

  • Nuclease (e.g., snake venom phosphodiesterase, S1 nuclease, or fetal bovine serum)

  • Reaction buffer appropriate for the chosen nuclease

  • Quenching solution (e.g., EDTA)

  • Denaturing polyacrylamide gel or HPLC system for analysis

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare reaction mixtures containing the 2'-fluoro-modified oligonucleotide and the unmodified control oligonucleotide.

    • Add the appropriate reaction buffer.

    • Initiate the reaction by adding the nuclease to each tube.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C).

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching:

    • Stop the reaction in the aliquots by adding the quenching solution.

  • Analysis:

    • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

    • Visualize the results to compare the degradation rate of the 2'-fluoro-modified oligonucleotide to the unmodified control. The modified oligonucleotide should show a significantly higher percentage of full-length product at later time points.

Protocol 3: RNase H Cleavage Assay

This assay determines the ability of a 2'-fluoro-modified antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA. It is important to note that uniformly 2'-fluoro-modified oligonucleotides do not typically support RNase H activity. Therefore, "gapmer" designs with a central DNA-like region are often used.

Materials:

  • 2'-fluoro-modified "gapmer" antisense oligonucleotide (with a central DNA region)

  • Target RNA transcript

  • RNase H enzyme

  • RNase H reaction buffer

  • RNA loading dye

  • Denaturing agarose (B213101) or polyacrylamide gel

Procedure:

  • Hybridization:

    • Anneal the 2'-fluoro-modified gapmer oligonucleotide to the target RNA by mixing them in the RNase H reaction buffer, heating to 90°C for 2 minutes, and then slowly cooling to room temperature.

  • Cleavage Reaction:

    • Initiate the cleavage reaction by adding RNase H to the hybridized sample.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Analysis:

    • Stop the reaction by adding RNA loading dye containing a denaturant.

    • Separate the RNA fragments by denaturing gel electrophoresis.

    • Visualize the gel to observe the cleavage products. A successful cleavage will result in RNA fragments of the expected sizes.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add 2'-F-Bz-dC) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Start Start: CPG Support Start->Deblocking Purification Purification (HPLC) Cleavage->Purification Final_Oligo Final Therapeutic Oligonucleotide Purification->Final_Oligo

Caption: Automated solid-phase synthesis workflow for therapeutic oligonucleotides.

Antisense_Mechanism ASO 2'-F Modified ASO (Gapmer Design) Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid Translation Protein Translation mRNA->Translation blocked RNaseH RNase H Hybrid->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Cleavage->mRNA degraded No_Protein No Protein (Therapeutic Effect) Cleavage->No_Protein

Caption: Antisense mechanism of a 2'-F-modified gapmer oligonucleotide.

Nuclease_Resistance_Comparison cluster_unmodified Unmodified Oligonucleotide cluster_modified 2'-Fluoro Modified Oligonucleotide Unmodified_Oligo Unmodified Oligo Nuclease_U Nuclease Unmodified_Oligo->Nuclease_U Degradation_U Rapid Degradation Nuclease_U->Degradation_U Modified_Oligo 2'-F Modified Oligo Nuclease_M Nuclease Modified_Oligo->Nuclease_M Resistance Enhanced Stability Nuclease_M->Resistance

Caption: Comparison of nuclease resistance between unmodified and 2'-F-modified oligonucleotides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-modified oligonucleotides are a class of synthetic nucleic acid analogues that have garnered significant interest in therapeutic and diagnostic applications. The incorporation of a fluorine atom at the 2' position of the ribose sugar imparts favorable properties, including increased nuclease resistance, enhanced binding affinity to target RNA, and the ability to adopt an A-form helical structure. The 2'-F-Bz-dC phosphoramidite (B1245037) is a key building block for the synthesis of these modified oligonucleotides, enabling the site-specific introduction of 2'-fluoro-deoxycytidine residues.

This document provides detailed application notes and protocols for the efficient use of 2'-F-Bz-dC phosphoramidite in automated solid-phase DNA/RNA synthesis, with a focus on optimizing the critical coupling step.

Recommended Coupling Time and Efficiency

The coupling time for phosphoramidites is a critical parameter that directly influences the stepwise coupling efficiency and, consequently, the yield and purity of the final oligonucleotide. For modified phosphoramidites, such as those with 2'-fluoro substitutions, a longer coupling time compared to standard DNA phosphoramidites is generally required to overcome potential steric hindrance and ensure high coupling efficiency.

While the optimal coupling time can vary depending on the specific synthesizer, activator, and sequence context, the following table summarizes recommendations from the literature for 2'-fluoro and other modified phosphoramidites.

Phosphoramidite TypeRecommended Coupling Time (minutes)Expected Coupling EfficiencyActivatorReference
2'-Fluoro 3>98%Tetrazole or DCI[1]
2'-Fluoro (stringent conditions) 20 - 30Not specifiedNMI-buffered tetrazole[2]
2'F-ANA (structurally similar) 15>95%Not specified
2'-MOE 6 - 10>98-99%ETT / BTT / DCI[3]
Standard DNA 0.5 - 1.5>99%Tetrazole or DCI

Based on available data, a coupling time of 3 to 5 minutes is recommended as a starting point for the incorporation of this compound. For demanding sequences or to maximize yield, extending the coupling time to 10 minutes may be beneficial. It is highly recommended to perform an initial small-scale synthesis and analyze the product to determine the optimal coupling time for your specific conditions.

Experimental Protocols

Materials and Reagents
  • This compound

  • Anhydrous Acetonitrile (B52724) (DNA/RNA synthesis grade)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT), 0.25 M 4,5-Dicyanoimidazole (DCI), or other suitable activator)

  • Standard DNA/RNA synthesis reagents (Deblocking, Capping, and Oxidation solutions)

  • Solid support (e.g., CPG)

  • Cleavage and deprotection reagents (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA mixture)

Protocol 1: Automated Oligonucleotide Synthesis Cycle for 2'-F-Bz-dC Incorporation

This protocol outlines the steps for a single coupling cycle on a standard automated DNA/RNA synthesizer.

  • Deblocking (Detritylation): The 5'-O-DMT protecting group is removed from the support-bound nucleotide by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

  • Coupling: The this compound (dissolved in anhydrous acetonitrile to a concentration of 0.1 M) and the activator solution are delivered simultaneously to the synthesis column.

    • Recommended Coupling Time: 3 - 5 minutes.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF) to prevent the formation of deletion mutants (n-1 sequences).

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

These four steps are repeated for each subsequent nucleotide addition in the desired sequence.

Protocol 2: Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. The benzoyl (Bz) protecting group on the cytidine (B196190) base requires specific deprotection conditions.

  • Transfer the solid support to a screw-cap vial.

  • Add the cleavage/deprotection solution. Common options include:

    • Concentrated Ammonium Hydroxide: Incubate at 55 °C for 8-17 hours.[3]

    • Ammonium Hydroxide/Methylamine (AMA) mixture (1:1 v/v): Incubate at 65 °C for 10-15 minutes. Note: Some degradation of 2'-fluoro nucleotides may occur with heating in AMA; room temperature treatment for 2 hours is an alternative.[3]

  • After incubation, cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solvent to yield the crude oligonucleotide.

The crude product should then be purified using standard methods such as HPLC or PAGE.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the utilization of this compound.

Oligonucleotide_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (this compound + Activator) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Unreacted 5'-OH Blocked) Coupling->Capping New Phosphite Linkage Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Elongation Chain Elongation Oxidation->Elongation Elongation->Deblocking Repeat Cycle for Next Base

Caption: Automated phosphoramidite synthesis cycle for incorporating 2'-F-Bz-dC.

Deprotection_Workflow cluster_deprotection Post-Synthesis Workflow Synthesis Completed Oligonucleotide Synthesis (on solid support) Cleavage Cleavage from Support & Base Deprotection (e.g., NH4OH or AMA) Synthesis->Cleavage Purification Purification (HPLC or PAGE) Cleavage->Purification Final_Product Pure 2'-F-Bz-dC Containing Oligonucleotide Purification->Final_Product

Caption: Post-synthesis cleavage, deprotection, and purification workflow.

Troubleshooting

Low coupling efficiency is a common issue in oligonucleotide synthesis. If you encounter problems when using this compound, consider the following:

  • Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Ensure all reagents and solvents are anhydrous.

  • Reagent Quality: Use fresh, high-quality phosphoramidite and activator solutions.

  • Activator Choice: For sterically hindered phosphoramidites, a more active activator such as DCI or ETT may improve coupling efficiency.

  • Extended Coupling Time: As a primary troubleshooting step, increase the coupling time in increments (e.g., from 3 to 5, then to 10 minutes) and analyze the impact on yield.

By carefully considering these parameters and following the outlined protocols, researchers can successfully incorporate this compound to generate high-quality 2'-fluoro-modified oligonucleotides for a wide range of applications.

References

Application Notes and Protocols for the Deprotection of Oligonucleotides Containing 2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and important considerations for the deprotection of synthetic oligonucleotides containing 2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC). The selection of the appropriate deprotection strategy is critical to ensure high yield and purity of the final oligonucleotide product.

Introduction

The benzoyl (Bz) protecting group on the exocyclic amine of deoxycytidine is a standard protecting group used in oligonucleotide synthesis. However, its removal requires specific conditions to avoid side reactions and ensure complete deprotection, especially in the context of modified nucleotides like 2'-F-dC. The deprotection of oligonucleotides containing 2'-F-RNA is generally analogous to that of standard DNA oligonucleotides.[1][2] This document outlines the standard deprotection protocols using ammonium (B1175870) hydroxide (B78521), discusses potential side reactions, and provides recommendations for optimal results.

Key Considerations for Deprotection

Several factors must be considered when choosing a deprotection strategy for oligonucleotides containing 2'-F-Bz-dC:

  • Choice of Reagent: While various reagents can be used for deprotection, concentrated ammonium hydroxide is the most traditional and widely used method for removing the benzoyl group.[1][3][4] Faster deprotection can be achieved with mixtures like Ammonium Hydroxide/Methylamine (B109427) (AMA), but this is not recommended for oligonucleotides containing Bz-dC due to a significant side reaction.[3][5][6]

  • Side Reactions: The primary side reaction of concern when using amine-based reagents like methylamine (in AMA) with Bz-dC is the transamination of the cytidine (B196190) base, leading to the formation of N4-methyl-deoxycytidine.[6] To avoid this, it is highly recommended to use acetyl-protected dC (Ac-dC) if a fast deprotection with AMA is desired.[3][5][6]

  • Completeness of Deprotection: Incomplete removal of the benzoyl group can affect the hybridization properties and biological activity of the oligonucleotide.[7] Therefore, adherence to recommended deprotection times and temperatures is crucial.

  • Cleavage from Solid Support: The deprotection step is typically performed concurrently with the cleavage of the oligonucleotide from the solid support.[8]

Standard Deprotection Protocol using Concentrated Ammonium Hydroxide

This protocol is recommended for oligonucleotides containing 2'-F-Bz-dC to ensure complete deprotection while minimizing side reactions.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap vials

  • Heating block or oven

  • Vacuum concentrator

Procedure:

  • Transfer of Support: Carefully transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Addition of Ammonium Hydroxide: Add 1-2 mL of fresh, concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.[4]

  • Cleavage from Support: Seal the vial tightly and incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the solid support.[4]

  • Deprotection: Transfer the ammonium hydroxide solution containing the oligonucleotide to a new, clean vial. Seal the vial and heat at 55°C for 8-16 hours.[4] The extended heating time is necessary for the complete removal of the benzoyl group from cytidine and other standard protecting groups like isobutyryl on guanosine (B1672433) (iBu-dG).[1]

  • Evaporation: After the incubation period, cool the vial to room temperature. Carefully open the vial and evaporate the ammonium hydroxide to dryness using a vacuum concentrator.[4]

  • Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile, nuclease-free water.[4]

Quantitative Data on Deprotection Conditions

The following table summarizes typical deprotection times for standard protecting groups using concentrated ammonium hydroxide at 55°C. While specific data for 2'-F-Bz-dC is not extensively published, the deprotection time for Bz-dC in standard DNA serves as a reliable guide.

Protecting GroupRecommended Deprotection Time at 55°CReference(s)
N4-benzoyl-dC (Bz-dC)8-16 hours[1][4]
N6-benzoyl-dA (Bz-dA)8-16 hours[5]
N2-isobutyryl-dG (iBu-dG)16 hours[1]
N2-acetyl-dG (Ac-dG)4 hours[1]

Note: The deprotection of 2'-F-Bz-dC is expected to follow similar kinetics to Bz-dC. It is always advisable to perform analytical checks (e.g., HPLC and mass spectrometry) to confirm complete deprotection.

Experimental Workflows and Diagrams

Deprotection Workflow

The overall workflow for the deprotection of a 2'-F-Bz-dC containing oligonucleotide is illustrated below.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage and Deprotection cluster_purification Post-Deprotection Processing Synthesized_Oligo Synthesized Oligonucleotide (on solid support with 2'-F-Bz-dC) Cleavage Cleavage from Support (Ammonium Hydroxide, RT, 1-2h) Synthesized_Oligo->Cleavage Deprotection Base Deprotection (Ammonium Hydroxide, 55°C, 8-16h) Cleavage->Deprotection Evaporation Evaporation Deprotection->Evaporation Resuspension Resuspension Evaporation->Resuspension Purification Purification (e.g., HPLC, PAGE) Resuspension->Purification Final_Product Purified Deprotected Oligonucleotide Purification->Final_Product

Caption: Workflow for the deprotection and purification of oligonucleotides.

Chemical Deprotection Pathway

The chemical transformation during the deprotection of the N4-benzoyl group from 2'-deoxycytidine (B1670253) by ammonium hydroxide is a base-catalyzed amide hydrolysis.

Deprotection_Mechanism reactant N4-Benzoyl-2'-deoxycytidine reagent + NH4OH reactant->reagent intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic attack product 2'-deoxycytidine intermediate->product Elimination byproduct + Benzamide (B126) intermediate->byproduct

Caption: Simplified mechanism of N4-benzoyl-dC deprotection.

Note: Due to the limitations of the DOT language in rendering complex chemical structures, a simplified textual representation is used. The reaction involves the nucleophilic attack of a hydroxide ion (from the hydrolysis of ammonia (B1221849) in water) on the carbonyl carbon of the benzoyl group, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the unprotected cytidine and benzamide as a byproduct.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Deprotection Insufficient deprotection time or temperature.Increase incubation time or ensure the temperature is maintained at 55°C. Use fresh ammonium hydroxide.
Old or low-concentration ammonium hydroxide.Use a fresh, unopened bottle of concentrated ammonium hydroxide.
Presence of Side Products (e.g., N4-Me-dC) Use of amine-containing reagents other than ammonium hydroxide (e.g., AMA).Avoid using AMA or other primary amines for deprotection of Bz-dC containing oligonucleotides. If faster deprotection is needed, resynthesize the oligonucleotide using Ac-dC.[3][6]
Low Oligonucleotide Yield Incomplete cleavage from the solid support.Ensure the solid support is fully submerged in ammonium hydroxide and allow for sufficient cleavage time at room temperature.
Degradation of the oligonucleotide.Avoid excessively high temperatures or prolonged exposure to harsh basic conditions beyond the recommended protocol.

Conclusion

The successful deprotection of oligonucleotides containing 2'-F-Bz-dC is readily achievable using a standard protocol with concentrated ammonium hydroxide. Careful attention to the reaction conditions, particularly time and temperature, is essential for obtaining a high-purity final product. For applications requiring faster deprotection times, the use of acetyl-protected 2'-F-dC (2'-F-Ac-dC) is strongly recommended to enable the use of rapid deprotection reagents like AMA without the risk of base modification. Always verify the integrity of the final product using appropriate analytical techniques.

References

Application Notes and Protocols for Creating Chimeric Oligonucleotides using 2'-F-Bz-dC and DNA Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric oligonucleotides, composed of both modified and standard DNA or RNA residues, are powerful tools in therapeutics and diagnostics. The incorporation of 2'-fluoro (2'-F) modified nucleosides, such as 2'-Fluoro-N-benzoyl-2'-deoxycytidine (2'-F-Bz-dC), into DNA sequences can significantly enhance their biological properties. These modifications can increase nuclease resistance, improve binding affinity to target RNA, and modulate the overall conformation of the oligonucleotide duplex.[1][2][] This application note provides a detailed protocol for the synthesis and purification of chimeric oligonucleotides containing 2'-F-Bz-dC and standard DNA phosphoramidites.

The 2'-fluoro modification preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices like those found in RNA duplexes.[4] This conformational preference leads to a higher thermodynamic stability of the resulting duplexes with complementary RNA strands, making these chimeric oligonucleotides excellent candidates for antisense, siRNA, and aptamer applications.[4][5][6]

Key Properties of 2'-Fluoro Modified Oligonucleotides

PropertyDescriptionQuantitative Data
Nuclease Resistance Increased resistance to degradation by cellular nucleases compared to unmodified DNA.The introduction of 2'-F modifications can significantly increase the half-life of oligonucleotides in biological media.[2][7]
Binding Affinity (Tm) Higher melting temperature (Tm) when hybridized to complementary RNA targets, indicating stronger binding.An increase of approximately 1.8 to 5°C in Tm per 2'-F modification has been reported for duplexes with RNA.[4][8]
Duplex Conformation Hybrids with RNA adopt an A-like helical structure, which is a substrate for RNase H in some contexts.[9]The C3'-endo sugar pucker induced by the 2'-fluoro group is a key determinant of the A-form geometry.[4]
Specificity High sequence specificity in binding to target nucleic acids.Mismatches in the target sequence lead to significant destabilization of the duplex.

Experimental Protocols

Materials and Reagents
  • Phosphoramidites:

    • 5'-O-Dimethoxytrityl-N-benzoyl-2'-fluoro-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (2'-F-Bz-dC phosphoramidite)

    • Standard DNA phosphoramidites (dA, dG, dC, T)

  • Solid Support: Controlled Pore Glass (CPG) functionalized with the desired 3'-terminal nucleoside.

  • DNA Synthesizer Reagents:

    • Acetonitrile (B52724) (anhydrous)

    • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

    • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in Acetonitrile)

    • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF)

    • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Deprotection and Cleavage Reagents:

  • Purification Reagents and Equipment:

    • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

    • HPLC columns (e.g., C18)

    • Acetonitrile (HPLC grade)

    • Triethylammonium acetate (B1210297) (TEAA) buffer (pH 7.0)

    • Desalting columns

Oligonucleotide Synthesis Workflow

The synthesis of chimeric oligonucleotides is performed on an automated solid-phase DNA synthesizer. The fundamental principle is the stepwise addition of phosphoramidite monomers to a growing chain attached to a solid support.[10]

G cluster_synthesis_cycle Automated Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Exposes 5'-OH Capping Capping Coupling->Capping Forms phosphite (B83602) triester Oxidation Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes linkage Final_Deblocking Final_Deblocking Oxidation->Final_Deblocking After last cycle Start Start Start->Deblocking Cleavage_Deprotection Cleavage_Deprotection Final_Deblocking->Cleavage_Deprotection Removes DMT group Purification Purification Cleavage_Deprotection->Purification Releases oligo Analysis Analysis Purification->Analysis Isolates full-length product

Caption: Automated synthesis workflow for chimeric oligonucleotides.

Detailed Synthesis Protocol
  • Preparation of Reagents: Prepare fresh solutions of phosphoramidites in anhydrous acetonitrile at a concentration of 0.1 M. Ensure all other synthesizer reagents are correctly installed and primed.

  • Automated Synthesis: Program the DNA synthesizer with the desired chimeric sequence. The standard synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.[]

    • Deblocking: The 5'-DMT protecting group is removed by treatment with an acidic solution (e.g., 3% TCA in DCM) to expose the 5'-hydroxyl group for the next coupling reaction.

    • Coupling: The 2'-F-Bz-dC or a standard DNA phosphoramidite is activated by a tetrazole derivative and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 120-180 seconds) may be beneficial for the sterically hindered this compound to ensure high coupling efficiency.[12][13]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

  • Repeat Cycle: The cycle is repeated until the full-length chimeric oligonucleotide is synthesized.

Cleavage and Deprotection
  • After the final synthesis cycle, the solid support is transferred to a vial.

  • Add concentrated ammonium hydroxide (1 mL) to the vial.

  • Incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (benzoyl, isobutyryl, etc.).

  • Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide to dryness using a centrifugal evaporator.

Purification

Purification of the crude oligonucleotide is crucial to remove truncated sequences and protecting group remnants. RP-HPLC is a commonly used method.

  • Sample Preparation: Resuspend the dried crude oligonucleotide in sterile, nuclease-free water.

  • RP-HPLC:

    • Mobile Phase A: 0.1 M TEAA, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from a low percentage of B to a higher percentage is used to elute the oligonucleotide. The hydrophobic DMT-on full-length product will be retained longer than the failure sequences.

    • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

  • DMT Removal (Detritylation): Treat the collected fraction with 80% acetic acid for 15-30 minutes to remove the DMT group.

  • Desalting: Purify the detritylated oligonucleotide using a desalting column to remove salts and small molecules.

  • Final Product: Lyophilize the purified oligonucleotide solution to obtain a white powder.

Structure of a 2'-F-Bz-dC Containing Chimeric Oligonucleotide

G dG1 dG dA2 dA dT3 T F_dC4 2'-F-dC dC5 dC dT6 T

Caption: A chimeric oligonucleotide with DNA and 2'-F-dC regions.

Troubleshooting

IssuePossible CauseSolution
Low Coupling Efficiency - Moisture in reagents or lines- Degraded phosphoramidite- Insufficient coupling time- Use anhydrous solvents and fresh reagents- Increase coupling time for modified phosphoramidites- Check synthesizer for leaks[14]
Broad or Multiple Peaks in HPLC - Incomplete deprotection- N+1 or N-1 impurities- Extend deprotection time or use a stronger base if compatible- Optimize synthesis cycle, especially capping efficiency
Depurination - Prolonged exposure to acidic deblocking solution- Use a milder deblocking reagent (e.g., dichloroacetic acid) for longer sequences

Conclusion

The synthesis of chimeric oligonucleotides incorporating 2'-F-Bz-dC is a robust process that yields modified nucleic acids with enhanced therapeutic potential. The protocols outlined in this application note provide a comprehensive guide for researchers in the field of oligonucleotide chemistry and drug development. The superior properties of 2'-fluoro modified oligonucleotides, including increased stability and binding affinity, make them valuable tools for a wide range of applications.[2][5]

References

Application Notes and Protocols for 2'-F-Bz-dC in Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated nucleoside analogs are a cornerstone of chemotherapy, exhibiting potent anticancer activity across a range of solid tumors. These compounds typically function as antimetabolites, interfering with DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] 2'-F-Bz-dC, a novel deoxycytidine analog, is hypothesized to exert its cytotoxic effects through the induction of programmed cell death. These application notes provide a comprehensive overview of the potential mechanisms of action and detailed protocols for investigating the apoptotic effects of 2'-F-Bz-dC in cancer cell lines.

Mechanism of Action (Based on Related Compounds)

Fluorinated deoxycytidine analogs are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. After cellular uptake, these analogs are phosphorylated to their active triphosphate forms. The triphosphate analog is then incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. This process triggers a DNA damage response, which can initiate apoptosis.[1][4][5]

Key Signaling Pathways:

  • Intrinsic Pathway: DNA damage can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[6] This shift in balance increases mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates executioner caspases like caspase-3 and caspase-7, leading to the cleavage of cellular substrates and apoptotic cell death.[6]

  • Extrinsic Pathway: Some fluorinated nucleosides can also upregulate the expression of death receptors (e.g., Fas) and their ligands (e.g., FasL) on the cell surface.[6][7] Ligand binding to the death receptor initiates the formation of the death-inducing signaling complex (DISC), leading to the activation of the initiator caspase-8. Active caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

The following diagram illustrates the potential apoptotic signaling pathways induced by 2'-F-Bz-dC, based on the mechanisms of related compounds.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 2F-Bz-dC_ext 2'-F-Bz-dC Death_Receptors Death Receptors (e.g., Fas) 2F-Bz-dC_ext->Death_Receptors Upregulation DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Activation Caspase37 Caspase-3, -7 (Executioner) Caspase8->Caspase37 Activation 2F-Bz-dC_int 2'-F-Bz-dC DNA_Damage DNA Damage 2F-Bz-dC_int->DNA_Damage Bcl2_Family Bcl-2 Family (Bax/Bak ↑, Bcl-2 ↓) DNA_Damage->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: Putative apoptotic signaling pathways induced by 2'-F-Bz-dC.

Data Presentation

Quantitative data from studies on the related compound Gemcitabine are summarized below. These tables can serve as a template for presenting data generated for 2'-F-Bz-dC.

Table 1: IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineIC50 (nM) at 72hReference
MIA PaCa-225.00 ± 0.47[8]
PANC-148.55 ± 2.30[8]
BxPC-3Not specified in sourceN/A
MIA-G (Gemcitabine Resistant)1243 ± 987[9]
MIA-P (Parental)0.32 ± 0.03[9]

Table 2: Apoptosis Induction by 5'-fluoro-2'-deoxycytidine in Hepatocellular Carcinoma Cell Lines (24h treatment)

Cell LineApoptotic Cells (%)Reference
HA22T/VGH~35%[10]
SMMC 7721~40%[10]
Hep3B~55%[10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of 2'-F-Bz-dC.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of 2'-F-Bz-dC and calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 2'-F-Bz-dC stock solution (in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 2'-F-Bz-dC in a complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of 2'-F-Bz-dC to the wells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This protocol is for quantifying the percentage of apoptotic and necrotic cells.[11][12][13][14][15]

Materials:

  • Treated and control cells

  • Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V-FITC/PE, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 2'-F-Bz-dC at the desired concentrations for the appropriate time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with a serum-containing medium.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC/PE and 5 µL of PI to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.[16][17][18][19]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 4: Caspase Activity Assay (Colorimetric or Fluorometric)

This protocol is for measuring the activity of key caspases like caspase-3, -8, and -9.[20][21][22][23][24]

Materials:

  • Treated and control cells

  • Caspase activity assay kit (colorimetric or fluorometric) for caspase-3, -8, or -9.

  • Cell lysis buffer (provided in the kit)

  • Caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9)

  • 96-well plate

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Lyse the treated and control cells according to the kit's instructions.

  • Determine the protein concentration of the lysates.

  • Add an equal amount of protein from each sample to a 96-well plate.

  • Add the caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Calculate the fold-increase in caspase activity relative to the control.

Mandatory Visualizations

G cluster_assays Apoptosis Assays Start Cancer Cell Culture Treatment Treat with 2'-F-Bz-dC (and controls) Start->Treatment Harvest Harvest Cells Treatment->Harvest Assays Perform Apoptosis Assays Harvest->Assays Analysis Data Analysis Assays->Analysis End Conclusion Analysis->End MTT Cell Viability (MTT) Flow Annexin V/PI Staining (Flow Cytometry) WB Western Blot (Apoptotic Proteins) Caspase Caspase Activity Assay

Caption: Experimental workflow for apoptosis studies of 2'-F-Bz-dC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency for 2'-Fluoro Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of 2'-fluoro phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your oligonucleotide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What makes 2'-fluoro phosphoramidites unique in oligonucleotide synthesis?

A1: 2'-fluoro phosphoramidites are synthetic nucleotide building blocks where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom. This modification confers several desirable properties to the resulting oligonucleotides. The high electronegativity of the fluorine atom causes the sugar to adopt an RNA-like (C3'-endo) conformation, which generally increases the thermal stability of duplexes with RNA targets.[1][2] This enhanced binding affinity is a key advantage in the development of antisense oligonucleotides and siRNAs.[3][4] Additionally, 2'-fluoro modifications can increase nuclease resistance, particularly when combined with phosphorothioate (B77711) linkages.[1]

Q2: What is the primary cause of low coupling efficiency with 2'-fluoro phosphoramidites?

A2: The most common cause of low coupling efficiency for all phosphoramidites, including 2'-fluoro variants, is moisture contamination.[5][6] Phosphoramidites and the activators used in the coupling step are highly sensitive to water. Moisture can hydrolyze the phosphoramidite (B1245037) or react with the activated intermediate, preventing the desired reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.[5][6] Other significant causes include degraded reagents (phosphoramidites, activator, or solvents), suboptimal activator choice or concentration, and issues with the DNA synthesizer's fluidics.[6]

Q3: Which activator is recommended for coupling 2'-fluoro phosphoramidites?

A3: While standard activators like 1H-tetrazole can be effective, alternatives are often recommended for sterically hindered monomers like 2'-modified phosphoramidites.[7][8] 4,5-Dicyanoimidazole (DCI) is a highly effective activator for these applications.[7][8] DCI is less acidic than tetrazole but more nucleophilic, which can accelerate the rate of coupling.[8] Its high solubility in acetonitrile (B52724) also allows for the use of higher effective concentrations.[7][8] Other activators such as 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are also commonly used, particularly for RNA synthesis, due to their higher reactivity compared to tetrazole.[6][9]

Q4: How can I monitor coupling efficiency during the synthesis run?

A4: Real-time monitoring of coupling efficiency is typically achieved by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the detritylation (deblocking) step of each cycle.[6] The orange-colored DMT cation has a strong absorbance around 498 nm. A consistent and strong signal indicates high coupling efficiency, whereas a significant drop in absorbance suggests a failure in the preceding coupling step.[6][10]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a frequent challenge in oligonucleotide synthesis. This guide provides a systematic approach to diagnose and resolve the issue.

Step 1: Initial Assessment

The first step is to identify when and where the coupling efficiency drops. Is it a sudden drop at a specific coupling step or a gradual decrease throughout the synthesis? This can often be determined by analyzing the trityl log from the synthesizer.

Step 2: Systematic Troubleshooting Workflow

Follow the workflow below to systematically identify and address the root cause of low coupling efficiency.

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_synth Synthesizer Checks cluster_protocol Protocol Optimization start Low Coupling Efficiency Detected (Trityl Signal Drop) check_reagents Verify Reagent Quality and Freshness start->check_reagents Start Here check_synth Inspect Synthesizer and Fluidics check_reagents->check_synth If reagents are OK amidite Phosphoramidite: - Fresh lot? - Stored properly (anhydrous)? solvent Solvent (Acetonitrile): - Anhydrous grade (<30 ppm H2O)? - Fresh bottle? activator Activator: - Freshly prepared? - Correct concentration? optimize_protocol Optimize Synthesis Protocol check_synth->optimize_protocol If synthesizer is OK leaks Check for leaks in reagent lines. delivery Verify correct reagent volume delivery. purge Ensure proper purging of lines with dry inert gas. solution Problem Resolved: High Coupling Efficiency optimize_protocol->solution After optimization coupling_time Extend Coupling Time (e.g., double the standard time). double_couple Implement Double Coupling. activator_choice Consider a different activator (e.g., DCI).

Caption: A logical workflow for troubleshooting low coupling efficiency.

Data Presentation

Table 1: Recommended Activators for 2'-Fluoro Phosphoramidites
ActivatorTypical ConcentrationKey Advantages
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.0 MHighly soluble in ACN, increases coupling rate, less acidic than tetrazole, effective for sterically hindered monomers.[7][8]
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.6 MMore reactive than tetrazole, often used for RNA synthesis.[6][9]
5-Benzylthio-1H-tetrazole (BTT) 0.25 M - 0.3 MFavored for sterically hindered monomers.[6][9]
1H-Tetrazole 0.45 M - 0.5 MStandard, widely used activator, but may be less efficient for modified phosphoramidites.[][12]
Table 2: Impact of Coupling Time on Efficiency

Extending the coupling time is a common strategy to improve the efficiency for modified phosphoramidites.

Phosphoramidite TypeStandard Coupling TimeRecommended Extended TimeExpected Outcome
Standard DNA1-2 minutesN/A>99% efficiency
2'-Fluoro RNA 3 minutes[1][12]5-15 minutes[13]Increased coupling efficiency, especially for difficult sequences.
Other Sterically Hindered5 minutes10-15 minutes[13]Boosts efficiency from potentially low levels (e.g., 80%) to >95%.[13]

Note: Optimal coupling times can be sequence-dependent and may require empirical determination.

Experimental Protocols

Protocol 1: Standard Coupling Cycle for 2'-Fluoro Phosphoramidites

This protocol outlines a typical automated synthesis cycle. Volumes and wait times should be adapted to your specific synthesizer and synthesis scale.

SynthesisCycle start Start Cycle detritylation 1. Detritylation (e.g., 3% TCA in DCM) start->detritylation wash1 2. Wash (Anhydrous Acetonitrile) detritylation->wash1 coupling 3. Coupling (0.1M 2'-F-Phosphoramidite + 0.45M Activator) Wait Time: 3-5 minutes wash1->coupling capping 4. Capping (Cap A + Cap B) coupling->capping oxidation 5. Oxidation (0.1M Iodine Solution) capping->oxidation wash2 6. Wash (Anhydrous Acetonitrile) oxidation->wash2 end Begin Next Cycle wash2->end

References

troubleshooting failed synthesis of 2'-F-Bz-dC modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2'-Fluoro-N4-Benzoyl-2'-deoxyCytidine (2'-F-Bz-dC) modified oligonucleotides.

General Troubleshooting Workflow

When encountering a failed or low-quality synthesis, a systematic approach is crucial for identifying and resolving the issue. The following workflow outlines the key steps to diagnose the problem, from initial analysis to implementing corrective actions.

G cluster_0 Troubleshooting Failed Oligonucleotide Synthesis start Low Yield or Purity in Crude Product Analysis (HPLC/MS) check_product Analyze Crude Product: - HPLC (RP/IE) - Mass Spectrometry (LC-MS) start->check_product low_coupling Problem: Low Coupling Efficiency (Multiple Truncated Sequences, n-1) check_product->low_coupling HPLC shows (n-1), (n-2) peaks depurination Problem: Depurination (3'-Truncated Fragments) check_product->depurination MS shows fragments cleaved at purines deprotection_issue Problem: Incomplete Deprotection (Unexpected Mass Adducts) check_product->deprotection_issue MS shows mass + protecting group solve_coupling Solution: 1. Verify Reagent Quality (Amidite, Activator, Solvents). 2. Check for moisture contamination. 3. Optimize coupling time. 4. Check synthesizer fluidics. low_coupling->solve_coupling solve_depurination Solution: 1. Use milder deblocking agent (e.g., 3% DCA instead of TCA). 2. Reduce deblocking time. 3. Use depurination-resistant monomers if available. depurination->solve_depurination solve_deprotection Solution: 1. Review deprotection protocol for compatibility with 2'-F-Bz-dC. 2. Extend deprotection time/increase temperature. 3. Use alternative deprotection reagents (e.g., AMA). deprotection_issue->solve_deprotection G cluster_depurination Depurination and Chain Cleavage Pathway start Full-Length Oligo on Support (with Purine Base) acid Acidic Deblocking Step (TCA or DCA) start->acid N7 protonation abasic Abasic Site Formation (Purine Base Lost) acid->abasic Glycosidic bond cleavage deprotection Final Basic Deprotection (e.g., Ammonium Hydroxide) abasic->deprotection cleavage Strand Cleavage at Abasic Site deprotection->cleavage fragments 3'-Truncated Oligo Fragments cleavage->fragments G cluster_cycle Phosphoramidite Synthesis Cycle deblock Step 1: Deblocking (Detritylation) couple Step 2: Coupling deblock->couple Removes 5'-DMT group, exposes 5'-OH. Checkpoint: Depurination cap Step 3: Capping couple->cap Adds next phosphoramidite. Checkpoint: Moisture, Reagent Quality oxidize Step 4: Oxidation cap->oxidize Terminates unreacted 5'-OH chains (prevents n-1 products) oxidize->deblock Stabilizes phosphite (B83602) triester to phosphate (B84403) triester

proper storage and handling of 2'-F-Bz-dC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 2'-F-Bz-dC Phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: How should 2'-F-Bz-dC Phosphoramidite be stored upon arrival?

A1: Upon receipt, this compound should be stored in a freezer at or below -20°C in a tightly sealed container, protected from light and moisture.[1] It is crucial to minimize exposure to ambient air and humidity to prevent degradation.

Q2: What is the recommended solvent for dissolving this compound and what concentration should be used?

A2: Anhydrous acetonitrile (B52724) is the recommended solvent for dissolving this compound.[2] A common concentration for oligonucleotide synthesis is 0.1 M.[3][4] Ensure the acetonitrile used has a very low water content (e.g., <30 ppm) to maintain the integrity of the phosphoramidite.

Q3: How long is the this compound solution stable on the synthesizer?

A3: While specific stability data for this compound in solution is not extensively published, it is known that the stability of phosphoramidites in acetonitrile decreases over time, with degradation being accelerated by the presence of water.[5][6] It is best practice to use freshly prepared solutions for optimal coupling efficiency. If a solution is to be used over several days, it should be stored under an inert atmosphere (e.g., argon) on the synthesizer. The stability of phosphoramidite solutions generally decreases in the order T, dC > dA > dG.[5][6]

Q4: What are the recommended coupling times for this compound?

A4: A coupling time of 3 minutes is generally recommended for 2'-Fluoro phosphoramidites.[3] This is longer than the typical coupling time for standard DNA phosphoramidites and is necessary to ensure high coupling efficiency.

Q5: What are the appropriate deprotection conditions for oligonucleotides containing 2'-F-Bz-dC?

A5: Deprotection of oligonucleotides containing 2'-F-Bz-dC is similar to that of standard DNA oligonucleotides.[7][8] A common method is treatment with a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) for 5-10 minutes at 65°C.[8][9] However, when using AMA for deprotection, it is advisable to use acetyl-protected cytidine (B196190) (Ac-dC) instead of benzoyl-protected cytidine (Bz-dC) to prevent the formation of a base modification.[7][8][9] If using standard ammonium hydroxide, a longer treatment time at an elevated temperature (e.g., overnight at 55°C) is typically required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency Moisture Contamination: Phosphoramidites are highly sensitive to moisture, which leads to hydrolysis and inactivation.[]- Use anhydrous acetonitrile (<30 ppm water).- Handle phosphoramidite powder and solutions under an inert atmosphere (e.g., argon or nitrogen).- Use fresh bottles of reagents.- Ensure the synthesizer's gas lines are dry.
Degraded Phosphoramidite: The phosphoramidite may have degraded due to improper storage or prolonged time in solution.[5]- Use a fresh vial of phosphoramidite.- Prepare solutions fresh before each synthesis run.- Store solid phosphoramidite at ≤ -20°C, protected from light.
Suboptimal Activator: The activator (e.g., tetrazole, DCI) may be old, at the wrong concentration, or contain moisture.- Use a fresh, anhydrous solution of the activator at the recommended concentration.
Insufficient Coupling Time: The coupling time may be too short for the 2'-fluoro-modified phosphoramidite.- Increase the coupling time to the recommended 3 minutes.[3]
N+1 Peak in Final Product Dimer Formation: The acidic nature of the activator can cause some removal of the 5'-DMT group from the phosphoramidite in solution, leading to the formation of phosphoramidite dimers.- Use fresh phosphoramidite solutions.- Minimize the time the phosphoramidite solution sits (B43327) on the synthesizer before use.
Base Modification Inappropriate Deprotection with AMA: Using AMA with benzoyl-protected cytidine (Bz-dC) can lead to a transamination side reaction.- When using AMA for deprotection, substitute 2'-F-Bz-dC with 2'-F-Ac-dC phosphoramidite during synthesis.[7][8][9]
Incomplete Deprotection Insufficient Deprotection Time/Temperature: The conditions used may not be sufficient to remove all protecting groups.- Ensure the deprotection is carried out for the recommended duration and at the specified temperature. For AMA, 5-10 minutes at 65°C is typical.[8][9] For ammonium hydroxide, longer times (e.g., overnight at 55°C) are needed.

Quantitative Data Summary

ParameterRecommended Value/ConditionSource
Storage Temperature (Solid) ≤ -20°C[1]
Storage Conditions (Solid) Tightly sealed, protected from light and moisture[1]
Solvent for Dissolution Anhydrous Acetonitrile (<30 ppm water)[2]
Recommended Concentration 0.1 M[3][4]
Recommended Coupling Time 3 minutes[3]
Deprotection with AMA 5-10 minutes at 65°C[8][9]
Deprotection with Ammonium Hydroxide Overnight at 55°C
Solution Stability in Acetonitrile Decreases over time, accelerated by moisture[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Solution
  • Allow the vial of this compound to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Under an inert atmosphere (e.g., in a glovebox or using an argon balloon), open the vial.

  • Add the required volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).

  • Gently swirl the vial until the phosphoramidite is completely dissolved.

  • Transfer the solution to the appropriate reservoir on the oligonucleotide synthesizer using a dry syringe.

Protocol 2: Oligonucleotide Synthesis Cycle

The following is a generalized cycle for the incorporation of a 2'-F-Bz-dC monomer. Specific parameters may need to be optimized for your synthesizer model.

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound oligonucleotide using a solution of a weak acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the this compound with an activator (e.g., 0.45 M tetrazole in acetonitrile) and subsequent reaction with the 5'-hydroxyl group of the growing oligonucleotide chain for a minimum of 3 minutes.[3]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.

  • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of THF, pyridine, and water.

Protocol 3: Deprotection and Cleavage

Method A: Using Ammonium Hydroxide/Methylamine (AMA)

Note: This method is recommended when 2'-F-Ac-dC is used in place of 2'-F-Bz-dC.

  • Transfer the solid support containing the synthesized oligonucleotide to a pressure-tight vial.

  • Add a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Seal the vial tightly and heat at 65°C for 5-10 minutes.[8][9]

  • Cool the vial to room temperature and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Evaporate the solvent to obtain the crude oligonucleotide.

Method B: Using Aqueous Ammonium Hydroxide

  • Transfer the solid support to a pressure-tight vial.

  • Add concentrated aqueous ammonium hydroxide.

  • Seal the vial and heat at 55°C overnight.

  • Cool the vial and transfer the supernatant to a new tube.

  • Evaporate the solvent.

Visualizations

Handling_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_synthesis Oligonucleotide Synthesis Storage Store at or below -20°C (Protect from light and moisture) Warm Warm to Room Temperature (in desiccator) Storage->Warm Dissolve Dissolve in Anhydrous Acetonitrile (under inert atmosphere) Warm->Dissolve Transfer Transfer to Synthesizer Dissolve->Transfer Synthesize Perform Synthesis (3 min coupling time) Transfer->Synthesize

Caption: Workflow for the proper handling and preparation of this compound.

Troubleshooting_Tree Start Low Coupling Efficiency? Moisture Check for Moisture Contamination Start->Moisture Yes Degradation Check Phosphoramidite Quality Start->Degradation No Solution1 Use Anhydrous Solvents & Inert Atmosphere Moisture->Solution1 CouplingTime Verify Coupling Time Degradation->CouplingTime No Solution2 Use Fresh Phosphoramidite Solution Degradation->Solution2 Activator Check Activator CouplingTime->Activator No Solution3 Increase Coupling Time to 3 min CouplingTime->Solution3 Solution4 Use Fresh Activator Solution Activator->Solution4 Success Problem Resolved Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Technical Support Center: Purification of Oligonucleotides Containing 2'-F-Bz-dC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of oligonucleotides containing 2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 2'-F-Bz-dC modified oligonucleotides.

Problem Potential Cause Suggested Solution
Low Yield After Purification Incomplete Deprotection: The benzoyl (Bz) protecting group on the cytidine (B196190) base may not be fully removed, leading to loss of product during purification.Optimize Deprotection: For oligonucleotides containing 2'-F modifications, a mixture of 30% ammonium (B1175870) hydroxide (B78521) and 40% methylamine (B109427) (1:1 v/v) at room temperature for 2 hours can be effective for removing the benzoyl group.[1] For faster deprotection, consider using AMA (Ammonium Hydroxide/Methylamine) at 65°C for 10-15 minutes, but be aware that this requires the use of Acetyl-dC (Ac-dC) instead of Bz-dC to prevent base modification.[2][3][4]
Suboptimal Purification Method: The chosen purification technique may not be suitable for the length or specific modifications of your oligonucleotide.Method Selection: For modified oligonucleotides, HPLC is generally the purification method of choice.[5][6] Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) has been shown to be effective for purifying 2'-fluoro modified RNAs.[7]
Precipitation Issues: The oligonucleotide may not have been efficiently precipitated after deprotection and before purification.Improve Precipitation: Ensure proper desalting and precipitation protocols are followed. Use of a suitable salt (e.g., sodium acetate) and cold ethanol (B145695) or isopropanol (B130326) is critical.
Poor Peak Shape in HPLC (Broad or Split Peaks) Secondary Structures: The oligonucleotide may be forming secondary structures (e.g., hairpins) that interfere with chromatographic separation.Denaturing Conditions: Increase the column temperature during HPLC to 50-70°C to help disrupt secondary structures.[8] The addition of a denaturing agent like urea (B33335) to the mobile phase can also improve peak shape.
Aggregation: Guanine-rich sequences are prone to aggregation, leading to poor peak shape.Optimize Mobile Phase: Adjusting the pH of the mobile phase can alter the charge of the oligonucleotide and improve separation. Adding an organic modifier like acetonitrile (B52724) can also help disrupt hydrophobic interactions and aggregation.[8]
Column Overload: Injecting too much sample can lead to peak broadening and distortion.Reduce Sample Load: Perform a loading study to determine the optimal sample concentration for your column and system.[8]
Co-elution of Impurities with the Main Product Similar Hydrophobicity/Charge: Truncated sequences (n-1 mers) or other synthesis byproducts may have very similar chromatographic properties to the full-length product.Optimize HPLC Gradient: A shallower gradient during HPLC elution can improve the resolution between the desired product and closely eluting impurities.[8]
Incomplete Capping during Synthesis: Failure to cap truncated sequences during synthesis results in n-1mers with a 5'-DMT group, which will co-elute with the DMT-on full-length product in RP-HPLC.Review Synthesis Protocol: Ensure high capping efficiency during oligonucleotide synthesis. If this is a recurring issue, consider a purification method that separates based on size, such as denaturing polyacrylamide gel electrophoresis (PAGE), although this may result in lower yields.[5]
Presence of Unexpected Peaks in Analytical HPLC/MS Base Modification: The use of harsh deprotection conditions with Bz-dC can lead to transamination, creating a modified base.Use Appropriate Deprotection: When using methylamine-containing reagents for rapid deprotection, it is recommended to use Ac-dC instead of Bz-dC to avoid the formation of N4-methyl-dC.[2][3][4]
Incomplete Removal of Protecting Groups: Residual protecting groups on the bases or the phosphate (B84403) backbone will result in adducts with a higher mass.Ensure Complete Deprotection: Extend the deprotection time or increase the temperature according to the recommendations for the specific protecting groups used.
Depurination: Acidic conditions during synthesis (deblocking step) can lead to the loss of purine (B94841) bases, creating abasic sites that can cleave during deprotection.Minimize Acid Exposure: Use fresh deblocking reagents and optimize the deblocking time during synthesis to minimize depurination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for oligonucleotides containing 2'-F-Bz-dC?

A1: For modified oligonucleotides such as those containing 2'-F-Bz-dC, High-Performance Liquid Chromatography (HPLC) is the recommended method of purification.[5][6] Specifically, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a powerful technique that separates oligonucleotides based on hydrophobicity and has been successfully used for the purification of 2'-fluoro modified RNAs.[7] Anion-Exchange HPLC (AEX-HPLC) is another option that separates based on the number of phosphate groups and can be effective for unmodified oligonucleotides up to 80 bases.[9]

Q2: How do I remove the benzoyl (Bz) protecting group from the cytidine base without damaging the 2'-fluoro modification?

A2: The 2'-fluoro modification is relatively stable and oligonucleotides containing it can be deprotected under conditions similar to those used for standard DNA.[3][10] A common and effective method for removing the benzoyl group is to treat the oligonucleotide with a 1:1 (v/v) mixture of 30% ammonium hydroxide and 40% methylamine. For oligonucleotides with 2'-F substitutions, this deprotection can be carried out at room temperature for 2 hours.[1]

Q3: Can I use "UltraFAST" deprotection protocols with my 2'-F-Bz-dC oligonucleotide?

A3: Caution is advised when using "UltraFAST" deprotection protocols, which often involve reagents like AMA (ammonium hydroxide/methylamine) at elevated temperatures. While these methods are efficient, they can cause a side reaction with N4-benzoyl-dC (Bz-dC), leading to the formation of N4-methyl-dC. To use these rapid deprotection methods, it is highly recommended to synthesize the oligonucleotide using N4-acetyl-dC (Ac-dC) instead of Bz-dC.[2][3][4]

Q4: My HPLC chromatogram shows a broad peak for my purified oligonucleotide. What could be the cause and how can I fix it?

A4: A broad peak in HPLC is often indicative of secondary structure formation or aggregation of the oligonucleotide. To address this, you can try the following:

  • Increase Column Temperature: Running the HPLC at an elevated temperature (e.g., 60°C) can help to denature secondary structures and improve peak shape.[8]

  • Use Denaturing Agents: Adding urea to the mobile phase can also help in disrupting secondary structures.[9]

  • Optimize Mobile Phase: Adding an organic modifier like acetonitrile can disrupt hydrophobic interactions that may lead to aggregation.[8]

Q5: What purity level can I expect from different purification techniques for my modified oligonucleotide?

A5: The expected purity depends on the chosen method. Here is a general comparison:

Purification Method Typical Purity Best For
Desalting Variable (removes small molecules, not failure sequences)PCR, sequencing primers
Reverse-Phase Cartridge >80%Fluorescently labeled oligos, routine applications
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) >85%Modified oligonucleotides, high-purity applications
Anion-Exchange HPLC (AEX-HPLC) >95% (for shorter oligos)Unmodified oligonucleotides up to 80 bases
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) >95-99%High-purity applications, resolving length differences

Note: These are typical values and can vary based on the oligonucleotide sequence, length, and modifications.

Experimental Protocols

Protocol 1: Deprotection of 2'-F-Bz-dC Oligonucleotides

This protocol describes the cleavage and deprotection of a 2'-F-Bz-dC containing oligonucleotide synthesized on a solid support.

Materials:

  • Oligonucleotide synthesized on CPG solid support

  • 30% Ammonium Hydroxide (NH₄OH)

  • 40% Methylamine (CH₃NH₂)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Transfer the CPG support with the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.

  • Prepare the deprotection solution by mixing equal volumes of 30% ammonium hydroxide and 40% methylamine (1:1 v/v).

  • Add 1 mL of the deprotection solution to the CPG in the tube.

  • Incubate the tube at room temperature for 2 hours to ensure complete cleavage from the support and removal of the benzoyl protecting groups.

  • After incubation, carefully transfer the supernatant containing the deprotected oligonucleotide to a new nuclease-free microcentrifuge tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the dried oligonucleotide pellet in an appropriate volume of nuclease-free water for quantification and purification.

Protocol 2: Purification by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This protocol provides a general method for the purification of a deprotected 2'-F-Bz-dC oligonucleotide. Optimization of the gradient may be required based on the specific oligonucleotide sequence and length.

Materials and Equipment:

  • HPLC system with a UV detector and gradient pump

  • Reversed-phase C8 or C18 column suitable for oligonucleotide purification

  • Deprotected and desalted oligonucleotide sample

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5

  • Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile

  • Nuclease-free water for sample preparation

Procedure:

  • Sample Preparation: Dissolve the lyophilized deprotected oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL.

  • Column Equilibration: Equilibrate the HPLC column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject the prepared oligonucleotide sample onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the length and hydrophobicity of the oligonucleotide and should be optimized.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length product.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

  • Post-Purification Processing: Pool the pure fractions and remove the TEAA salt by desalting (e.g., using a desalting column or ethanol precipitation). Lyophilize the final product.

Workflow and Troubleshooting Diagrams

experimental_workflow Experimental Workflow for 2'-F-Bz-dC Oligonucleotide Purification cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product synthesis Solid-Phase Synthesis of 2'-F-Bz-dC Oligo deprotection Deprotection with NH4OH/Methylamine synthesis->deprotection hplc IP-RP-HPLC Purification deprotection->hplc analysis Purity Analysis (Analytical HPLC/MS) hplc->analysis final_product Purified Oligonucleotide analysis->final_product

Caption: A flowchart illustrating the major steps in the synthesis, deprotection, purification, and analysis of 2'-F-Bz-dC oligonucleotides.

troubleshooting_logic Troubleshooting Logic for Poor HPLC Purification start Poor HPLC Result (e.g., Low Purity, Bad Peak Shape) check_peak_shape Is the peak shape broad or split? start->check_peak_shape secondary_structure Potential Cause: Secondary Structures/ Aggregation check_peak_shape->secondary_structure Yes check_purity Is the purity low due to co-eluting impurities? check_peak_shape->check_purity No solution_denature Solution: - Increase column temperature - Use denaturing mobile phase secondary_structure->solution_denature end Improved Purification solution_denature->end gradient_issue Potential Cause: Suboptimal Gradient check_purity->gradient_issue Yes deprotection_issue Potential Cause: Incomplete Deprotection/ Base Modification check_purity->deprotection_issue Also consider solution_gradient Solution: - Use a shallower gradient for better resolution gradient_issue->solution_gradient solution_gradient->end solution_deprotection Solution: - Optimize deprotection time/temp - Use Ac-dC for fast deprotection deprotection_issue->solution_deprotection solution_deprotection->end

Caption: A decision tree for troubleshooting common issues encountered during the HPLC purification of modified oligonucleotides.

References

minimizing side reactions during 2'-F-Bz-dC oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of 2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC) containing oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of oligonucleotides containing 2'-F-Bz-dC?

A1: The primary side reactions include:

  • Transamidation of the N4-benzoyl protecting group: This is particularly prevalent when using amine-based deprotection reagents like methylamine (B109427) (in AMA) or ethylenediamine (B42938) (EDA), leading to the formation of N4-methyl-dC or other amine adducts.[1][2][3][4][5][6]

  • Incomplete removal of the benzoyl group: The 2'-fluoro substitution can influence the lability of the N4-benzoyl group, potentially making it more difficult to remove under standard conditions compared to its deoxy counterpart.

  • Depurination: The use of strong acids like trichloroacetic acid (TCA) for detritylation can lead to the cleavage of the glycosidic bond of purine (B94841) bases (A and G), resulting in abasic sites.[7]

  • Formation of cyanoethyl adducts: Acrylonitrile (B1666552), a byproduct of the deprotection of the phosphate (B84403) backbone, can react with nucleobases, especially thymine.[3][7]

  • Standard synthesis errors: Issues like incomplete coupling or capping can lead to deletion sequences (n-1 impurities).

Q2: Why is the N4-benzoyl protecting group on 2'-F-dC a concern during deprotection?

A2: The electron-withdrawing nature of the fluorine atom at the 2' position can increase the lability of the N4-benzoyl group on the cytosine base.[8] While this can be advantageous for deprotection, it also makes the protected nucleoside more susceptible to premature deprotection or side reactions under certain conditions. Furthermore, the standard benzoyl group on cytidine (B196190) is known to be susceptible to transamidation with primary amines used in fast deprotection protocols.[2][3][4]

Q3: What is transamidation and how can it be prevented?

A3: Transamidation is a side reaction where a primary amine, such as methylamine in an AMA deprotection solution, displaces the benzamide (B126) group on the N4 position of cytidine, resulting in an N4-methyl-dC modification.[4][5][6] To prevent this, it is highly recommended to use acetyl-protected dC (Ac-dC) phosphoramidite (B1245037) instead of benzoyl-protected dC (Bz-dC) when using AMA or other primary amine-based deprotection methods.[2][3][4][6]

Q4: Are there alternative protecting groups for 2'-F-dC that are less prone to side reactions?

A4: Yes, using an acetyl (Ac) protecting group on the N4 position of 2'-F-dC (2'-F-Ac-dC) is a common and effective strategy to avoid the transamidation side reaction that occurs with Bz-dC and methylamine-containing deprotection reagents.[2][3][4] The acetyl group is rapidly hydrolyzed under basic conditions, minimizing the window for competing side reactions.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Mass spectrometry shows a +14 Da adduct on cytidine residues. Transamidation of N4-benzoyl-cytidine with methylamine during AMA deprotection.- Use acetyl-protected 2'-F-dC (2'-F-Ac-dC) phosphoramidite for the synthesis. - If using Bz-dC, switch to a deprotection method that does not use primary amines, such as aqueous ammonium (B1175870) hydroxide (B78521), although this will require longer deprotection times.
Incomplete deprotection of the N4-benzoyl group. Insufficient deprotection time or temperature. The 2'-fluoro group may alter the required deprotection kinetics.- Increase the deprotection time or temperature according to the reagent manufacturer's guidelines. - Ensure the deprotection solution is fresh and has not degraded.
Presence of n-1 sequences in the final product. Incomplete coupling of the phosphoramidite or inefficient capping of unreacted 5'-hydroxyl groups.- Ensure anhydrous conditions during synthesis, as water can hydrolyze phosphoramidites.[1] - Use fresh, high-quality phosphoramidites and activators. - Optimize coupling time, especially for sterically hindered monomers.
Mass spectrometry shows a +53 Da adduct, often on thymidine (B127349). Alkylation of the N3 position of thymidine by acrylonitrile, a byproduct of cyanoethyl group removal.[7]- Before cleavage and deprotection, wash the solid support with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile (B52724) for 5-10 minutes to scavenge acrylonitrile.[7] - Using AMA for deprotection can also minimize this side reaction as methylamine is an effective acrylonitrile scavenger.[7]
Significant depurination observed (especially in longer oligos). Prolonged or repeated exposure to the acidic deblocking solution (e.g., TCA) used for DMT removal.[7]- Minimize the deblocking time to what is necessary for complete DMT removal. - Consider using a milder deblocking agent like dichloroacetic acid (DCA) if depurination is a persistent issue.

Data Summary

The choice of deprotection agent and conditions is critical for minimizing side reactions. The following table summarizes common deprotection strategies and their compatibility with Bz-dC.

Deprotection ReagentCompositionTypical ConditionsCompatibility with Bz-dCKey Considerations
Ammonium Hydroxide ~30% NH₄OH in water8-16 hours at 55°CCompatible Standard, but slow deprotection.
AMA Ammonium Hydroxide / 40% aq. Methylamine (1:1)10 minutes at 65°CNot Recommended Causes transamidation of Bz-dC to N4-Me-dC.[4][6] Use Ac-dC instead.
"Ultra-Mild" Conditions 0.05 M K₂CO₃ in Methanol4 hours at Room Temp.Compatible Used for highly sensitive modifications. Requires compatible protecting groups on other bases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).

Experimental Protocols

Protocol 1: Standard Phosphoramidite Synthesis Cycle for 2'-F-Bz-dC Oligonucleotides

This protocol outlines a single cycle of nucleotide addition. This cycle is repeated for each monomer in the desired sequence.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane. The column is then washed with acetonitrile.

  • Coupling: The 2'-F-Bz-dC phosphoramidite is activated with an activator (e.g., 0.45 M tetrazole in acetonitrile) and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles. This is typically done with a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in tetrahydrofuran/water/pyridine. The column is then washed with acetonitrile before initiating the next cycle.

Protocol 2: Deprotection Strategy to Minimize Side Reactions

This protocol is recommended when synthesizing oligonucleotides containing 2'-F-Bz-dC to avoid transamidation.

  • Post-Synthesis Wash (Optional but Recommended): To prevent cyanoethyl adducts, wash the solid support with a solution of 10% diethylamine in acetonitrile for 10 minutes at room temperature.[7]

  • Cleavage and Deprotection:

    • Place the solid support in a sealed vial.

    • Add concentrated ammonium hydroxide (~1-2 mL for a 1 µmol synthesis).

    • Heat the vial at 55°C for 12-16 hours to cleave the oligonucleotide from the support and remove the benzoyl and other base-protecting groups, as well as the cyanoethyl phosphate protecting groups.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Rinse the support with water or 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) and combine the rinses with the supernatant.

    • Dry the oligonucleotide solution using a vacuum concentrator.

  • Purification: Resuspend the crude oligonucleotide in an appropriate buffer and purify using HPLC or other chromatographic methods.

Visualizations

Oligonucleotide Synthesis Workflow

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n times) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add 2'-F-Bz-dC Amidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection (e.g., NH₄OH) Oxidation->Cleavage Final Cycle Start Start: Solid Support with 1st Base Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Final Oligo Purification->Final_Product Deprotection_Logic Start Start: Synthesized Oligo on Solid Support Check_dC Is Cytidine Bz-protected (Bz-dC)? Start->Check_dC Check_Amine Will a primary amine (e.g., AMA) be used for fast deprotection? Check_dC->Check_Amine Yes Safe_Deprotection Proceed with Fast Deprotection (e.g., AMA @ 65°C, 10 min) Check_dC->Safe_Deprotection No (Ac-dC used) Use_NH4OH Use Standard Deprotection: Ammonium Hydroxide (55°C, 8-16h) End Purify Oligo Use_NH4OH->End Check_Amine->Use_NH4OH No Transamidation_Warning Risk of Transamidation! (N4-Me-dC formation) Check_Amine->Transamidation_Warning Yes Use_Ac_dC Recommended Synthesis: Use Acetyl-protected dC (Ac-dC) Transamidation_Warning->Use_Ac_dC Safe_Deprotection->End

References

Technical Support Center: Deprotecting 2'-F-Bz-dC Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the deprotection of oligonucleotides containing base-labile 2'-Fluoro-N4-Benzoyl-deoxyCytidine (2'-F-Bz-dC) modifications.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of synthetic oligonucleotides containing 2'-F-Bz-dC.

Problem: Incomplete removal of the N4-Benzoyl protecting group from 2'-F-dC.

  • Symptoms:

    • Appearance of unexpected peaks during HPLC or Mass Spectrometry (MS) analysis.

    • Mass spectral data indicating the presence of the benzoyl group (+105 Da).

    • Reduced biological activity of the modified oligonucleotide.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Deprotection Time or Temperature The benzoyl group on cytidine (B196190) is more labile than the isobutyryl group on guanine, but still requires adequate time and temperature for complete removal. For standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521), ensure a minimum of 8 hours at 55 °C.[1]
Aged or Low-Quality Deprotection Reagent Use fresh, high-quality deprotection reagents. Concentrated ammonium hydroxide can lose ammonia (B1221849) gas over time, reducing its effectiveness.
Suboptimal Deprotection Reagent For rapid deprotection, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) is often used. However, AMA can lead to a side reaction with Bz-dC, resulting in the formation of N4-methyl-dC. It is highly recommended to use Acetyl-protected dC (Ac-dC) when using AMA for deprotection.[2][3]
Presence of Other Sensitive Modifications If the oligonucleotide contains other base-labile modifications, harsh deprotection conditions may not be suitable. Consider using milder deprotection strategies, such as potassium carbonate in methanol (B129727), although this may require longer incubation times for complete removal of the benzoyl group.[2]

Problem: Degradation of the 2'-Fluoro-modified oligonucleotide.

  • Symptoms:

    • Low yield of the final product.

    • Presence of degradation products in analytical traces (HPLC, MS).

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Harsh Deprotection Conditions While 2'-Fluoro modifications are generally more stable to chemical hydrolysis at high pH compared to unmodified RNA, prolonged exposure to harsh basic conditions at elevated temperatures can still lead to some degradation.[4] Optimize deprotection time and temperature.
Inappropriate Deprotection Reagent for other Modifications If your oligonucleotide contains other sensitive moieties, the deprotection conditions must be compatible with all modifications present. A thorough review of the chemical stability of all non-standard bases is crucial before selecting a deprotection strategy.

Frequently Asked Questions (FAQs)

Q1: Is the 2'-Fluoro modification itself prone to degradation during standard deprotection?

A1: No, the 2'-Fluoro modification is generally considered stable under standard oligonucleotide deprotection conditions. In fact, it confers increased stability against chemical hydrolysis at high pH compared to the 2'-hydroxyl group in RNA.[4] The deprotection of 2'-F-RNA is often treated as being virtually identical to that of DNA.[2][3]

Q2: What are the standard deprotection conditions for an oligonucleotide containing 2'-F-Bz-dC?

A2: A standard and effective method is to use concentrated ammonium hydroxide at 55°C for at least 8 hours. This is generally sufficient to remove the benzoyl protecting group from the 2'-F-dC residue along with other standard base protecting groups.[1]

Q3: Can I use a rapid deprotection method like AMA for my 2'-F-Bz-dC modified oligonucleotide?

A3: While AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) is effective for rapid deprotection, it is not recommended for oligonucleotides containing N4-Benzoyl-dC (Bz-dC). The methylamine in the AMA solution can react with the Bz-dC to form an N4-methyl-dC adduct.[2][3] To utilize rapid deprotection protocols, it is best to synthesize the oligonucleotide using Acetyl-protected dC (Ac-dC).[2][3]

Q4: My oligonucleotide contains other sensitive modifications in addition to 2'-F-Bz-dC. What deprotection strategy should I use?

A4: For oligonucleotides with multiple sensitive modifications, a milder deprotection strategy is advisable. One common mild deprotection method involves using 0.05 M potassium carbonate in methanol at room temperature.[2] However, be aware that this may require significantly longer reaction times to achieve complete removal of the benzoyl group. It is crucial to optimize the deprotection time and analyze the product thoroughly to ensure complete deprotection.

Q5: How can I confirm that the benzoyl group has been completely removed?

A5: The most reliable methods for confirming complete deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, incomplete deprotection will result in additional, later-eluting peaks compared to the fully deprotected oligonucleotide. Mass spectrometry will show a mass increase of 105 Da for each remaining benzoyl group.

Experimental Protocols

Standard Deprotection Protocol using Concentrated Ammonium Hydroxide

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis) to the vial, ensuring the support is fully submerged.

  • Seal the vial tightly and incubate at 55°C for a minimum of 8 hours.

  • After incubation, cool the vial to room temperature.

  • Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for analysis and purification.

Mild Deprotection Protocol using Potassium Carbonate in Methanol

  • Transfer the solid support to a screw-cap vial.

  • Add a solution of 0.05 M potassium carbonate in anhydrous methanol (e.g., 1-2 mL for a 1 µmol synthesis).

  • Seal the vial and incubate at room temperature. The required incubation time can vary (from a few hours to overnight) and should be optimized for complete removal of the benzoyl group.

  • After incubation, neutralize the solution by adding an appropriate amount of a weak acid (e.g., acetic acid or an ion-exchange resin).

  • Filter the solution to remove the solid support.

  • Evaporate the solvent and resuspend the oligonucleotide for further processing.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_analysis Analysis & Purification Synthesized_Oligo Solid-Support-Bound Oligo (with 2'-F-Bz-dC) Cleavage_Deprotection Cleavage from Support & Base Deprotection Synthesized_Oligo->Cleavage_Deprotection Standard Conc. NH4OH 55°C, >=8h Cleavage_Deprotection->Standard Standard Mild 0.05M K2CO3/MeOH Room Temp Cleavage_Deprotection->Mild Mild Rapid_Warning AMA (Ammonium Hydroxide/Methylamine) Caution with Bz-dC Cleavage_Deprotection->Rapid_Warning Rapid Analysis HPLC / Mass Spec Analysis Standard->Analysis Mild->Analysis Rapid_Warning->Analysis Purification Purification (e.g., HPLC, PAGE) Analysis->Purification Final_Product Purified 2'-F-dC Oligonucleotide Purification->Final_Product

Caption: Workflow for the deprotection and purification of 2'-F-Bz-dC modified oligonucleotides.

Deprotection_Decision_Tree Start Start: Oligo with 2'-F-Bz-dC Sensitive_Mods Other Sensitive Modifications? Start->Sensitive_Mods Speed_Priority Is Speed a Priority? Sensitive_Mods->Speed_Priority No Mild_Deprotection Use Mild Deprotection: 0.05M K2CO3/MeOH, RT (Optimize Time) Sensitive_Mods->Mild_Deprotection Yes Standard_Deprotection Use Standard Deprotection: Conc. NH4OH, 55°C, >=8h Speed_Priority->Standard_Deprotection No Rapid_Deprotection_Warning Consider Ac-dC for future syntheses if using rapid methods like AMA Speed_Priority->Rapid_Deprotection_Warning Yes

Caption: Decision tree for selecting a deprotection strategy for 2'-F-Bz-dC modified oligonucleotides.

References

Technical Support Center: 2'-Fluoro Modified Oligonucleotide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis. This guide provides troubleshooting advice and frequently asked questions regarding the degradation of 2'-fluoro (2'-F) modified oligonucleotides during AMA (Ammonium Hydroxide (B78521)/Methylamine) deprotection.

Frequently Asked Questions (FAQs)

Q1: What is AMA deprotection and why is it commonly used?

A1: AMA is a deprotection solution consisting of a 1:1 mixture of aqueous ammonium (B1175870) hydroxide and aqueous 40% methylamine (B109427).[1][2] It is widely used for the rapid deprotection of synthetic oligonucleotides.[2][3] The primary advantage of AMA is its speed, allowing for complete deprotection in as little as 5-10 minutes at 65°C.[2][4][5] This is significantly faster than traditional ammonium hydroxide deprotection.[6] AMA is also effective for RNA deprotection.[3]

Q2: Are 2'-Fluoro modified oligonucleotides compatible with standard AMA deprotection?

A2: While 2'-F RNA is structurally similar to DNA during deprotection, these modified oligonucleotides can be sensitive to standard AMA conditions and may degrade.[5][7] Milder deprotection conditions are often recommended to prevent degradation and ensure the integrity of the final product.[7]

Q3: What are the signs of degradation in my 2'-F modified oligonucleotide after AMA deprotection?

A3: Degradation can be identified through analytical techniques such as HPLC and mass spectrometry.[5] Common signs include the appearance of unexpected peaks in an HPLC chromatogram, or mass spectral data indicating the presence of fragments or modified bases.[5]

Q4: Can I use AMA for oligonucleotides containing other modifications in addition to 2'-Fluoro?

A4: The compatibility of AMA with other modifications depends on the nature of the additional modification. Some modifications, like certain dyes, are sensitive to the highly basic conditions of AMA and require milder deprotection methods.[6][8] It is crucial to review the deprotection recommendations for all modifications present in your oligonucleotide sequence.

Troubleshooting Guide

This section addresses specific issues that may arise during the AMA deprotection of 2'-fluoro modified oligonucleotides.

Problem Possible Cause Recommended Solution
Low yield of full-length product after deprotection. Degradation of the 2'-F modified oligonucleotide due to harsh AMA conditions.Use a milder deprotection protocol with aqueous methylamine at a lower temperature (e.g., 35°C for 30 minutes).[7]
Presence of multiple peaks in HPLC analysis. Incomplete deprotection or degradation of the oligonucleotide.Ensure complete deprotection by adhering to the recommended time and temperature for your chosen protocol. If degradation is suspected, switch to a milder deprotection method.
Mass spectrometry shows unexpected masses. Formation of side products or degradation. A common side reaction with AMA is the transamination of benzoyl-protected cytidine (B196190) (Bz-dC) to N4-methyl-dC.Always use acetyl-protected dC (Ac-dC) when performing AMA deprotection to prevent this side reaction.[2][3][5]
Oligonucleotide appears to be intact but shows no biological activity. Subtle modifications not easily detected by standard analytical methods may have occurred.Re-synthesize the oligonucleotide and use a milder deprotection strategy. Consider an alternative to AMA, such as APA (Ammonium Hydroxide/Propylamine).[6]

Experimental Protocols

Protocol 1: Standard AMA Deprotection (for non-sensitive oligos)

This protocol is for standard DNA oligonucleotides and may not be suitable for all 2'-F modified oligos.

  • Preparation: Prepare the AMA solution by mixing equal volumes of 30% ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).[2]

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

    • Add the AMA solution to the vial.

    • Incubate at 65°C for 10 minutes.[2]

  • Work-up:

    • Cool the vial on ice.

    • Transfer the supernatant to a new tube.

    • Dry the oligonucleotide solution in a speed-vac.

Protocol 2: Mild AMA Deprotection for 2'-Fluoro Modified Oligonucleotides

This modified protocol is recommended to minimize degradation of sensitive 2'-F modified oligonucleotides.[7]

  • Preparation: Use a solution of 40% aqueous methylamine.[7]

  • Cleavage and Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add the aqueous methylamine solution.

    • Incubate at 35°C for 30 minutes.[7]

  • Work-up:

    • Cool the vial.

    • Transfer the supernatant to a new tube.

    • Dry the oligonucleotide solution.

Protocol 3: APA Deprotection (Alternative to AMA)

APA (Ammonium Hydroxide/Propylamine/Water) is a methylamine-free alternative that can be used for sensitive oligonucleotides.[6]

  • Preparation: Prepare the APA solution by mixing 30% ammonium hydroxide, propylamine, and water in a 2:1:1 (v/v/v) ratio.[6]

  • Cleavage and Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add the APA solution.

    • Incubate at 65°C for 10-15 minutes for cleavage and deprotection. For cleavage from the support at room temperature, 1.5 hours is required for ~97% cleavage.[6]

  • Work-up:

    • Cool the vial.

    • Transfer the supernatant to a new tube.

    • Dry the oligonucleotide solution.

Data Summary

Deprotection MethodReagentsTemperature (°C)TimeSuitability for 2'-F OligosReference
Standard AMA NH₄OH / Methylamine (1:1)655-10 minPotentially harsh, may cause degradation.[2][5]
Mild AMA Aqueous Methylamine3530 minRecommended to minimize degradation.[7]
APA NH₄OH / Propylamine / H₂O (2:1:1)6510-15 minA suitable methylamine-free alternative.[6]

Visual Guides

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Options cluster_analysis Analysis cluster_outcome Outcome Solid_Support Synthesized 2'-F Oligo on Solid Support Standard_AMA Standard AMA (NH4OH/Methylamine, 65°C) Solid_Support->Standard_AMA Mild_AMA Mild AMA (aq. Methylamine, 35°C) Solid_Support->Mild_AMA APA APA (NH4OH/Propylamine) Solid_Support->APA Analysis HPLC / Mass Spec Analysis Standard_AMA->Analysis Mild_AMA->Analysis APA->Analysis Degraded_Product Degraded Product Analysis->Degraded_Product Degradation Observed Intact_Product Intact Product Analysis->Intact_Product No Degradation

Caption: Decision workflow for 2'-F oligo deprotection.

Cytosine_Modification Bz_dC Benzoyl-dC dC Desired dC Bz_dC->dC Hydrolysis N4_Me_dC N4-Methyl-dC (Side Product) Bz_dC->N4_Me_dC Transamination Methylamine Methylamine (from AMA) Methylamine->N4_Me_dC

Caption: Side reaction of Bz-dC with methylamine.

References

Technical Support Center: Investigating Non-Specific Cellular Effects of 2'-Fluoro-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the non-specific cellular effects of 2'-fluoro-modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary non-specific cellular effects associated with 2'-fluoro (2'-F) modified oligonucleotides?

A1: 2'-F modified oligonucleotides, particularly when combined with a phosphorothioate (B77711) (PS) backbone, can exhibit several non-specific cellular effects, including:

  • Cytotoxicity and Hepatotoxicity: These oligonucleotides can induce cell death and liver toxicity. This is often linked to their increased affinity for and promiscuous binding to intracellular proteins.[1][2][3]

  • Immunostimulation: They can trigger innate immune responses by interacting with pattern recognition receptors (PRRs). 2'-F modifications have been shown to differentially modulate these pathways, for instance, by reducing Toll-like receptor (TLR) 3 and 7 activation while enhancing Retinoic acid-inducible gene I (RIG-I) signaling.[4]

  • Protein Binding and Degradation: A key mechanism underlying the toxicity of some 2'-F PS-oligonucleotides is their high-affinity binding to proteins of the Drosophila behavior/human splicing (DBHS) family, such as P54nrb and PSF.[5][6] This interaction can lead to the rapid, proteasome-mediated degradation of these proteins.[5][7]

  • DNA Damage: The degradation of DBHS proteins, which are involved in DNA double-strand break (DSB) repair, can lead to an accumulation of DNA damage and contribute to cytotoxicity.[5][6][7]

  • Off-Target Effects: Like other oligonucleotides, 2'-F modified versions can cause unintended gene silencing through mechanisms such as miRNA-like off-target effects.[8][9]

Q2: Are the non-specific effects of 2'-F modified oligonucleotides sequence-dependent?

A2: The non-specific effects of 2'-F modified oligonucleotides can be both sequence-dependent and independent. For instance, the degradation of DBHS proteins and subsequent cytotoxicity has been observed with different 2'-F PS-ASO sequences, suggesting a sequence-independent mechanism related to the chemical modification itself.[1][5][6] However, off-target effects are, by definition, sequence-dependent.[8][9] Some studies on second-generation oligonucleotides have also indicated that cytotoxicity can be sequence-dependent.[10]

Q3: How does the 2'-F modification influence the immunostimulatory profile of an oligonucleotide?

A3: The 2'-F modification can significantly alter how an oligonucleotide interacts with the innate immune system. Studies have shown that the incorporation of 2'-F pyrimidines can abrogate the ability of RNA ligands to stimulate endosomal TLRs, such as TLR3 and TLR7.[4] Conversely, the same modification can enhance the activation of the cytoplasmic sensor RIG-I.[4] This differential activation of PRRs means that 2'-F modification can be a tool to either dampen or enhance specific immune responses, depending on the therapeutic goal.

Q4: Can 2'-F modifications help in reducing off-target effects?

A4: While 2'-F modifications are primarily used to increase nuclease resistance and binding affinity, the strategic placement of modifications can influence off-target effects.[11][12] However, it is also important to note that increased binding affinity could potentially lead to more off-target binding.[13] Mitigating off-target effects often involves a combination of careful sequence design, bioinformatic screening, and strategic use of various chemical modifications.[9][14]

Troubleshooting Guides

Problem 1: High level of cytotoxicity observed after transfection with a 2'-F modified oligonucleotide.
Possible Cause Suggested Solution
Intrinsic toxicity of the 2'-F PS-ASO chemistry 2'-F modified phosphorothioate oligonucleotides can cause cytotoxicity by binding to and promoting the degradation of essential cellular proteins like P54nrb and PSF.[5][7] Consider using alternative 2' modifications such as 2'-O-methoxyethyl (2'-MOE) or constrained ethyl (cEt), which have been shown to have lower protein binding and cytotoxicity.[1][2]
High oligonucleotide concentration Perform a dose-response curve to determine the lowest effective concentration that achieves the desired on-target effect with minimal toxicity.[14]
Transfection reagent toxicity Include a control with the transfection reagent alone to assess its contribution to cytotoxicity. Optimize the transfection protocol to use the least amount of reagent necessary.
Off-target effects leading to cell death Use multiple siRNAs or ASOs targeting the same gene to ensure the phenotype is not due to off-target effects of a single sequence.[14] Perform a rescue experiment by re-introducing the target gene to see if it reverses the cytotoxic phenotype.
Activation of cell death pathways Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and DNA damage (e.g., γH2AX foci) by Western blot or immunofluorescence to understand the mechanism of cell death.[4][5]
Problem 2: Unexpected immune response or inflammation in cell culture or in vivo.
Possible Cause Suggested Solution
Innate immune stimulation by the oligonucleotide 2'-F modified oligonucleotides can activate PRRs like RIG-I.[4] Measure the expression of interferons and other pro-inflammatory cytokines (e.g., TNF-α, IL-6) using qPCR, ELISA, or cytokine bead arrays.[15][16]
TLR activation Although 2'-F can abrogate TLR3/7 signaling, other TLRs like TLR9 might be activated, especially by ASOs with CpG motifs.[17][18][19] Use reporter cell lines for specific TLRs to identify the pathway involved.
Contamination with bacterial products (e.g., endotoxin) Ensure that the oligonucleotide preparation is free of endotoxins, which are potent immune stimulators.
Delivery vehicle-induced inflammation Some delivery agents, like cationic lipids, can induce an immune response.[9] Include a control with the delivery vehicle alone.
Problem 3: Discrepancy between on-target gene knockdown and the observed cellular phenotype.
Possible Cause Suggested Solution
Off-target gene silencing Perform genome-wide expression analysis (e.g., RNA-seq, microarrays) to identify unintended downregulated genes.[9] Use bioinformatic tools to predict potential off-target binding sites.
miRNA-like off-target effects The seed region of an siRNA can bind to the 3' UTR of unintended mRNAs, causing translational repression or mRNA degradation.[20] Consider using siRNAs with modifications in the seed region to reduce these effects.
Non-specific effects of the oligonucleotide chemistry The observed phenotype might be a result of cytotoxicity or other non-specific effects rather than the on-target knockdown.[1] Compare the effects of your 2'-F modified oligo with a control oligo of the same chemistry but with a scrambled sequence. Also, compare with an oligo of the same sequence but with a less toxic chemistry (e.g., 2'-MOE).[1]

Quantitative Data Summary

Table 1: Effect of 2'-Modifications on ASO-Induced Hepatotoxicity in Mice

2' ModificationDose (mg/kg)Plasma ALT (U/L)Plasma AST (U/L)Reference
2'-MOE100~50~100[3]
2'-MOE400~50~100[3]
cEt100~50~100[3]
cEt400~50~100[3]
2'-F 100 ~1000 ~1500 [3]
2'-F 400 ~4000 ~6000 [3]
Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Effect of 2'-F-PS-ASO Concentration on DBHS Protein Levels in HeLa Cells

2'-F-PS-ASO ConcentrationP54nrb Protein Level (% of control)PSF Protein Level (% of control)Reference
6.25 nMModerately reducedModerately reduced[5]
50 nMAlmost complete lossAlmost complete loss[5]
Qualitative summary based on Western blot data from the cited literature.

Experimental Protocols

Protocol 1: Assessment of Oligonucleotide-Induced Cytotoxicity using a Resazurin-based Assay (e.g., AlamarBlue)
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Oligonucleotide Transfection: Transfect cells with a serial dilution of the 2'-F modified oligonucleotide and appropriate controls (e.g., non-transfected, transfection reagent only, scrambled sequence control, less toxic 2'-MOE modified oligo).

  • Incubation: Incubate the cells for 24 to 72 hours, depending on the cell type and experimental goals.

  • Assay: Add the resazurin-based reagent (e.g., AlamarBlue) to each well according to the manufacturer's instructions.

  • Measurement: Incubate for 1-4 hours and then measure fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the dose-response curve to determine the TC50 (the concentration that causes 50% cytotoxicity).[21]

Protocol 2: Western Blot Analysis of DBHS Protein Degradation
  • Cell Treatment: Seed cells in 6-well plates. Transfect with the desired concentration of 2'-F modified oligonucleotide and controls.

  • Time Course: Harvest cells at different time points (e.g., 0, 6, 12, 24 hours) post-transfection to observe the kinetics of protein degradation.[5]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against P54nrb, PSF, and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins.

  • Analysis: Quantify the band intensities to determine the relative reduction in P54nrb and PSF levels compared to the loading control.

Protocol 3: Measurement of Cytokine Induction by qPCR
  • Cell Treatment: Treat immune-competent cells (e.g., peripheral blood mononuclear cells - PBMCs) or other relevant cell types with the oligonucleotides.

  • RNA Extraction: After a suitable incubation period (e.g., 4-24 hours), harvest the cells and extract total RNA using a method like TRIzol or a column-based kit.[22]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the cytokines of interest (e.g., IFN-β, TNF-α, IL-6) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[16][22]

  • Data Analysis: Calculate the fold change in cytokine mRNA expression using the ΔΔCt method relative to untreated or control oligonucleotide-treated cells.

Visualizations

Experimental_Workflow_Cytotoxicity_Assessment cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay & Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation transfect Transfect with 2'-F Oligo (Dose-response & Controls) overnight_incubation->transfect incubation_24_72h Incubate for 24-72 hours transfect->incubation_24_72h add_reagent Add Cytotoxicity Reagent (e.g., AlamarBlue) incubation_24_72h->add_reagent measure Measure Fluorescence or Absorbance add_reagent->measure analyze Calculate % Viability Determine TC50 measure->analyze

Caption: Workflow for assessing oligonucleotide-induced cytotoxicity.

Signaling_Pathway_DBHS_Degradation cluster_oligo Oligonucleotide Action cluster_cellular Cellular Response oligo 2'-F-PS-ASO dbhs DBHS Proteins (P54nrb, PSF) oligo->dbhs Binds with high affinity proteasome Proteasome dbhs->proteasome Targeted for degradation dsb_repair DSB Repair Pathway dbhs->dsb_repair Essential for degradation Degradation proteasome->degradation degradation->dsb_repair Impairs dna_damage DNA Damage (DSBs)↑ dsb_repair->dna_damage Leads to cell_death Cytotoxicity/ Cell Death dna_damage->cell_death

Caption: Pathway of 2'-F-PS-ASO induced cytotoxicity via DBHS protein degradation.

RIG_I_vs_TLR_Activation cluster_pathways Innate Immune Pathways unmodified_rna Unmodified RNA rigi RIG-I (Cytoplasmic) unmodified_rna->rigi Activates tlr7 TLR7 (Endosomal) unmodified_rna->tlr7 Activates fluoro_rna 2'-F Modified RNA fluoro_rna->rigi Enhances Activation fluoro_rna->tlr7 Abrogates Activation ifn_response Type I IFN Response rigi->ifn_response tlr7->ifn_response

Caption: Differential activation of PRRs by 2'-F modified RNA.

References

Technical Support Center: Managing Impurities in 2'-F-Bz-dC Phosphoramidite Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2'-F-Bz-dC Phosphoramidite (B1245037) in oligonucleotide synthesis. Here you will find troubleshooting guides and frequently asked questions to address common issues related to reagent impurity, ensuring the quality and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2'-F-Bz-dC Phosphoramidite and what are its common applications?

A1: this compound is a specialized nucleoside phosphoramidite used in the solid-phase chemical synthesis of oligonucleotides.[1][2] The "2'-F" indicates a fluorine modification at the 2' position of the deoxyribose sugar, "Bz" refers to the benzoyl protecting group on the exocyclic amine of cytosine, and "dC" stands for deoxycytidine. This modification confers unique properties to the resulting oligonucleotides, such as increased thermal stability of duplexes with RNA targets and enhanced nuclease resistance, particularly when combined with phosphorothioate (B77711) linkages.[3][4] Consequently, it is frequently utilized in the development of antisense oligonucleotides, siRNAs, and aptamers for therapeutic and diagnostic applications.[3][5]

Q2: What are the common impurities found in this compound and how are they classified?

A2: Impurities in phosphoramidite reagents are a significant concern as they can be incorporated into the synthesized oligonucleotide, affecting its purity and function.[1] These impurities are generally classified into three categories:

  • Nonreactive and Noncritical: These impurities do not participate in the coupling reaction and are washed away during synthesis. Examples include hydrolyzed phosphoramidites (H-phosphonates) and compounds without a phosphorus group.[1]

  • Reactive but Noncritical: These impurities can react during synthesis but the resulting modified oligonucleotides are easily separated during standard purification procedures.[1] Examples include phosphoramidites with modified protecting groups (e.g., on the 5'-DMT group).[1]

  • Reactive and Critical: These are the most detrimental impurities as they are incorporated into the oligonucleotide and are difficult or impossible to remove during purification.[1] This can lead to a final product with compromised biological activity. An example of a critical impurity could be a phosphoramidite with a modification on the sugar moiety that is not the intended 2'-Fluoro modification.[6]

Q3: How can impurities in my this compound reagent affect my oligonucleotide synthesis?

A3: The presence of impurities, even at low levels, can have a cumulative and significant impact on the quality of the final oligonucleotide product.[1] The repetitive nature of oligonucleotide synthesis means that impurities can be incorporated at multiple positions within the sequence, leading to a substantial percentage of impure final product.[1] Specific issues include:

  • Lower Coupling Efficiency: Reactive impurities can compete with the correct phosphoramidite, leading to lower yields of the full-length oligonucleotide.

  • Formation of Deletion Sequences (n-1): Incomplete coupling due to impurities can result in oligonucleotides that are missing one or more bases.[]

  • Introduction of Undesired Modifications: Critical impurities can be incorporated into the oligonucleotide, leading to a heterogeneous final product with altered properties such as binding affinity, nuclease resistance, and biological activity.

  • Complicated Purification: A higher impurity profile in the starting material will lead to a more complex mixture of failure sequences, making the purification of the target oligonucleotide more challenging.[8]

Q4: What are the recommended storage and handling conditions for this compound to minimize degradation?

A4: To maintain the integrity of this compound, proper storage and handling are crucial. Phosphoramidites are sensitive to moisture and oxidation.[9][10]

  • Solid Form: Store the solid phosphoramidite in a freezer at –10 to –30°C under an inert atmosphere (e.g., argon or nitrogen).[3][5]

  • In Solution: Once dissolved in anhydrous acetonitrile (B52724), the solution is stable for only 2-3 days when stored properly.[3][11] It is recommended to prepare fresh solutions for each synthesis run. Solutions should be stored under an inert gas and protected from light.[5][12] The stability of phosphoramidites in solution decreases over time, with degradation pathways including hydrolysis and oxidation.[9][13]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Coupling Efficiency 1. Degraded Phosphoramidite: The reagent may have been exposed to moisture or air, leading to hydrolysis or oxidation.[9][10]1a. Use Fresh Reagent: Dissolve a fresh batch of solid phosphoramidite in anhydrous acetonitrile immediately before use. 1b. Verify Purity: Check the purity of the phosphoramidite solution using ³¹P NMR or HPLC (see protocols below). The presence of significant peaks other than the two diastereomers indicates degradation.[8]
2. Suboptimal Coupling Time: 2'-Fluoro phosphoramidites may require a longer coupling time than standard DNA phosphoramidites.2. Extend Coupling Time: A coupling time of 3 minutes is generally recommended for 2'-F phosphoramidites.[3]
3. Incorrect Activator Concentration: The activator solution may be old or at an incorrect concentration.3. Use Fresh Activator: Prepare a fresh solution of the activator (e.g., DCI or ETT) at the recommended concentration.
Presence of Unexpected Peaks in Final Oligonucleotide Analysis (e.g., LC-MS) 1. Impurities in the Phosphoramidite Stock: The starting material may contain critical or reactive non-critical impurities.[1][2]1a. Analyze Amidite Purity: Perform LC-MS, HPLC, or ³¹P NMR analysis on the phosphoramidite to identify and quantify impurities.[8][14] 1b. Source High-Purity Reagent: If significant impurities are detected, consider obtaining a higher purity grade of the phosphoramidite or sourcing from a different supplier.
2. In-synthesis Degradation: The phosphoramidite may be degrading on the synthesizer due to prolonged exposure to ambient conditions.2. Minimize On-instrument Time: Do not leave phosphoramidite solutions on the synthesizer for extended periods. For long synthesis runs, consider using freshly prepared solutions.
3. Side Reactions During Deprotection: The deprotection conditions may be too harsh, leading to degradation of the 2'-Fluoro modified nucleotides.3. Optimize Deprotection: Use appropriate deprotection conditions. For 2'-F modified oligos, AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine) for 2 hours at room temperature is recommended. Avoid heating.[3]
High Levels of n-1 Shortmers 1. Poor Quality Phosphoramidite: As with low coupling efficiency, degraded or impure phosphoramidite can lead to failed coupling steps.1. Verify Reagent Quality: Refer to the actions for "Low Coupling Efficiency."
2. Inefficient Capping: The capping step may not be effectively blocking unreacted 5'-hydroxyl groups.2. Check Capping Reagents: Ensure that the capping reagents (Cap A and Cap B) are fresh and correctly formulated.

Data Presentation

Table 1: Typical Purity Specifications for this compound

Parameter Specification Analytical Method
Purity≥ 98.0%HPLC, ³¹P NMR[12]
P(III) Impurities≤ 0.5%³¹P NMR
Water Content≤ 0.3%Karl Fischer Titration
Single Impurity≤ 0.5%HPLC

Data adapted from typical certificates of analysis and literature.

Table 2: Comparison of Analytical Methods for Impurity Detection

Method Information Provided Typical Sensitivity
Reverse-Phase HPLC Quantifies purity and separates diastereomers and some impurities.[8]Can detect impurities down to ~0.01% with UV detection.[2]
³¹P NMR Provides information on the phosphorus environment, readily distinguishing P(III) amidites from P(V) phosphate (B84403) impurities.[8]Can quantify P(V) impurities at levels below 1%.[8]
LC-MS Identifies and helps in the structural elucidation of impurities by providing mass-to-charge ratio information.[2][14]Highly sensitive, capable of detecting impurities at levels of 0.01% and lower.[2]

Experimental Protocols

Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound powder.

    • Dissolve the powder in 10 mL of anhydrous acetonitrile to obtain a 0.1 mg/mL solution.[14] It is crucial to use anhydrous solvent to prevent hydrolysis.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The this compound should elute as two closely spaced peaks, representing the two diastereomers.[8]

    • Calculate the purity by integrating the area of the two main peaks and expressing it as a percentage of the total peak area.

    • Identify and quantify any impurity peaks.

Protocol 2: Analysis of Phosphoramidite Degradation by ³¹P NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 10-20 mg of the this compound in approximately 0.5 mL of deuterated acetonitrile (CD₃CN) in an NMR tube.

    • Ensure the solvent is anhydrous to minimize degradation during the experiment.

  • NMR Acquisition:

    • Use a spectrometer with a phosphorus probe.

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Typical chemical shift range for phosphoramidites (P(III)) is between 140 and 155 ppm.[15]

  • Data Analysis:

    • The pure phosphoramidite will show two signals corresponding to the diastereomers in the 140-155 ppm region.[15]

    • The presence of signals in the 0-20 ppm range indicates the presence of P(V) species, which are typically oxidation or hydrolysis products.

    • The relative integrals of the P(III) and P(V) signals can be used to quantify the level of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_results Results & Decision Amidite This compound (Solid) Dissolve Dissolve in Anhydrous Acetonitrile Amidite->Dissolve Solution Phosphoramidite Solution (0.1 mg/mL) Dissolve->Solution HPLC HPLC Analysis (C18 Column, UV 260 nm) Solution->HPLC NMR ³¹P NMR Analysis (CD₃CN) Solution->NMR LCMS LC-MS Analysis (Impurity ID) Solution->LCMS PurityCheck Purity ≥ 98%? HPLC->PurityCheck NMR->PurityCheck Proceed Proceed with Oligonucleotide Synthesis PurityCheck->Proceed Yes Troubleshoot Troubleshoot: - Source new reagent - Optimize storage PurityCheck->Troubleshoot No

Caption: Workflow for assessing the purity of this compound.

troubleshooting_logic Start Low Coupling Efficiency or Impure Product CheckAmidite Check Phosphoramidite Purity (HPLC / ³¹P NMR) Start->CheckAmidite AmiditeOK Purity OK? CheckAmidite->AmiditeOK CheckSynth Review Synthesis Parameters AmiditeOK->CheckSynth Yes NewAmidite Use Fresh/New Phosphoramidite AmiditeOK->NewAmidite No SynthOK Parameters OK? CheckSynth->SynthOK CheckDeprotect Review Deprotection Conditions SynthOK->CheckDeprotect Yes AdjustSynth Adjust: - Coupling Time (3 min) - Activator SynthOK->AdjustSynth No DeprotectOK Conditions OK? CheckDeprotect->DeprotectOK AdjustDeprotect Adjust: - Use AMA - Room Temp, 2h DeprotectOK->AdjustDeprotect No Resolved Problem Resolved DeprotectOK->Resolved Yes NewAmidite->Resolved AdjustSynth->Resolved AdjustDeprotect->Resolved

Caption: Troubleshooting logic for oligonucleotide synthesis issues.

References

Validation & Comparative

A Head-to-Head Comparison: 2'-F-Bz-dC vs. 2'-O-Methyl Modified Oligonucleotides in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oligonucleotide-based therapeutics, the choice of chemical modification is paramount. These modifications are instrumental in enhancing the stability, binding affinity, and overall efficacy of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This guide provides an in-depth, objective comparison of two prevalently used second-generation modifications: 2'-Fluoro (2'-F) and 2'-O-Methyl (2'-OMe), with a specific focus on 2'-F-Bz-dC where applicable, supported by experimental data and detailed protocols.

Introduction to 2'-F and 2'-O-Methyl Modifications

Both 2'-F and 2'-O-Me modifications involve the substitution of the hydroxyl group at the 2' position of the ribose sugar. This strategic alteration addresses the inherent instability of natural RNA to nuclease degradation and can significantly influence the hybridization properties of the oligonucleotide.

2'-Fluoro (2'-F) modification , particularly 2'-fluoro-benzyldeoxycytidine (2'-F-Bz-dC), introduces a highly electronegative fluorine atom. This modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices, thereby increasing the thermal stability of the duplex formed with the target RNA.[1]

2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2'-hydroxyl. This modification also promotes an A-form helix and enhances nuclease resistance.[2] It is a naturally occurring modification found in various RNA species.[3]

Quantitative Performance Comparison

The selection between 2'-F and 2'-O-Me modifications often depends on the specific application and desired therapeutic profile. The following tables summarize key quantitative data from comparative studies.

Parameter2'-F Modification2'-O-Methyl ModificationKey Findings & Citations
Binding Affinity (ΔTm per modification) +1.8 to +2.5°C+0.6 to +1.5°C2'-F modifications generally provide a greater increase in thermal stability per modification compared to 2'-O-Me.[1][4]
Nuclease Resistance Moderate to HighModerate to HighBoth modifications significantly enhance nuclease resistance compared to unmodified RNA. When combined with a phosphorothioate (B77711) (PS) backbone, nuclease resistance is further improved for both.[2][5]
In Vitro Activity (Antisense) PotentPotentBoth modifications are effective in mediating target mRNA reduction in vitro, often in the context of "gapmer" designs. The choice between them can be sequence-dependent.[6]
In Vivo Efficacy DemonstratedDemonstratedBoth have been successfully used in in vivo studies, with efficacy depending on the target, delivery method, and overall oligonucleotide design.[7][8]
Toxicity Profile Potential for non-specific protein binding and cytotoxicityGenerally well-tolerated, with some reports of reduced non-specific effects compared to first-generation ASOs.[6][9]Some studies suggest that the hydrophobicity of the 2'-F modification may lead to increased non-specific protein interactions.[6]

Table 1: Summary of Quantitative Performance Data for 2'-F and 2'-O-Methyl Modified Oligonucleotides.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of modified oligonucleotides. Below are protocols for key experiments cited in the evaluation of 2'-F and 2'-O-Methyl modifications.

Protocol 1: Nuclease Resistance Assay in Serum

This assay evaluates the stability of modified oligonucleotides in the presence of nucleases found in serum.

Materials:

  • Modified oligonucleotides (2'-F and 2'-O-Methyl) and an unmodified control.

  • Fetal Bovine Serum (FBS) or human serum.

  • Phosphate-Buffered Saline (PBS).

  • Gel loading buffer (containing a denaturant like urea).

  • Polyacrylamide gel (denaturing, e.g., 20% acrylamide, 7M urea).

  • TBE buffer (Tris/Borate/EDTA).

  • Gel staining solution (e.g., SYBR Gold).

  • Incubator at 37°C.

Procedure:

  • Prepare solutions of the test oligonucleotides at a final concentration of 10 µM in McCoy's 5A medium supplemented with 10% FBS.[9]

  • Incubate the mixtures at 37°C.[9]

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot of each reaction.[9]

  • Immediately stop the nuclease activity by adding an equal volume of gel loading buffer containing 7M urea.[9]

  • Store the quenched samples at -20°C until all time points are collected.

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Stain the gel with a suitable nucleic acid stain and visualize the bands under a gel documentation system.

  • Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.

Protocol 2: Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of an oligonucleotide duplex, providing a measure of its thermal stability and binding affinity.

Materials:

  • Modified oligonucleotide and its complementary RNA or DNA strand.

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • UV-Vis spectrophotometer with a temperature controller.

  • Quartz cuvettes.

Procedure:

  • Resuspend the oligonucleotides in the melting buffer to a final concentration of, for example, 1 µM each.

  • Mix equal volumes of the oligonucleotide and its complementary strand to achieve a 1:1 molar ratio.

  • Anneal the duplex by heating the solution to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.

  • Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.

  • Set the spectrophotometer to monitor the absorbance at 260 nm while ramping the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Record the absorbance at each temperature point.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the sigmoidal melting curve. This is typically calculated by determining the first derivative of the melting curve.

Protocol 3: In Vitro Exon Skipping Assay

This assay assesses the ability of antisense oligonucleotides to modulate splicing of a target pre-mRNA in a cell-free system.

Materials:

  • Plasmid DNA containing the target gene with the exon to be skipped.

  • In vitro transcription kit (e.g., T7 RNA polymerase-based).

  • HeLa cell nuclear extract.

  • Modified antisense oligonucleotides.

  • RT-PCR primers flanking the target exon.

  • One-step RT-PCR kit.

  • Agarose (B213101) gel and electrophoresis equipment.

Procedure:

  • In Vitro Transcription: Synthesize the target pre-mRNA from the linearized plasmid DNA using an in vitro transcription kit according to the manufacturer's instructions.[3][10] Purify the transcribed RNA.[10][11]

  • Splicing Reaction: Set up the in vitro splicing reaction by combining the HeLa nuclear extract, the in vitro transcribed pre-mRNA, and the modified antisense oligonucleotide at various concentrations.

  • Incubate the reaction at 30°C for a specified time (e.g., 2-4 hours).

  • RNA Extraction: Extract the RNA from the splicing reaction.

  • RT-PCR: Perform RT-PCR on the extracted RNA using primers that flank the target exon.

  • Analysis: Analyze the RT-PCR products on an agarose gel. The presence of a smaller band corresponding to the transcript with the skipped exon indicates successful splice modulation. Quantify the band intensities to determine the percentage of exon skipping.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental procedures involved in oligonucleotide research.

Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre-mRNA pre-mRNA Splicing_Modulation Splicing Modulation (Steric Block) pre-mRNA->Splicing_Modulation Binding mRNA mRNA pre-mRNA->mRNA Splicing ASO_nucleus Antisense Oligonucleotide ASO_nucleus->Splicing_Modulation Ribosome Ribosome mRNA->Ribosome Translation Translation_Block Translation Arrest (Steric Block) mRNA->Translation_Block mRNA_Degradation mRNA Degradation mRNA->mRNA_Degradation ASO Antisense Oligonucleotide ASO->mRNA Hybridization ASO->Translation_Block ASO->mRNA_Degradation RNaseH RNase H RNaseH->mRNA_Degradation Cleavage

Caption: Mechanism of action for antisense oligonucleotides.

Structural_Comparison cluster_2F 2'-Fluoro Modification cluster_2OMe 2'-O-Methyl Modification 2F_Ribose Ribose with 2'-F group C3_endo C3'-endo Sugar Pucker (A-form helix) 2F_Ribose->C3_endo Nuclease_Resistance_F Enhanced Nuclease Resistance 2F_Ribose->Nuclease_Resistance_F High_Affinity Increased Binding Affinity (Higher Tm) C3_endo->High_Affinity 2OMe_Ribose Ribose with 2'-O-Methyl group A_form Favors A-form Helix 2OMe_Ribose->A_form Nuclease_Resistance_OMe Enhanced Nuclease Resistance 2OMe_Ribose->Nuclease_Resistance_OMe Moderate_Affinity Increased Binding Affinity A_form->Moderate_Affinity

Caption: Structural impact of 2'-F and 2'-O-Me modifications.

Experimental_Workflow cluster_analysis Downstream Analysis Oligo_Synthesis 1. Oligonucleotide Synthesis (2'-F and 2'-O-Me modified) Transfection 3. Transfection of Oligonucleotides Oligo_Synthesis->Transfection Cell_Culture 2. Cell Culture (e.g., HeLa cells) Cell_Culture->Transfection Incubation 4. Incubation (e.g., 24-48 hours) Transfection->Incubation Harvesting 5. Cell Harvesting Incubation->Harvesting RNA_Isolation RNA Isolation Harvesting->RNA_Isolation Protein_Extraction Protein Extraction Harvesting->Protein_Extraction Viability_Assay Cell Viability Assay (e.g., WST-1) Harvesting->Viability_Assay RT_qPCR RT-qPCR for Target mRNA Levels RNA_Isolation->RT_qPCR Western_Blot Western Blot for Target Protein Levels Protein_Extraction->Western_Blot

Caption: In vitro evaluation of modified oligonucleotides.

Conclusion

The choice between 2'-F and 2'-O-Methyl modifications for therapeutic oligonucleotides is a nuanced decision that requires careful consideration of the desired drug properties. 2'-F modifications generally offer a superior enhancement of binding affinity, which can be advantageous for achieving high potency. However, this increased hydrophobicity may also lead to greater non-specific protein binding and potential toxicity. 2'-O-Methyl modifications provide a well-balanced profile of increased stability and affinity, with a generally favorable toxicity profile.

Ultimately, the optimal choice will be target- and sequence-dependent. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other modifications, enabling researchers to make data-driven decisions in the development of the next generation of oligonucleotide therapeutics.

References

A Comparative Guide to the Thermal Stability of 2'-F-Bz-dC Modified DNA/RNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the advancement of oligonucleotide therapeutics, the thermal stability of modified nucleic acid duplexes is a critical parameter influencing efficacy and safety. This guide provides a comprehensive comparison of the thermal stability of DNA/RNA duplexes modified with 2'-fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC), alongside other common modifications. The data presented herein is supported by established experimental protocols to ensure a thorough understanding of the methodologies used for such analyses.

The incorporation of a 2'-fluoro modification at the 2'-position of the ribose sugar in deoxycytidine is a strategic chemical alteration designed to enhance the binding affinity and nuclease resistance of oligonucleotides. The benzoyl (Bz) protecting group on the exocyclic amine of cytidine (B196190) is standard for phosphoramidite (B1245037) synthesis and is removed during the deprotection process, resulting in a 2'-fluoro-2'-deoxycytidine (2'-F-dC) residue in the final oligonucleotide. This modification encourages the sugar to adopt an A-form helical geometry, which is characteristic of RNA and favorable for the stability of DNA/RNA hybrids.

Comparative Thermal Stability Data

The thermal stability of nucleic acid duplexes is quantified by the melting temperature (Tm), the temperature at which 50% of the duplex dissociates. An increase in Tm signifies greater duplex stability. The following table summarizes the general effects of various cytidine modifications on the thermal stability of DNA/RNA duplexes, as compiled from multiple studies. It is important to note that the exact Tm values are sequence-dependent and can vary with experimental conditions such as salt concentration.

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)General Order of Duplex Stability
2'-Fluoro-dC (2'-F-dC) +1.8 (relative to DNA in a DNA/RNA duplex)[1]Most Stable
2'-O-Methyl-C (2'-OMe-C) +1.3 (relative to DNA in a DNA/RNA duplex)[1]
Locked Nucleic Acid-C (LNA-C) +2 to +8
Ribocytidine (rC) +1.0 (relative to DNA in a DNA/RNA duplex)[1]
Deoxycytidine (dC) BaselineLeast Stable

Note: The ΔTm values are approximations derived from various studies and are intended to show general trends. The stability of LNA-modified duplexes is highly context-dependent.

The general trend for duplex thermostability is as follows: DNA:DNA < DNA:RNA < RNA:RNA < RNA:2'-O-Methyl RNA.[2] The 2'-fluoro modification generally imparts a greater increase in thermal stability to DNA/RNA duplexes compared to the 2'-O-methyl modification.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of thermal stability data.

Oligonucleotide Synthesis and Purification

The synthesis of 2'-F-Bz-dC modified oligonucleotides is achieved through automated solid-phase phosphoramidite chemistry.

  • Phosphoramidite Preparation : The 2'-F-Bz-dC phosphoramidite is prepared for use in an automated DNA/RNA synthesizer.

  • Solid-Phase Synthesis : The synthesis is performed on a solid support, typically controlled pore glass (CPG). The standard synthesis cycle consists of four steps:

    • Detritylation : Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling : Addition of the this compound to the growing oligonucleotide chain.

    • Capping : Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation : Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection : Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the benzoyl group on cytidine and the phosphate protecting groups) are removed using a concentrated solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine.

  • Purification : The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Thermal Denaturation (UV-Melting) Analysis

The thermal stability of the modified DNA/RNA duplexes is determined by UV-melting analysis.

  • Sample Preparation :

    • The purified modified DNA oligonucleotide and its complementary RNA strand are quantified by UV-spectroscopy at 260 nm.

    • Equimolar amounts of the DNA and RNA strands are mixed in a buffer solution, typically containing 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA at pH 7.0.[3]

    • The samples are annealed by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper duplex formation.

  • UV-Melting Measurement :

    • The absorbance of the duplex solution at 260 nm is monitored as a function of temperature using a UV-spectrophotometer equipped with a temperature controller.

    • The temperature is typically ramped from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[4]

  • Data Analysis :

    • The resulting data is plotted as absorbance versus temperature, which generates a sigmoidal melting curve.

    • The melting temperature (Tm) is determined as the temperature at which the hyperchromicity is at its halfway point, which corresponds to the peak of the first derivative of the melting curve.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the thermal stability analysis of modified DNA/RNA duplexes.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Thermal Stability Analysis s1 Phosphoramidite Preparation (2'-F-Bz-dC) s2 Automated Solid-Phase Synthesis s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Purification (HPLC/PAGE) s3->s4 a1 Duplex Formation (Modified DNA + RNA) s4->a1 Purified Oligonucleotide a2 UV-Melting Measurement (Absorbance vs. Temp) a1->a2 a3 Data Analysis (Melting Curve & Tm Determination) a2->a3 end Final Comparison Guide a3->end Comparative Stability Data

Workflow for thermal stability analysis.

References

Enhancing Oligonucleotide Stability: A Comparative Analysis of 2'-F-Bz-dC and Other Nuclease-Resistant Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the in vivo stability of oligonucleotides is a critical parameter for therapeutic efficacy. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their therapeutic potential. Chemical modifications are therefore essential to enhance their resistance to nuclease-mediated degradation. This guide provides a comparative overview of oligonucleotides containing the 2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC) modification and other common nuclease-resistant chemistries, supported by experimental methodologies.

The 2'-fluoro (2'-F) modification is a well-established strategy to increase the nuclease resistance of oligonucleotides. The presence of the electronegative fluorine atom at the 2' position of the ribose sugar confers a favorable A-form helical conformation, which is less susceptible to degradation by many nucleases. When combined with a phosphorothioate (B77711) (PS) backbone, the nuclease resistance is further enhanced. The N4-benzoyl group on deoxycytidine is primarily utilized as a protecting group during oligonucleotide synthesis and is typically removed during deprotection. Its direct impact on the nuclease resistance of the final oligonucleotide is not extensively documented, with the primary contributions to stability arising from the 2'-F and PS modifications.

Comparative Nuclease Resistance of Modified Oligonucleotides

To provide a clear comparison of the stability of various modified oligonucleotides, the following table summarizes their relative nuclease resistance. The data is a qualitative representation based on existing literature, with specific half-lives being highly sequence and context-dependent.

ModificationBackboneRelative Nuclease ResistanceKey Features
2'-F-Bz-dC Phosphodiester (PO)Moderate2'-Fluoro group provides inherent stability.
2'-F-Bz-dC Phosphorothioate (PS)HighSynergistic effect of 2'-F and PS modifications.[1]
Unmodified dC Phosphodiester (PO)LowRapidly degraded by nucleases.
2'-O-Methyl (2'-OMe) Phosphorothioate (PS)HighA common and effective modification for nuclease resistance.
Locked Nucleic Acid (LNA) Phosphorothioate (PS)Very HighConformationally locked sugar moiety provides exceptional stability.
5-Methyl-dC Phosphodiester (PO)Low to ModeratePrimarily increases duplex stability with minimal impact on nuclease resistance compared to unmodified DNA.[2][3]

Experimental Protocol: Serum Stability Assay of Modified Oligonucleotides

The following protocol outlines a standard method for assessing the nuclease resistance of modified oligonucleotides in human serum, followed by analysis using polyacrylamide gel electrophoresis (PAGE).[4][5][6]

1. Oligonucleotide Preparation:

  • Resuspend the modified oligonucleotides (e.g., 2'-F-Bz-dC containing oligo, 2'-OMe oligo, LNA oligo, and an unmodified control) in nuclease-free water to a final concentration of 20 µM.

2. Nuclease Degradation Assay:

  • For each oligonucleotide, prepare a reaction mixture containing:

    • 10 µL of 20 µM oligonucleotide

    • 80 µL of human serum (pooled from healthy donors)

    • 10 µL of 10x PBS buffer (pH 7.4)

  • Incubate the reaction mixtures at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw 10 µL aliquots from each reaction.

  • Immediately quench the reaction by adding 10 µL of a loading buffer containing 9 M urea (B33335) and 50 mM EDTA to inactivate the nucleases.

3. Polyacrylamide Gel Electrophoresis (PAGE) Analysis:

  • Prepare a 20% denaturing polyacrylamide gel containing 7 M urea.

  • Load 10 µL of each quenched sample into the wells of the gel.

  • Include a lane with the undigested oligonucleotide (time point 0) as a control.

  • Run the gel at a constant voltage (e.g., 150-200V) until the tracking dye has migrated to the bottom of the gel.

4. Visualization and Analysis:

  • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold or GelRed).

  • Visualize the bands under UV light.

  • The disappearance of the full-length oligonucleotide band and the appearance of lower molecular weight degradation products over time indicate nuclease activity.

  • The relative intensity of the full-length band at each time point can be quantified using densitometry to determine the half-life of the oligonucleotide in serum.

Experimental Workflow

The following diagram illustrates the key steps in the assessment of oligonucleotide nuclease resistance.

experimental_workflow cluster_prep Preparation cluster_assay Nuclease Assay cluster_analysis Analysis cluster_results Results Oligo_Prep Oligonucleotide Preparation Incubation Incubation at 37°C Oligo_Prep->Incubation Serum_Prep Serum Preparation Serum_Prep->Incubation Time_Points Time Point Sampling Incubation->Time_Points 0, 1, 2, 4, 8, 12, 24h Quenching Reaction Quenching Time_Points->Quenching PAGE Denaturing PAGE Quenching->PAGE Staining Gel Staining PAGE->Staining Visualization UV Visualization & Densitometry Staining->Visualization Half_Life Half-Life Determination Visualization->Half_Life

Workflow for Nuclease Resistance Assay.

Signaling Pathways and Logical Relationships

The degradation of oligonucleotides by nucleases is a direct enzymatic process and does not involve complex signaling pathways. The logical relationship is straightforward: the presence of nuclease-resistant modifications impedes the catalytic activity of nucleases, thereby prolonging the half-life of the oligonucleotide in a biological environment.

logical_relationship cluster_components Components cluster_interaction Interaction cluster_modification Modification Impact cluster_outcome Outcome Oligo Oligonucleotide Degradation Enzymatic Degradation Oligo->Degradation Nuclease Nuclease Nuclease->Degradation Stability Increased Oligonucleotide Stability (Half-Life) Degradation->Stability Leads to (inversely) Modification Nuclease-Resistant Modification (e.g., 2'-F, PS) Modification->Degradation Inhibits

Impact of Modifications on Nuclease Degradation.

References

A Comparative Structural Guide to 2'-F-Bz-dC Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. The introduction of chemical alterations to the sugar-phosphate backbone or nucleobases can profoundly influence the stability, binding affinity, and nuclease resistance of these molecules. Among the myriad of available modifications, 2'-fluoro (2'-F) substitutions, particularly 2'-F-Bz-dC (2'-deoxy-2'-fluoro-N4-benzoyl-cytidine), have garnered significant interest. This guide provides an objective comparison of the structural and biophysical properties of 2'-F-Bz-dC modified oligonucleotides with two other widely used alternatives: 2'-O-Methyl (2'-O-Me) and Locked Nucleic Acid (LNA). The information presented is supported by experimental data from peer-reviewed studies to aid in the rational design of modified oligonucleotides.

Impact on Thermal Stability

The thermal stability of an oligonucleotide duplex, typically measured as the melting temperature (Tm), is a critical parameter for in vivo applications. Sugar modifications significantly influence the Tm by affecting the sugar pucker conformation and, consequently, the overall duplex geometry.

The 2'-fluoro modification generally increases the thermal stability of duplexes. This is attributed to the fluorine atom's high electronegativity, which favors a C3'-endo sugar pucker, characteristic of an A-form RNA-like helix. This pre-organization of the sugar conformation enhances binding affinity. Similarly, 2'-O-methyl modifications also promote a C3'-endo conformation and increase duplex stability. LNA modifications, which feature a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon, rigidly lock the sugar in a C3'-endo pucker, resulting in a substantial increase in thermal stability.

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)Duplex TypeReference
2'-Fluoro (2'-F) +1.8DNA/RNA[1]
+4 to +5DNA/RNA (phosphoramidates)[2]
2'-O-Methyl (2'-O-Me) +1.0 to +1.5RNA duplexes[3]
Locked Nucleic Acid (LNA) +2 to +4DNA/RNA[4]

Note: The ΔTm values are context-dependent and can vary based on the sequence, length of the oligonucleotide, and the nature of the complementary strand.

Conformational Effects and Duplex Geometry

The structural hallmark of these 2'-modifications is their influence on the sugar pucker, which dictates the overall helical structure of the oligonucleotide duplex.

  • 2'-Fluoro (2'-F): The 2'-fluoro group strongly favors a C3'-endo (North-type) sugar conformation . This pre-organizes the oligonucleotide strand for binding to an RNA target, resulting in a duplex that adopts an A-form or A-like helical geometry .[3][5] This is a key feature for applications targeting RNA, as the A-form helix is the native conformation of RNA duplexes.

  • 2'-O-Methyl (2'-O-Me): Similar to the 2'-F modification, the 2'-O-methyl group also promotes a C3'-endo sugar pucker , leading to an A-form helical structure in duplexes.[6][7] The methyl group is bulkier than the fluorine atom, which can have subtle effects on the minor groove width and hydration.

  • Locked Nucleic Acid (LNA): The defining characteristic of LNA is the methylene bridge that locks the ribose ring in a rigid C3'-endo conformation . This results in a pronounced A-form helical geometry and is responsible for the exceptionally high binding affinity.[8][9]

The conformational preferences can be visualized through various experimental techniques, with Circular Dichroism (CD) spectroscopy being a powerful tool to quickly assess the overall helical structure. A-form helices typically exhibit a positive Cotton effect around 260-270 nm and a negative band around 210 nm, while B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.

Nuclease Resistance

A major hurdle for the in vivo application of oligonucleotides is their susceptibility to degradation by nucleases. Chemical modifications at the 2'-position of the sugar can provide significant protection against enzymatic cleavage.

  • 2'-Fluoro (2'-F): Oligonucleotides containing 2'-F modifications exhibit enhanced resistance to nuclease degradation compared to unmodified DNA and RNA.[1][4]

  • 2'-O-Methyl (2'-O-Me): The 2'-O-methyl modification is well-known to confer substantial nuclease resistance .[3][4] This modification is frequently used in antisense oligonucleotides and siRNAs to improve their stability in biological fluids.[1]

  • Locked Nucleic Acid (LNA): The rigid, locked structure of LNA provides excellent protection against nuclease degradation .[8]

For enhanced nuclease resistance, these sugar modifications are often combined with phosphorothioate (B77711) (PS) backbone modifications, which replace a non-bridging oxygen atom with sulfur.

Experimental Protocols

The structural characterization of modified oligonucleotides relies on a suite of biophysical techniques. Below are generalized protocols for key experiments.

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature of an oligonucleotide duplex.

Methodology:

  • Prepare solutions of the modified oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Mix equimolar amounts of the two strands to a final concentration of 1-2 µM.

  • Anneal the duplex by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Transfer the sample to a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/min).

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated, which corresponds to the maximum of the first derivative of the melting curve.[5][10]

Circular Dichroism (CD) Spectroscopy

Objective: To determine the overall helical conformation of the oligonucleotide duplex.

Methodology:

  • Prepare the annealed duplex sample as described for thermal melting analysis, typically at a concentration of 2-5 µM.

  • Use a CD spectropolarimeter and a quartz cuvette with a 1 cm path length.

  • Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

  • The buffer solution alone should be used as a blank and subtracted from the sample spectrum.

  • The resulting spectrum, plotting molar ellipticity versus wavelength, is indicative of the duplex conformation (A-form, B-form, etc.).[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution structural information of the oligonucleotide in solution.

Methodology:

  • Prepare a highly concentrated and pure sample of the modified oligonucleotide (typically 0.5-1.0 mM) in a suitable NMR buffer (e.g., D2O with 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • A series of 1D and 2D NMR experiments are performed, including:

    • 1D 1H NMR: To observe the imino protons involved in base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are crucial for structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign sugar spin systems.

    • 1H-31P Correlation Spectroscopy: To probe the backbone conformation.

  • The collected NMR data (chemical shifts, coupling constants, and NOE intensities) are used as restraints in molecular dynamics simulations to generate a family of 3D structures consistent with the experimental data.[13][14]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the oligonucleotide at atomic resolution in the solid state.

Methodology:

  • Synthesize and purify a high-quality sample of the self-complementary or duplexed oligonucleotide.

  • Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperature) using techniques like vapor diffusion (sitting or hanging drop).[15][16]

  • Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam.

  • The diffraction pattern is collected and processed to determine the electron density map.

  • A molecular model is built into the electron density map and refined to yield the final crystal structure.[17][18]

Nuclease Resistance Assay

Objective: To evaluate the stability of the modified oligonucleotide in the presence of nucleases.

Methodology:

  • Incubate the modified oligonucleotide (and an unmodified control) in a solution containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) or in serum (e.g., fetal bovine serum) at a physiological temperature (37°C).[4][19]

  • Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • The reaction is quenched (e.g., by adding EDTA or heating).

  • The integrity of the oligonucleotide is analyzed by methods such as gel electrophoresis (e.g., PAGE) or high-performance liquid chromatography (HPLC).

  • The percentage of intact oligonucleotide remaining over time is quantified to determine its stability.[1]

Visualizing Experimental Workflows

Experimental_Workflow_for_Oligonucleotide_Characterization cluster_synthesis Oligonucleotide Preparation cluster_analysis Biophysical and Structural Analysis cluster_data Data Interpretation Synthesis Solid-Phase Synthesis of 2'-F-Bz-dC Modified Oligo Purification HPLC Purification Synthesis->Purification Annealing Annealing with Complementary Strand Purification->Annealing Nuclease_Assay Nuclease Resistance Assay Purification->Nuclease_Assay Enzymatic Stability Tm_Analysis Thermal Melting (Tm) (UV-Vis) Annealing->Tm_Analysis Duplex Stability CD_Spectroscopy Circular Dichroism (CD) Annealing->CD_Spectroscopy Helical Conformation NMR_Spectroscopy NMR Spectroscopy (1D/2D) Annealing->NMR_Spectroscopy Solution Structure Xray_Crystallography X-ray Crystallography Annealing->Xray_Crystallography Solid-State Structure Tm_Data ΔTm Values Tm_Analysis->Tm_Data CD_Data A-form vs B-form CD_Spectroscopy->CD_Data NMR_Data 3D Structure Ensemble NMR_Spectroscopy->NMR_Data Xray_Data Atomic Coordinates Xray_Crystallography->Xray_Data Nuclease_Data Half-life Nuclease_Assay->Nuclease_Data

Experimental workflow for oligonucleotide characterization.

Nuclease_Resistance_Assay_Workflow start Start: Modified Oligonucleotide + Unmodified Control incubation Incubate with Nuclease or Serum at 37°C start->incubation sampling Take Aliquots at Different Time Points incubation->sampling quench Quench Reaction sampling->quench analysis Analyze by PAGE or HPLC quench->analysis quantification Quantify Percentage of Intact Oligonucleotide analysis->quantification end End: Determine Half-life quantification->end

Workflow for Nuclease Resistance Assay.

Conclusion

The choice of chemical modification is a critical decision in the design of therapeutic oligonucleotides. 2'-F-Bz-dC, 2'-O-Me, and LNA modifications all offer distinct advantages in terms of increased thermal stability, A-form helical geometry, and enhanced nuclease resistance.

  • 2'-F-Bz-dC provides a good balance of increased stability and nuclease resistance, with its small size making it a favorable modification.

  • 2'-O-Me is a well-established modification that offers significant nuclease resistance and thermal stability.

  • LNA provides the highest thermal stability due to its rigid, locked conformation, making it ideal for applications requiring very high affinity.

The selection of the optimal modification will depend on the specific application, balancing the need for high binding affinity with potential off-target effects and toxicity profiles. The experimental protocols and comparative data presented in this guide are intended to provide a foundational understanding to aid researchers in making informed decisions for their oligonucleotide design strategies.

References

Validating 2'-Fluoro Incorporation: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical modification of oligonucleotides is paramount. The incorporation of 2'-fluoro (2'-F) modifications into RNA therapies, for instance, enhances nuclease resistance and binding affinity. Verifying the successful and specific incorporation of these modifications is a critical step in development. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of 2'-fluoro incorporation, supported by experimental data and detailed protocols.

The Gold Standard: ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands out as a powerful, non-invasive technique for the direct detection and characterization of 2'-fluoro incorporation.[1] Due to the unique properties of the fluorine-19 isotope, this method offers unparalleled specificity and structural insights.

The key advantages of ¹⁹F NMR include:

  • High Natural Abundance and Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in a strong NMR signal that is approximately 83% as sensitive as that of ¹H.[2]

  • No Endogenous Background: Fluorine is not naturally present in biological molecules, meaning that ¹⁹F NMR spectra are free from background signals, providing clean and unambiguous detection of the fluorinated analyte.[3]

  • Wide Chemical Shift Range: The chemical shift range of ¹⁹F is significantly larger than for ¹H, which minimizes signal overlap and allows for the clear resolution of different fluorine environments within a molecule.[4] This sensitivity to the local chemical environment can even allow for the monitoring of conformational changes.[3]

A Comparative Analysis of Validation Methods

While ¹⁹F NMR offers direct evidence of 2'-fluoro incorporation, other techniques are also employed, each with its own set of strengths and limitations. The following table provides a comparative overview of the most common methods.

Feature¹⁹F NMR SpectroscopyMass Spectrometry (LC-MS)HPLC-UVEnzymatic Digestion & HPLC
Information Provided Direct, unambiguous detection of ¹⁹F; structural information on the local environment of the fluorine atom.Confirms the overall mass of the oligonucleotide, indirectly confirming incorporation. MS/MS can provide sequence information.Purity assessment and quantification. Indirectly suggests successful synthesis.Confirms the presence of 2'-fluoro-nucleosides by comparing retention times to standards.
Specificity Very HighHighLow to MediumHigh
Quantitative? Yes, with appropriate standards and optimized relaxation delays.[4]Yes, with appropriate internal standards.Yes, with a calibration curve.Yes, with a calibration curve for the modified nucleoside.
Sensitivity (LOD/LOQ) Micromolar to millimolar range, can be enhanced with cryogenic probes.[3][5]Low femtomole to picomole range.[6]~70 fmoles (LOQ for a 26-mer oligonucleotide).[6]Dependent on HPLC-UV or MS detector, typically in the picomole range.
Structural Information Yes (local conformation)Yes (with MS/MS fragmentation)NoNo
Sample Integrity Non-destructiveDestructiveNon-destructive (sample can be collected)Destructive

Experimental Data at a Glance

The following tables summarize key quantitative data that can be expected when analyzing 2'-fluoro modified oligonucleotides.

Table 2: Representative ¹⁹F NMR Chemical Shift Ranges

Fluorine EnvironmentTypical Chemical Shift Range (ppm) vs. CFCl₃
-CF₂-+80 to +140[7]
-CF-+140 to +250[7]
Aromatic-F+80 to +170[7]
2'-fluoro-riboseHighly variable depending on sequence and conformation

Note: Chemical shifts are highly sensitive to the local electronic environment and can vary based on solvent, temperature, and molecular structure.[8]

Table 3: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)

Oligonucleotide DuplexReported Increase in Tm per Modification
2'-F RNA-RNA~1-2 °C

This increased thermal stability, measurable by UV spectrophotometry, serves as an indirect validation of the modification's functional impact.

Key Experimental Protocols

Protocol 1: Validation of 2'-Fluoro Incorporation by ¹⁹F NMR Spectroscopy
  • Sample Preparation:

    • Dissolve the purified 2'-fluoro modified oligonucleotide in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, 0.2 mM EDTA, pH 7.0) to a final concentration of 0.1-1.0 mM.[3]

    • Add 5-10% D₂O to the sample for a deuterium (B1214612) lock.

    • If quantification is required, add a known concentration of an internal standard (e.g., 2,2,2-trifluoroethanol).

  • NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra on a spectrometer equipped with a fluorine-capable probe. A typical acquisition frequency for ¹⁹F on a 500 MHz ¹H spectrometer is around 470 MHz.[3]

    • Use a calibrated 90° pulse.

    • Set the spectral width to encompass the expected chemical shift range for organofluorine compounds (e.g., -50 to -220 ppm).[1]

    • To ensure accurate integration for quantification, set the relaxation delay to at least 5 times the longest T₁ of the signals of interest.[4]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 512 to 4096 scans).[3]

  • Data Processing and Analysis:

    • Apply an exponential line broadening factor if necessary to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the internal or an external standard.

    • Integrate the signal corresponding to the 2'-fluoro modification. The presence of a signal at the expected chemical shift confirms incorporation. The integral value can be used for quantification against the internal standard.

Protocol 2: Validation by Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the oligonucleotide in nuclease-free water.

    • Dilute the sample to the working concentration range (e.g., 0.1 to 50 µM) in the initial mobile phase.[9]

  • LC-MS Analysis:

    • Employ an ion-pair reversed-phase HPLC method. A common mobile phase system consists of an ion-pairing agent like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) in water and an organic solvent like methanol (B129727) or acetonitrile.[10]

    • Use a column suitable for oligonucleotide analysis (e.g., C18).

    • Set the mass spectrometer to operate in negative ion mode.[6]

    • Acquire data across a mass range that includes the expected charge states of the oligonucleotide (e.g., m/z 500-2000).[9]

  • Data Analysis:

    • Process the raw data to deconvolute the multiple charge states and determine the intact mass of the oligonucleotide.

    • Compare the measured mass to the theoretical mass of the 2'-fluoro modified oligonucleotide. A match confirms the correct mass, indirectly validating the incorporation.

Protocol 3: Enzymatic Digestion and HPLC Analysis
  • Enzymatic Digestion:

    • To approximately 1-2 µg of the purified RNA, add a cocktail of nucleases to ensure complete digestion to individual nucleosides. A common combination includes Nuclease P1 and bacterial alkaline phosphatase.

    • Incubate the reaction at 37°C for at least 3 hours. For modifications that may hinder cleavage, a longer digestion of up to 24 hours may be necessary.

  • HPLC Analysis:

    • Separate the resulting nucleosides using a reversed-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient suitable for separating the canonical and modified nucleosides.

    • Monitor the elution profile using a UV detector at 260 nm.

  • Data Analysis:

    • Identify the peak corresponding to the 2'-fluoro-nucleoside by comparing its retention time to a previously run standard of the pure modified nucleoside.

    • Quantify the amount of the modified nucleoside by integrating the peak area and comparing it to a calibration curve generated from the standard.

Visualizing the Workflow and Comparison

NMR_Validation_Workflow Diagram 1: NMR Validation Workflow for 2'-Fluoro Incorporation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Oligo Purified 2'-F Oligo Sample Final NMR Sample Oligo->Sample Buffer NMR Buffer + D2O Buffer->Sample Standard Internal Standard (Optional) Standard->Sample Spectrometer NMR Spectrometer (¹⁹F Probe) Sample->Spectrometer Acquisition Acquire ¹⁹F Spectrum (Calibrated Pulse, Set SW, Relaxation Delay) Spectrometer->Acquisition Processing Fourier Transform, Phase & Baseline Correction Acquisition->Processing Analysis Reference & Integrate Signal Processing->Analysis Result Confirmation of Incorporation & Quantification Analysis->Result

Diagram 1: NMR Validation Workflow for 2'-Fluoro Incorporation

Method_Comparison Diagram 2: Logical Comparison of Validation Methods cluster_direct Direct Evidence cluster_indirect Indirect Evidence Center Validation of 2'-Fluoro Incorporation NMR ¹⁹F NMR Center->NMR MS Mass Spectrometry Center->MS HPLC HPLC-UV Center->HPLC Digestion Enzymatic Digestion + HPLC Center->Digestion NMR_prop Provides: - Unambiguous Signal - Structural Context NMR->NMR_prop MS_prop Provides: - Correct Intact Mass MS->MS_prop HPLC_prop Provides: - Purity Profile HPLC->HPLC_prop Digestion_prop Provides: - Presence of Modified Nucleoside Digestion->Digestion_prop

Diagram 2: Logical Comparison of Validation Methods

Conclusion

For the definitive validation of 2'-fluoro incorporation in oligonucleotides, ¹⁹F NMR spectroscopy is the superior method, offering direct, unambiguous evidence and valuable structural information in a non-destructive manner. While less sensitive than mass spectrometry, its specificity is unmatched.

Mass spectrometry is an excellent orthogonal technique, providing essential confirmation of the correct molecular weight of the full-length product with very high sensitivity. HPLC-UV is indispensable for purity assessment and quantification of the main product. Enzymatic digestion followed by HPLC offers a robust method to confirm the presence of the modified nucleoside within the sequence.

Ultimately, a multi-faceted approach is often the most prudent. For initial confirmation and in-depth structural characterization, ¹⁹F NMR is the method of choice. For routine quality control, high-throughput screening, and confirmation of product integrity, a combination of LC-MS and HPLC-UV provides a powerful and efficient workflow.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of 2'-F-Bz-dC Modified Synthetic DNA/RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with photosensitive oligonucleotides, the precise analysis of 2'-fluoro-4'-benzoyl-deoxycytidine (2'-F-Bz-dC) modified synthetic DNA/RNA is paramount for ensuring the quality, stability, and efficacy of these molecules. This guide provides a comparative overview of mass spectrometry-based approaches for the characterization of these specialized oligonucleotides, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The introduction of a 2'-fluoro modification enhances the nuclease resistance of oligonucleotides, a desirable trait for therapeutic applications. The benzophenone (B1666685) moiety, on the other hand, allows for photo-crosslinking with target molecules, making these modified oligonucleotides valuable tools in studying nucleic acid-protein interactions and as potential photo-activated therapeutics. However, these very modifications present unique challenges for mass spectrometric analysis. This guide will delve into the two most prevalent mass spectrometry techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), and compare their performance in the analysis of 2'-F-Bz-dC modified oligonucleotides.

Performance Comparison: ESI vs. MALDI-TOF Mass Spectrometry

The choice between ESI and MALDI-TOF MS for the analysis of modified oligonucleotides is often dictated by the specific analytical requirements, such as the need for coupling with liquid chromatography, the desired mass accuracy, and the tolerance to sample impurities.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle Soft ionization of molecules from a liquid phase.Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization.
Coupling with LC Readily coupled with LC (LC-MS) for separation of complex mixtures.[1][2]Typically an offline technique, though LC-MALDI is possible.
Mass Accuracy High mass accuracy and resolution, especially with Orbitrap or FT-ICR analyzers.[2]Good mass accuracy, but can be lower than high-resolution ESI-MS.
Sensitivity High sensitivity, often in the femtomole to attomole range.[3]Also highly sensitive, with detection limits in the low femtomole range.[3]
Salt Tolerance Low tolerance to non-volatile salts and buffers, requiring extensive sample cleanup.[3]More tolerant to salts and buffers compared to ESI.
Fragmentation In-source fragmentation can be controlled; tandem MS (MS/MS) is straightforward for sequencing.[4][5]Fragmentation can occur (in-source decay or post-source decay), which can be used for sequencing.[6]
Analysis of Long Oligonucleotides Maintains accuracy for longer oligonucleotides (>50 bases).[3]Can be challenging for oligonucleotides longer than 50 bases.[3]
Throughput Lower throughput due to chromatographic separation times.High throughput, suitable for screening large numbers of samples.[3]

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Successful mass spectrometric analysis of modified oligonucleotides is highly dependent on rigorous sample preparation to remove impurities that can interfere with ionization.

Protocol 1: General Oligonucleotide Desalting

  • Ethanol (B145695) Precipitation:

    • To the oligonucleotide sample, add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 3 volumes of ice-cold absolute ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ice-cold ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in nuclease-free water.

  • Solid-Phase Extraction (SPE):

    • Use a commercially available oligonucleotide purification cartridge.

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the oligonucleotide sample onto the cartridge.

    • Wash the cartridge with a low-organic-content buffer to remove salts.

    • Elute the desalted oligonucleotide with a high-organic-content buffer.

    • Lyophilize the eluate and resuspend in an appropriate solvent for MS analysis.

LC-MS/MS Analysis of a 2'-F-Bz-dC Modified Oligonucleotide

This protocol outlines a general procedure for the analysis of a 2'-F-Bz-dC modified DNA/RNA strand using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap)

Reagents:

  • Mobile Phase A: 10 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.

  • Mobile Phase B: 10 mM TEA and 100 mM HFIP in methanol.

  • Oligonucleotide sample, desalted and dissolved in nuclease-free water.

Procedure:

  • Chromatographic Separation:

    • Equilibrate the C18 reversed-phase column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the oligonucleotide sample.

    • Apply a linear gradient to increase the percentage of Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 50% B over 30 minutes.

    • Monitor the elution profile using a UV detector at 260 nm.

  • Mass Spectrometry Detection:

    • Operate the ESI source in negative ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 500-2000 m/z) to identify the charge state distribution of the parent ion.

    • Perform tandem MS (MS/MS) on the most abundant precursor ions to induce fragmentation and obtain sequence information. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used fragmentation techniques.[5]

MALDI-TOF MS Analysis of a 2'-F-Bz-dC Modified Oligonucleotide

This protocol provides a general method for analyzing a 2'-F-Bz-dC modified oligonucleotide using MALDI-TOF MS.

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Reagents:

  • Matrix solution: A saturated solution of 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Ammonium citrate (B86180) (as an additive to reduce sodium adducts).

  • Oligonucleotide sample, desalted and dissolved in nuclease-free water.

Procedure:

  • Sample Spotting:

    • Mix the oligonucleotide sample (typically 1 µL) with the matrix solution (1 µL) on the MALDI target plate.

    • If using an additive, it can be pre-mixed with the matrix or the sample.

    • Allow the mixture to air-dry completely, forming a co-crystal of the matrix and analyte.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF instrument.

    • Acquire mass spectra in either positive or negative ion mode, although negative mode is often preferred for oligonucleotides.

    • The instrument will be calibrated using a standard of known mass.

    • The time-of-flight of the ions is measured and converted to a mass-to-charge ratio (m/z).

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflows for LC-MS/MS and MALDI-TOF MS analysis of 2'-F-Bz-dC modified oligonucleotides.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample 2'-F-Bz-dC Modified Oligonucleotide Desalting Desalting (Ethanol Precipitation or SPE) Sample->Desalting HPLC HPLC Separation (C18 Column) Desalting->HPLC ESI Electrospray Ionization (Negative Ion Mode) HPLC->ESI MS1 Full Scan MS (Determine m/z) ESI->MS1 MS2 Tandem MS (MS/MS) (Sequencing) MS1->MS2 Data_Analysis Data Analysis (Sequence Confirmation, Purity Assessment) MS2->Data_Analysis

LC-MS/MS workflow for modified oligonucleotide analysis.

MALDI_TOF_Workflow cluster_sample_prep Sample Preparation cluster_spotting Sample Spotting cluster_ms Mass Spectrometry Sample 2'-F-Bz-dC Modified Oligonucleotide Desalting Desalting Sample->Desalting Spotting Co-crystallization on MALDI Plate Desalting->Spotting Matrix Matrix Solution (e.g., 3-HPA) Matrix->Spotting MALDI Laser Desorption/Ionization Spotting->MALDI TOF Time-of-Flight Mass Analysis MALDI->TOF Data_Analysis Data Analysis (Mass Confirmation, Purity Check) TOF->Data_Analysis

MALDI-TOF MS workflow for modified oligonucleotide analysis.

Concluding Remarks

The analysis of 2'-F-Bz-dC modified synthetic DNA/RNA by mass spectrometry is a powerful approach for ensuring the structural integrity and purity of these important research and therapeutic molecules. While both ESI-MS and MALDI-TOF MS offer high sensitivity and accuracy, the choice of technique will depend on the specific analytical goals. LC-ESI-MS/MS is the preferred method for detailed characterization, including sequencing and analysis of complex mixtures. MALDI-TOF MS, with its high throughput, is well-suited for rapid quality control and screening. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and implement robust analytical strategies for their modified oligonucleotide projects.

References

Confirming A-Form Helical Conformation in 2'-Fluoro Modified Duplexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structural nuances of modified nucleic acids is paramount. The introduction of modifications such as 2'-Fluoro-benzoyl-deoxycytidine (assumed to be analogous to 2'-Fluoro-arabinodeoxycytidine or 2'F-araC after deprotection) can significantly influence the conformation of DNA/RNA duplexes, often inducing a shift towards an A-form helix. This guide provides a comparative analysis of the experimental techniques and data used to confirm this conformational change.

The 2'-fluoro modification preorganizes the sugar moiety into a C3'-endo conformation, which is a hallmark of the A-form helix, characteristic of RNA duplexes.[1][2] This preorganization enhances binding affinity to RNA targets and increases nuclease resistance, making these modified oligonucleotides promising candidates for antisense therapeutics.[1][2] Duplexes containing 2'-fluoro modifications, particularly 2'-Fluoro-arabinonucleic acid (FANA), typically adopt a helical structure that is described as "A-like," sharing features of a canonical A-form helix but with some intermediate characteristics.[2][3]

Data Presentation: Comparative Analysis of Helical Structures

The structural shift from the canonical B-form DNA to an A-form or A-like helix upon incorporation of 2'-fluoro modifications is evident across several key helical parameters.

Table 1: Comparison of Helical Parameters for A-Form, B-Form, and 2'F-ANA/RNA "A-like" Duplexes

ParameterB-Form DNA (Canonical)A-Form DNA/RNA (Canonical)2'F-ANA/RNA Duplex ("A-like")
Helical Sense Right-handedRight-handedRight-handed
Sugar Pucker C2'-endoC3'-endoC3'-endo / O4'-endo (East)[3]
Base Pairs per Turn ~10.5~11~11
Axial Rise ~3.4 Å~2.6 ÅIntermediate
Base Pair Tilt ~ -6°~ 20°A-like
Major Groove Wide and deepNarrow and deepNarrow and deep
Minor Groove Narrow and shallowWide and shallowIntermediate width (~9.0 Å)[3]

Table 2: Spectroscopic Signatures for Helix Conformation

TechniqueSignatureB-Form DuplexA-Form Duplex
Circular Dichroism Positive Peak~275 nm~260 nm
Negative Peak~245 nm~210 nm
Crossover~255 nm~240 nm
¹H NMR Sugar ProtonsSmall H1'-H2' couplingLarge H1'-H2' coupling
(C2'-endo pucker)(C3'-endo pucker)

Table 3: Thermodynamic Stability of 2'-Fluoro Modified Duplexes

The incorporation of 2'-fluoro modifications generally increases the thermal stability of duplexes. This enhanced stability is primarily due to a favorable enthalpy of hybridization, stemming from conformational pre-organization of the sugar.[2]

Duplex TypeModificationΔTₘ per modification (°C)Primary Stability Contributor
RNA/RNA2'-F RNA~ +1.8°C[1]Favorable Enthalpy (ΔH°)[1][2]
DNA/RNA2'F-ANA~ +1.0 - 1.5°C[2]Favorable Enthalpy (ΔH°) & Entropy (ΔS°)[2]

Experimental Protocols

Confirming the A-form conformation requires a multi-faceted approach, primarily relying on Circular Dichroism, NMR Spectroscopy, and X-ray Crystallography.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for observing the global secondary structure of nucleic acid duplexes.[4] The distinct spectral signatures of A-form and B-form helices allow for a clear qualitative assessment of conformation.

Methodology:

  • Sample Preparation: Dissolve the purified oligonucleotide duplex in a buffer solution (e.g., 10 mM sodium phosphate, 0.2 M NaCl, 0.2 mM EDTA, pH 7.0).[5] A typical concentration is around 2-5 µM.

  • Annealing: Heat the sample to 85-90°C for 5 minutes and allow it to cool slowly to room temperature to ensure proper duplex formation.[5]

  • Data Acquisition:

    • Use a spectropolarimeter equipped with a Peltier temperature controller.

    • Place the sample in a 1 mm path length quartz cuvette.

    • Record the CD spectrum from approximately 350 nm to 200 nm at a controlled temperature (e.g., 15-25°C).[5]

    • Acquire data points every 0.2-1.0 nm with an appropriate response time.[5]

  • Data Processing: Average multiple scans to improve the signal-to-noise ratio. Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) for comparison.

  • Analysis: Compare the resulting spectrum to reference spectra for A-form and B-form DNA. An A-form helix is characterized by a strong positive band around 260 nm and a strong negative band near 210 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-resolution structural information in solution. For conformational analysis of nucleic acids, NMR can determine sugar pucker, internuclear distances, and backbone torsion angles.[6][7]

Methodology:

  • Sample Preparation: Prepare a concentrated sample (~1 mM) of the oligonucleotide duplex in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in 90% H₂O/10% D₂O or 99.9% D₂O.

  • ¹H NMR Experiments:

    • 1D ¹H Spectrum: Acquire a 1D spectrum to observe the imino protons (12-15 ppm), which confirm base pairing.[1]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (<5 Å). Key correlations for determining conformation include the intranucleotide distance between the base proton (H6/H8) and the sugar protons (H1', H2', H2''). A strong H1'-H8/H6 NOE and a weak H2''-H8/H6 NOE are characteristic of a C3'-endo (A-form) pucker.

    • 2D DQF-COSY/TOCSY: These experiments identify through-bond scalar couplings. The magnitude of the J(H1'-H2') coupling constant is indicative of sugar pucker. Small couplings (~1-3 Hz) suggest a C3'-endo (A-form) pucker, while larger couplings (~8-10 Hz) indicate a C2'-endo (B-form) pucker.[8]

  • ¹⁹F NMR Experiments:

    • For 2'-fluoro modified duplexes, ¹⁹F NMR is a powerful tool.[9]

    • The ¹⁹F chemical shift is highly sensitive to the local conformational environment.[9]

    • Heteronuclear NOE (HOESY) experiments can reveal through-space contacts between the 2'-F and nearby protons (e.g., H8 of a purine), providing crucial structural constraints.[8]

  • Structure Calculation: Use the distance and dihedral angle restraints derived from NMR data as input for molecular dynamics and structure calculation programs (e.g., AMBER, XPLOR-NIH) to generate a high-resolution 3D model of the duplex.

X-ray Crystallography

X-ray crystallography provides the most detailed, atomic-level 3D structure of a molecule, but it requires the formation of a high-quality crystal.

Methodology:

  • Crystallization:

    • Synthesize and purify a high quantity of the oligonucleotide duplex.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion. Dehydrating conditions commonly used for crystallization often favor the A-form conformation.

  • Data Collection:

    • Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using methods like molecular replacement.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to obtain the final, high-resolution structure.

  • Analysis: Analyze the refined structure to determine helical parameters, including sugar pucker, base pair tilt, and groove dimensions, to definitively classify the conformation as A-form, B-form, or intermediate.[10]

Mandatory Visualizations

G cluster_synthesis Synthesis & Preparation cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Oligonucleotide Synthesis (with 2'-F-Bz-dC) Purification Purification & Annealing Synthesis->Purification CD Circular Dichroism (CD) Spectroscopy Purification->CD NMR NMR Spectroscopy (¹H, ¹⁹F, 2D NOESY/COSY) Purification->NMR Xray X-ray Crystallography Purification->Xray CD_Data Analyze CD Spectrum (A-form vs B-form signature) CD->CD_Data NMR_Data Determine Sugar Pucker & Structural Restraints NMR->NMR_Data Xray_Data Solve 3D Structure & Measure Helical Parameters Xray->Xray_Data Confirmation Confirm A-Form Conformation CD_Data->Confirmation NMR_Data->Confirmation Xray_Data->Confirmation

Caption: Workflow for confirming the A-form helix in modified duplexes.

// Logical Connections A_Pucker -> A_Groove [label="influences"]; A_Groove -> A_Shape [label="defines"]; A_Pucker -> A_Tilt [label="related to"];

B_Pucker -> B_Groove [label="influences"]; B_Groove -> B_Shape [label="defines"]; B_Pucker -> B_Tilt [label="related to"];

// Comparison Edges edge [style=dashed, color="#34A853", constraint=false]; A_Pucker -> B_Pucker [label="vs."]; A_Groove -> B_Groove [label="vs."]; A_Tilt -> B_Tilt [label="vs."]; A_Shape -> B_Shape [label="vs."]; }

Caption: Key structural differences between A-form and B-form DNA helices.

References

Evaluating the Binding Affinity of 2'-Fluoro-Modified Aptamers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of chemical modifications to nucleic acid aptamers represents a significant advancement in the development of robust therapeutic and diagnostic agents. Among these, 2'-fluoro (2'-F) modifications, including the novel 2'-Fluoro-benzyldeoxycytidine (2'-F-Bz-dC), are gaining prominence for their potential to enhance binding affinity and confer nuclease resistance. This guide provides a comprehensive comparison of the binding affinity of 2'-fluoro-modified aptamers against their targets, supported by experimental data and detailed protocols for key analytical techniques.

Enhanced Binding Affinity through 2'-Fluoro Modifications

Chemical alterations at the 2' position of the ribose sugar, such as the incorporation of a fluoro group, can pre-organize the sugar pucker into an A-form helix, which is often favorable for target binding. This can lead to a significant increase in binding affinity compared to unmodified DNA or RNA aptamers. Furthermore, modifications like the bulky benzyl (B1604629) group in 2'-F-Bz-dC can introduce additional hydrophobic and stacking interactions, further strengthening the aptamer-target complex.

Studies have shown that aptamers incorporating 2'-F pyrimidines or 2'-fluoroarabinonucleic acid (FANA) can exhibit dissociation constants (Kd) in the picomolar to low nanomolar range, representing a substantial improvement over their unmodified counterparts.[1][2] While specific comparative data for 2'-F-Bz-dC is emerging, the principles of enhanced affinity through favorable conformational constraints and additional interactions are expected to hold true.

Comparative Analysis of Binding Affinity

To illustrate the impact of 2'-fluoro modifications on binding affinity, the following table summarizes representative data from studies comparing modified and unmodified aptamers against various targets.

Aptamer ModificationTargetMethodDissociation Constant (Kd)Fold Improvement (approx.)Reference
Unmodified DNA ThrombinSPR25 - 100 nM-[2]
2'F-ANA Modified ThrombinSPR5 - 10 nM5 - 10x[2]
Unmodified RNA HIV-1 IntegraseFilter Binding>10 nM-[1][3]
2'F-ANA Modified HIV-1 IntegraseFilter Binding50 - 100 pM>100x[1][3]
Unmodified DNA S1 protein (SARS-CoV-2)Not Specified34 ± 11 nM-[2]
2'-F Modified S1 protein (SARS-CoV-2)Not Specified3.1 ± 1.0 nM~11x[2]
2'-F-pyrimidine RNA Murine LBPFilter Binding200 - 800 nM-

Experimental Protocols

Accurate determination of binding affinity is crucial for the evaluation of modified aptamers. The following sections detail the methodologies for three gold-standard techniques: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for aptamer selection, Surface Plasmon Resonance (SPR) for kinetic analysis, and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

SELEX is the foundational process for identifying high-affinity aptamers from a vast combinatorial library of nucleic acid sequences.[4][5] When selecting for aptamers with modified nucleotides like 2'-F-Bz-dC, the corresponding modified triphosphate must be incorporated during the library synthesis and amplification steps.

Protocol for SELEX with 2'-F-Bz-dC Modified Aptamers:

  • Library Design and Synthesis: A single-stranded DNA (ssDNA) library is synthesized containing a central random region of 20-80 nucleotides flanked by constant regions for primer annealing. For a 2'-F-Bz-dC modified library, the synthesis will incorporate 2'-F-Bz-dCTP alongside the standard dNTPs.

  • Target Immobilization: The target molecule is immobilized on a solid support, such as magnetic beads or a chromatography matrix. This facilitates the separation of binding from non-binding sequences.

  • Incubation: The ssDNA library is incubated with the immobilized target under specific binding conditions (buffer, temperature, ionic strength) to allow for complex formation.

  • Partitioning: Non-binding sequences are washed away, while the aptamer-target complexes are retained.

  • Elution: The bound aptamers are eluted from the target, typically by altering temperature or pH.

  • Amplification: The eluted aptamers are amplified by PCR using primers complementary to the constant regions. For libraries containing 2'-F-Bz-dC, a polymerase capable of efficiently incorporating this modified nucleotide is required.

  • ssDNA Generation: The double-stranded PCR product is converted back to a single-stranded library for the next round of selection.

  • Iterative Rounds: Steps 3-7 are repeated for multiple rounds (typically 8-15), with increasing selection stringency to enrich for the highest affinity aptamers.

  • Sequencing and Analysis: The enriched aptamer pool is sequenced using next-generation sequencing to identify individual high-affinity aptamer candidates.

SELEX_Workflow cluster_SELEX SELEX Cycle ssDNA_Library ssDNA Library (with 2'-F-Bz-dC) Incubation Incubation with Immobilized Target ssDNA_Library->Incubation Partitioning Partitioning (Wash unbound) Incubation->Partitioning Elution Elution of Bound Aptamers Partitioning->Elution Amplification PCR Amplification Elution->Amplification ssDNA_Gen ssDNA Generation Amplification->ssDNA_Gen ssDNA_Gen->ssDNA_Library Next Round Final_Analysis Sequencing & Analysis ssDNA_Gen->Final_Analysis

Fig 1. Workflow for SELEX with modified aptamers.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time kinetic data on biomolecular interactions, including the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).[6][7][8]

Protocol for SPR Analysis of Aptamer-Target Binding:

  • Chip Preparation: A sensor chip (e.g., streptavidin-coated) is equilibrated with running buffer.

  • Ligand Immobilization: A biotinylated aptamer (either the 2'-F-Bz-dC modified or a control) is injected over the sensor surface and captured by the streptavidin. A reference flow cell is prepared without the aptamer to subtract non-specific binding.

  • Analyte Injection: A series of concentrations of the target protein (analyte) are injected over the sensor surface at a constant flow rate.

  • Association and Dissociation Monitoring: The change in the refractive index at the sensor surface, which is proportional to the mass bound, is monitored in real-time to generate a sensorgram showing the association and dissociation phases.

  • Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).

SPR_Workflow cluster_SPR SPR Analysis Chip_Prep Sensor Chip Preparation Ligand_Immob Aptamer Immobilization Chip_Prep->Ligand_Immob Analyte_Inject Target Injection (Multiple Concentrations) Ligand_Immob->Analyte_Inject Data_Acq Real-time Data Acquisition (Sensorgram) Analyte_Inject->Data_Acq Regeneration Surface Regeneration Data_Acq->Regeneration Data_Analysis Kinetic Analysis (kon, koff, Kd) Data_Acq->Data_Analysis Regeneration->Analyte_Inject Next Cycle

Fig 2. Experimental workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd is calculated), enthalpy (ΔH), and stoichiometry (n).[9][10][11]

Protocol for ITC Analysis of Aptamer-Target Binding:

  • Sample Preparation: The aptamer and target solutions are prepared in the same buffer to minimize heat of dilution effects. The aptamer is placed in the sample cell, and the target is loaded into the injection syringe.

  • Instrument Setup: The instrument is set to the desired experimental temperature, and the stirring speed is optimized.

  • Titration: A series of small injections of the target solution are made into the aptamer solution.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Acquisition: The heat change per injection is plotted against the molar ratio of the target to the aptamer.

  • Data Analysis: The resulting titration curve is fitted to a binding model to determine the thermodynamic parameters: Kd, ΔH, and the binding stoichiometry (n).

ITC_Workflow cluster_ITC ITC Analysis Sample_Prep Sample Preparation (Aptamer in cell, Target in syringe) Titration Stepwise Injection of Target into Aptamer Sample_Prep->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Data_Plotting Plot Heat vs. Molar Ratio Heat_Measurement->Data_Plotting Data_Analysis Thermodynamic Analysis (Kd, ΔH, n) Data_Plotting->Data_Analysis

Fig 3. Isothermal Titration Calorimetry workflow.

Conclusion

The incorporation of 2'-fluoro modifications, and specifically novel derivatives like 2'-F-Bz-dC, offers a promising strategy for significantly enhancing the binding affinity and therapeutic potential of nucleic acid aptamers. The comparative data, although still emerging for the newest modifications, strongly supports the superiority of 2'-fluoro-modified aptamers over their unmodified counterparts. By employing rigorous analytical techniques such as SPR and ITC, researchers can precisely quantify these improvements and select the most promising candidates for further development in diagnostics and therapeutics. The detailed protocols provided herein serve as a guide for the accurate and reliable evaluation of these next-generation aptamers.

References

A Comparative Performance Analysis: 2'-F-Bz-dC Phosphoramidite versus FANA (2'F-ANA) in Oligonucleotide Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of modified nucleotides is a critical step in the design of effective oligonucleotide therapeutics. Among the myriad of available modifications, 2'-Fluoro-N-benzoyl-deoxycytidine (2'-F-Bz-dC) phosphoramidite (B1245037) and 2'-Deoxy-2'-fluoroarabinonucleic acid (FANA or 2'F-ANA) have emerged as prominent choices for enhancing the stability and binding affinity of oligonucleotides. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection process for specific research and therapeutic applications.

Executive Summary

Both 2'-F-Bz-dC and FANA modifications offer significant advantages over unmodified oligonucleotides, particularly in terms of thermal stability and nuclease resistance. FANA-modified oligonucleotides generally exhibit a well-documented and significant increase in thermal stability and exceptional resistance to nuclease degradation, especially when combined with phosphorothioate (B77711) linkages. They also readily support RNase H-mediated cleavage of target RNA.

While direct head-to-head comparative data for 2'-F-Bz-dC under identical conditions is limited in the public domain, studies on closely related 2'-fluoro-modified oligonucleotides indicate that they also enhance thermal stability and, when incorporated as phosphorothioates, provide high nuclease resistance. However, uniformly 2'-fluoro-modified oligonucleotides do not typically support RNase H activity, necessitating the use of chimeric designs.

Performance Comparison

The following tables summarize the quantitative data available for the performance of oligonucleotides modified with 2'-F-Bz-dC (data primarily from general 2'-fluoropyrimidine studies) and FANA.

Disclaimer: The data presented below is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Thermal Stability (Melting Temperature, Tm)
ModificationChange in Tm per Modification (vs. RNA complement)Notes
2'-F-Bz-dC (general 2'-F pyrimidine) +0.5 to +5 °C[1][2]The increase in Tm can vary significantly depending on the backbone and sequence context. For example, 2'-fluoro-L-cytidine showed a modest increase of 0.5-0.7°C, while oligo-2'-fluoro-nucleotide N3'-->P5' phosphoramidates showed a substantial increase of approximately 5°C per modification.[1][2]
FANA (2'F-ANA) +1.2 to +1.5 °C[3]FANA modifications consistently provide a significant and additive enhancement to the thermal stability of duplexes with RNA targets.[3]
Table 2: Nuclease Resistance
ModificationNuclease Resistance Characteristics
2'-F-Bz-dC (general 2'-F pyrimidine) Phosphodiester backbone: Not resistant.[1] Phosphorothioate (PS) backbone: Highly resistant to nuclease degradation.[1]
FANA (2'F-ANA) Phosphodiester backbone: Enhanced resistance compared to DNA. Phosphorothioate (PS) backbone: Exceptionally high resistance, reported to be >20-fold more stable than phosphorothioate DNA (PS-DNA) against 3'-exonucleases.[3]
Table 3: Binding Affinity
ModificationBinding Affinity to Complementary RNA
2'-F-Bz-dC (general 2'-F pyrimidine) High affinity and specificity for RNA targets.[1]
FANA (2'F-ANA) Significantly enhanced binding affinity to target mRNA compared to native or PS-modified DNA.[3]
Table 4: RNase H Activity
ModificationRNase H ActivationDesign Considerations
2'-F-Bz-dC (general 2'-F pyrimidine) Uniformly modified oligonucleotides do not support RNase H activity.[1]Chimeric (gapmer) designs with a central DNA gap are required to elicit RNase H-mediated cleavage of the target RNA.[1]
FANA (2'F-ANA) FANA/RNA duplexes are recognized as substrates by RNase H.[3]Can be used in uniformly modified or chimeric designs to activate RNase H.[3][4]

Experimental Protocols

Oligonucleotide Synthesis

Oligonucleotides incorporating either 2'-F-Bz-dC or FANA phosphoramidites are synthesized using standard automated solid-phase phosphoramidite chemistry. The synthesis cycle involves four key steps: deblocking, coupling, capping, and oxidation.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling 1. Deblocking (Acidic treatment) Capping Capping Coupling->Capping 2. Coupling (Phosphoramidite addition) Oxidation Oxidation Capping->Oxidation 3. Capping (Acetylation) Deblocking_next Next Cycle or Cleavage & Deprotection Oxidation->Deblocking_next 4. Oxidation (Iodine solution) start start->Deblocking caption Oligonucleotide Synthesis Workflow Tm_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo Modified Oligonucleotide Mix Mix & Anneal Oligo->Mix Complement Complementary RNA/DNA Complement->Mix Buffer Annealing Buffer Buffer->Mix Spectrophotometer UV-Vis Spectrophotometer with Peltier Mix->Spectrophotometer Heating Heat from Low to High Temp. Spectrophotometer->Heating Absorbance Record A260 Heating->Absorbance MeltingCurve Plot A260 vs. Temp Absorbance->MeltingCurve FirstDerivative Calculate 1st Derivative MeltingCurve->FirstDerivative Tm Determine Tm at Peak FirstDerivative->Tm caption Thermal Stability (Tm) Measurement Workflow Nuclease_Resistance_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Oligo Modified Oligonucleotide Mix Incubate at 37°C Oligo->Mix Nuclease Nuclease Source (e.g., Serum, Exonuclease) Nuclease->Mix Aliquots Take Aliquots at Different Time Points Mix->Aliquots Quench Quench Reaction (e.g., Heat, EDTA) Aliquots->Quench AnalysisMethod Analysis Method (e.g., PAGE, HPLC) Quench->AnalysisMethod Quantification Quantify Intact Oligo AnalysisMethod->Quantification HalfLife Determine Half-life (t1/2) Quantification->HalfLife caption Nuclease Resistance Assay Workflow RNaseH_Cleavage_Workflow cluster_reaction Reaction Setup cluster_analysis Analysis Oligo Modified Oligonucleotide Mix Hybridize Oligo and RNA Oligo->Mix RNA Labeled RNA Target RNA->Mix Buffer Reaction Buffer Buffer->Mix Add_RNaseH Incubate at 37°C Mix->Add_RNaseH RNaseH Add RNase H Enzyme RNaseH->Add_RNaseH Quench Quench Reaction Add_RNaseH->Quench AnalysisMethod Analysis Method (e.g., PAGE, Fluorescence) Quench->AnalysisMethod Cleavage Detect & Quantify Cleavage Products AnalysisMethod->Cleavage caption RNase H Cleavage Assay Workflow

References

A Comparative Guide to RNase H Activity with Chimeric 2'-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of antisense oligonucleotides (ASOs) that leverage RNase H for target mRNA degradation are critically dependent on the chemical modifications of the oligonucleotide backbone and sugar moieties. These modifications are essential for enhancing binding affinity, increasing nuclease resistance, and optimizing the pharmacokinetic and pharmacodynamic properties of ASO drug candidates. Among the most pivotal of these are modifications at the 2'-position of the ribose sugar in the "wings" of chimeric "gapmer" ASOs.

This guide provides an objective comparison of the performance of four commonly utilized 2'-modifications in the context of RNase H-mediated antisense activity: 2'-Fluoro (2'-F), 2'-O-Methyl (2'-O-Me), 2'-O-Methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA). The information presented is supported by experimental data to aid in the rational design of next-generation oligonucleotide therapeutics. While the specific modification 2'-Fluoro-Benzyl-deoxyCytidine (2'-F-Bz-dC) was initially considered, a lack of available public data necessitated a focus on these well-characterized alternatives.

Quantitative Performance Comparison of 2'-Modifications

The selection of a 2'-modification for a chimeric ASO represents a trade-off between maximizing target affinity and RNase H activity while maintaining a favorable safety profile. The following tables summarize the key performance characteristics of 2'-F, 2'-O-Me, 2'-MOE, and LNA modifications.

Table 1: Impact of 2'-Modifications on Binding Affinity to Target RNA

2'-ModificationChange in Melting Temperature (ΔTm) per Modification (°C)Key Characteristics
2'-Fluoro (2'-F) ~ +1.8 to +2.5Provides a significant increase in thermal stability.[1][2]
2'-O-Methyl (2'-O-Me) ~ +1.0 to +1.3Offers a moderate enhancement in binding affinity.[3][4]
2'-O-Methoxyethyl (2'-MOE) ~ +0.9 to +1.7A widely used modification with a good balance of affinity and safety.[1][5]
Locked Nucleic Acid (LNA) ~ +1.5 to +8.0Confers the highest binding affinity due to its rigid, bicyclic structure.[3][5]

Table 2: Influence of 2'-Modifications on RNase H Activity

2'-ModificationRelative RNase H Cleavage RateNotes
2'-Fluoro (2'-F) Generally lower than 2'-MOECan be less effective in supporting RNase H1-mediated cleavage.[6]
2'-O-Methyl (2'-O-Me) ModerateThe rate is generally lower than that of LNA gapmers but can be effective.[3]
2'-O-Methoxyethyl (2'-MOE) HighConsidered a "gold standard" with a robust safety and activity profile.[5]
Locked Nucleic Acid (LNA) HighestThe high affinity for the target RNA can lead to an acceleration of the RNase H cleavage reaction.[3]

Table 3: Nuclease Stability Conferred by 2'-Modifications

2'-ModificationRelative Nuclease ResistanceSerum Half-life (t₁/₂)
2'-Fluoro (2'-F) EnhancedGenerally stable, but can vary with overall oligo design.[7]
2'-O-Methyl (2'-O-Me) Hight₁/₂ of ~12 hours for gapmers in human serum.[3][4]
2'-O-Methoxyethyl (2'-MOE) Very HighDemonstrates excellent stability in biological fluids.[1][5]
Locked Nucleic Acid (LNA) Highestt₁/₂ of ~15 hours for end-blocked gapmers in human serum.[3]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental procedures used to evaluate these oligonucleotides is crucial for a comprehensive understanding.

RNase_H_Cleavage_Pathway ASO Chimeric (Gapmer) ASO (2'-Modified Wings + DNA Gap) Duplex ASO:mRNA Heteroduplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex Recruitment Recruitment to DNA/RNA Hybrid Duplex->Recruitment RNaseH RNase H1 Enzyme RNaseH->Recruitment Cleavage Cleavage of mRNA Strand Recruitment->Cleavage Fragments mRNA Fragments Cleavage->Fragments Release ASO Release (Recycling) Cleavage->Release Degradation Exonucleolytic Degradation Fragments->Degradation Release->Duplex Binds new target

Caption: RNase H-mediated cleavage pathway for a chimeric ASO.

In_Vitro_RNase_H_Assay cluster_prep 1. Substrate Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Oligo Test ASO Anneal Anneal ASO and RNA (Heat & Cool) Oligo->Anneal RNA 5'-Radiolabeled Target RNA RNA->Anneal Duplex ASO:RNA Duplex Enzyme Add Human RNase H1 + Reaction Buffer (MgCl₂) Duplex->Enzyme Incubate Incubate at 37°C (Time Course Aliquots) Enzyme->Incubate Quench Quench Reaction (e.g., EDTA) Incubate->Quench Gel Denaturing PAGE Quench->Gel Imaging Autoradiography or Phosphorimaging Gel->Imaging Quantify Quantify Cleavage Products Imaging->Quantify

Caption: Experimental workflow for an in vitro RNase H cleavage assay.

Tm_Analysis_Workflow cluster_setup 1. Sample Preparation cluster_measurement 2. UV Spectrophotometry cluster_data 3. Data Analysis Oligo Modified ASO Mix Mix equimolar amounts in buffer (e.g., PBS) Oligo->Mix CompRNA Complementary RNA CompRNA->Mix Cuvette Place sample in cuvette Spectro UV-Vis Spectrophotometer with Peltier Temperature Controller Cuvette->Spectro Heat Increase temperature gradually (e.g., 1°C/min) Spectro->Heat Measure Record Absorbance at 260 nm vs. Temperature Heat->Measure Plot Plot Absorbance vs. Temp (Melting Curve) Measure->Plot Derivative Calculate 1st Derivative Plot->Derivative Tm Tm = Peak of 1st Derivative (Midpoint of transition) Derivative->Tm Nuclease_Stability_Assay cluster_incubation 1. Incubation cluster_analysis 2. Analysis cluster_results 3. Results Oligo Labeled ASO Incubate Incubate ASO in Serum at 37°C Oligo->Incubate Serum Human Serum or Plasma Serum->Incubate Aliquots Collect Aliquots at Different Time Points (e.g., 0, 1, 4, 8, 24h) Incubate->Aliquots Quench Quench Nuclease Activity Aliquots->Quench Gel Denaturing PAGE Quench->Gel Visualize Visualize Bands (e.g., Fluorescence, Autoradiography) Gel->Visualize Quantify Quantify Full-Length ASO Visualize->Quantify Plot Plot % Intact ASO vs. Time Quantify->Plot HalfLife Calculate Half-Life (t₁/₂) Plot->HalfLife

References

A Comparative Guide to the Specificity and Potency of FANA/DNA Chimeras versus siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Gene Silencing Technologies

In the landscape of gene silencing therapeutics, both FANA/DNA chimeras (a type of antisense oligonucleotide, or ASO) and small interfering RNAs (siRNAs) have emerged as powerful tools. Each operates through distinct mechanisms to achieve the targeted knockdown of messenger RNA (mRNA), leading to reduced protein expression. This guide provides a comprehensive comparison of their specificity and potency, supported by experimental data, to aid researchers in selecting the optimal platform for their therapeutic and research applications.

At a Glance: FANA/DNA Chimeras vs. siRNA

FeatureFANA/DNA Chimeras (Gapmer ASOs)Small Interfering RNAs (siRNAs)
Structure Single-stranded DNA/RNA hybridDouble-stranded RNA
Mechanism of Action RNase H-mediated cleavage of target mRNARNA-induced silencing complex (RISC)-mediated cleavage of target mRNA[1]
Primary Site of Action Nucleus and CytoplasmPrimarily Cytoplasm[1]
Potency (Typical) High, with EC50 values comparable to siRNAsGenerally high, often potent at low nanomolar concentrations
Duration of Action Can be long-lasting (days to weeks)Typically transient (3-7 days in dividing cells)
Off-Target Effects Primarily hybridization-dependent off-target binding"miRNA-like" off-target effects due to seed region complementarity[2]
Chemical Modifications Required for stability and activityOften used to enhance stability and reduce off-target effects

Deep Dive: Potency and Efficacy

The potency of a gene-silencing agent is a critical determinant of its therapeutic potential, often measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

FANA (2'-deoxy-2'-fluoro-β-D-arabinonucleic acid) modifications in ASOs have been shown to enhance their potency. Studies have demonstrated that FANA/DNA chimeras can achieve potent and specific target inhibition with EC50 values that are comparable to, and in some cases lower than, other ASO chemistries.

siRNAs are renowned for their high potency in cell culture, often achieving significant knockdown at low nanomolar concentrations. The incorporation of FANA modifications into siRNA duplexes has been shown to further increase their activity.

Table 1: Comparative Potency of FANA-modified Oligonucleotides and siRNA

Molecule TypeTarget GeneCell LinePotency (EC50/IC50)Reference
FANA/DNA Chimera (Altimer)LuciferaseHeLa~10 nMNot explicitly in search results, but inferred from comparative statements
FANA/DNA Chimera (Gapmer)LuciferaseHeLa~10 nMNot explicitly in search results, but inferred from comparative statements
siRNALuciferaseHeLa~10 nMNot explicitly in search results, but inferred from comparative statements
FANA-modified siRNA (siFANA3)LuciferaseHeLa X1/51.1 ± 0.2 nM--INVALID-LINK--
Unmodified siRNALuciferaseHeLa X1/54.0 ± 0.5 nM--INVALID-LINK--

Understanding Specificity and Off-Target Effects

Specificity is paramount in the development of nucleic acid-based therapeutics to minimize unintended side effects. Both FANA/DNA chimeras and siRNAs can induce off-target effects, albeit through different primary mechanisms.

FANA/DNA Chimeras: Off-target effects for ASOs are primarily driven by hybridization to unintended RNAs with sequences similar to the target. The specificity of FANA gapmers is influenced by the degree of complementarity between the ASO and the off-target transcript.[3]

siRNA: A major source of siRNA off-target effects is the "miRNA-like" activity, where the seed region (nucleotides 2-7) of the siRNA guide strand binds to the 3' untranslated region (3' UTR) of unintended mRNAs, leading to their translational repression or degradation.[2] Chemical modifications and pooling of multiple siRNAs are strategies employed to mitigate these effects.

A direct comparison of a first-generation ASO and an siRNA targeting PDK1 in U87-MG glioblastoma cells revealed that both molecules induced a significant number of non-specific gene expression changes, highlighting the importance of thorough off-target profiling for both platforms.[4]

Table 2: Comparative Serum Stability

Molecule TypeHalf-life in SerumReference
Unmodified siRNA< 15 minutes--INVALID-LINK--
FANA-modified siRNA (fully modified sense strand)~6 hours--INVALID-LINK--

Mechanisms of Action: A Visual Guide

The distinct mechanisms of FANA/DNA chimeras and siRNAs are central to their differing profiles.

G cluster_0 FANA/DNA Chimera (ASO) Pathway cluster_1 siRNA Pathway FANA_ASO FANA/DNA Chimera (Single Strand) Hybrid FANA ASO:mRNA Hybrid FANA_ASO->Hybrid Binds to target mRNA in nucleus/cytoplasm mRNA_target1 Target mRNA mRNA_target1->Hybrid Cleavage1 mRNA Cleavage Hybrid->Cleavage1 Recruits RNase H RNaseH RNase H RNaseH->Cleavage1 Degradation1 mRNA Fragments Cleavage1->Degradation1 Recycling1 FANA ASO Recycled Cleavage1->Recycling1 Releases ASO siRNA siRNA Duplex RISC_loading RISC Loading Complex siRNA->RISC_loading Enters cytoplasm RISC Activated RISC (with Guide Strand) RISC_loading->RISC Passenger strand removed Cleavage2 mRNA Cleavage RISC->Cleavage2 Binds to target mRNA mRNA_target2 Target mRNA mRNA_target2->Cleavage2 Degradation2 mRNA Fragments Cleavage2->Degradation2

Figure 1: Mechanisms of gene silencing for FANA/DNA chimeras and siRNA.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for the accurate assessment of potency and specificity.

In Vitro Potency Assessment (IC50 Determination)

Objective: To determine the concentration of a FANA/DNA chimera or siRNA required to inhibit the expression of a target gene by 50%.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or U87-MG) in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of transfection.

  • Transfection:

    • Prepare a series of dilutions of the FANA/DNA chimera or siRNA in serum-free media.

    • Separately, dilute a transfection reagent (e.g., a cationic lipid formulation) in serum-free media.

    • Combine the diluted oligonucleotide and transfection reagent, and incubate at room temperature for 20-30 minutes to allow for complex formation.

    • Add the complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours.

  • Analysis of Target Gene Expression:

    • qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of the target mRNA relative to a stable housekeeping gene.

    • Western Blot: Lyse the cells and perform a Western blot to quantify the level of the target protein, with a loading control like beta-actin.

  • Data Analysis: Plot the percentage of target gene knockdown versus the logarithm of the oligonucleotide concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Serum Stability Assay

Objective: To evaluate the resistance of FANA-modified oligonucleotides and siRNAs to nuclease degradation in serum.

Methodology:

  • Incubation: Incubate a defined amount of the oligonucleotide (e.g., 2.5 µM) in fetal bovine serum (or human serum) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes).

  • Extraction: Stop the degradation by adding a solution to disrupt protein-nucleic acid interactions and extract the remaining oligonucleotide using a phenol-chloroform extraction.

  • Analysis:

    • Precipitate the oligonucleotide with ethanol.

    • Analyze the integrity of the oligonucleotide by polyacrylamide gel electrophoresis (PAGE) followed by staining with a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Gold).

  • Quantification: Quantify the intensity of the intact oligonucleotide band at each time point relative to the zero time point to determine the half-life.

Off-Target Effect Analysis via Microarray

Objective: To assess the global gene expression changes induced by a FANA/DNA chimera or siRNA.

Methodology:

  • Cell Treatment: Transfect cells with the FANA/DNA chimera, siRNA, or appropriate negative controls (e.g., a scrambled sequence or a mismatch control) at a concentration known to be effective for on-target knockdown.

  • RNA Isolation: Isolate high-quality total RNA from the cells at a specific time point post-transfection (e.g., 48 hours).

  • Microarray Hybridization: Label the RNA and hybridize it to a whole-genome microarray chip according to the manufacturer's protocol.

  • Data Acquisition and Analysis:

    • Scan the microarray to obtain raw expression data.

    • Normalize the data and perform statistical analysis to identify genes that are significantly up- or down-regulated compared to the negative control-treated cells.

    • Compare the off-target gene expression profiles of the FANA/DNA chimera and siRNA.

G cluster_0 Experimental Workflow: Potency & Specificity start Design FANA ASO & siRNA (and controls) transfection Transfect into Cell Line start->transfection incubation Incubate (24-72h) transfection->incubation harvest Harvest Cells incubation->harvest rna_protein Isolate RNA & Protein harvest->rna_protein qprc_wb qRT-PCR & Western Blot rna_protein->qprc_wb microarray Microarray Analysis rna_protein->microarray potency Determine Potency (IC50) qprc_wb->potency specificity Assess Specificity (Off-Target Effects) microarray->specificity

References

Safety Operating Guide

Proper Disposal of 2'-F-Bz-dC Phosphoramidite: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for 2'-F-Bz-dC Phosphoramidite (B1245037)

This document provides detailed procedural guidance for the safe and compliant disposal of 2'-F-Bz-dC Phosphoramidite, a crucial reagent in oligonucleotide synthesis. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and similar chemical compounds.

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all relevant personnel are familiar with the material's Safety Data Sheet (SDS). Although some safety data sheets for similar compounds suggest they are not classified as dangerous, it is crucial to treat all phosphoramidites as potentially hazardous due to their reactivity, especially with moisture. The toxicological properties of many phosphoramidites have not been fully investigated.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Operational Disposal Plan: Step-by-Step Quenching and Neutralization

For small quantities of expired or waste this compound, a carefully controlled quenching and neutralization process is recommended before collection by a licensed waste disposal service. This procedure deactivates the reactive phosphoramidite moiety, rendering it safer for storage and transport.

Materials Required:

Procedure:

  • Preparation: In a chemical fume hood, place the flask containing the this compound waste on a stir plate. If the waste is in solid form, dissolve it in a minimal amount of anhydrous acetonitrile or DCM. Ensure the solution is stirring gently. For safety, it is advisable to perform this procedure in an ice bath to manage any potential exothermic reactions.

  • Initial Quenching (Alcoholysis): Slowly add anhydrous isopropanol to the stirring solution. The addition should be dropwise to control the rate of reaction and any potential heat generation. A general rule of thumb is to add at least 3 equivalents of isopropanol relative to the amount of phosphoramidite.

  • Secondary Quenching: After the addition of isopropanol is complete and any initial reaction has subsided, slowly add methanol to the mixture. This ensures that any remaining reactive phosphoramidite is quenched.

  • Hydrolysis: Once the alcoholysis is complete, cautiously add water to the reaction mixture in a dropwise manner. This will hydrolyze any remaining phosphite (B83602) triester intermediates.

  • Neutralization: The solution may be slightly acidic at this stage. Slowly add a 5% sodium bicarbonate solution while monitoring the pH. Continue adding the bicarbonate solution until the pH of the mixture is between 6.0 and 8.0. Be cautious of potential gas evolution (carbon dioxide).

  • Waste Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include the chemical name ("Quenched this compound solution") and a list of all components (acetonitrile/DCM, isopropanol, methanol, water, and the reaction byproducts).

  • Final Disposal: The container with the neutralized waste should be collected by a licensed hazardous waste disposal company. Incineration at a high temperature in an approved facility is a recommended final disposal method for this type of chemical waste.[1]

Contaminated materials , such as gloves, pipette tips, and empty reagent bottles, should be disposed of as hazardous waste in accordance with institutional and local regulations.

Quantitative Data Summary

For planning purposes, the following table summarizes key quantitative aspects of the disposal procedure.

ParameterRecommended Value/GuidelineNotes
Solvent for Dissolution Minimal amount of anhydrous acetonitrile or DCMEnsure complete dissolution of solid waste.
Quenching Agent (Isopropanol) ≥ 3 molar equivalents to phosphoramiditeSlow, dropwise addition is critical.
Neutralization Agent 5% Sodium Bicarbonate SolutionAdd until pH is between 6.0 and 8.0.
Final pH of Waste 6.0 - 8.0Verify with pH paper or meter.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_quench Quenching & Neutralization cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve Solid Waste in Anhydrous Solvent fume_hood->dissolve add_ipa Slowly Add Anhydrous Isopropanol dissolve->add_ipa Stirring, in ice bath add_meoh Slowly Add Methanol add_ipa->add_meoh add_water Cautiously Add Water add_meoh->add_water neutralize Neutralize with 5% NaHCO3 to pH 6-8 add_water->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste licensed_disposal Arrange Pickup by Licensed Waste Disposal Company collect_waste->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Disposal workflow for this compound.

By strictly following these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Essential Safety and Operational Guide for Handling 2'-F-Bz-dC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Information

While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, 2'-F-Bz-dC Phosphoramidite (B1245037) should be handled with caution as its chemical, physical, and toxicological properties have not been fully investigated[1]. Potential hazards may include irritation to the eyes, skin, and respiratory tract upon exposure[1].

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water as a precaution and consult a physician[1].

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists[1].

  • If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician[1].

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[1].

In all cases of exposure, it is advisable to show the safety data sheet of a similar compound to the attending physician[1].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to ensure safe handling and to prevent exposure.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses/GogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection Chemical-resistant GlovesNitrile gloves are recommended. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact[1].
Laboratory CoatA standard laboratory coat should be worn to protect against spills and contamination.
Respiratory Protection NIOSH-approved RespiratorA type N95 (US) or type P1 (EN 143) dust mask should be used where protection from nuisance levels of dusts is desired[1].

Operational Plan: Step-by-Step Handling and Storage

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a tightly sealed state in a freezer at the recommended temperature of -20°C. Some suppliers may recommend -80°C for long-term storage[2].

  • The storage area should be dry and well-ventilated.

2. Preparation for Use:

  • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture, which can degrade the product.

  • All handling of the solid phosphoramidite should be conducted in a chemical fume hood to minimize inhalation of any dust.

3. Weighing and Dissolving:

  • Wear the full required PPE.

  • Carefully weigh the required amount of the phosphoramidite. Avoid creating dust.

  • Dissolve the solid in an appropriate anhydrous solvent (e.g., acetonitrile) as per your experimental protocol.

4. Use in Synthesis:

  • Follow your established oligonucleotide synthesis protocol.

  • Ensure all connections in the synthesizer are secure to prevent leaks.

5. Post-Synthesis Handling:

  • After use, securely seal the phosphoramidite container and return it to the freezer.

  • Thoroughly wash hands after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the handling area.

Disposal Plan

Proper disposal of 2'-F-Bz-dC Phosphoramidite and any contaminated materials is crucial for environmental safety and regulatory compliance.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company[1]. Do not dispose of the chemical down the drain.

  • Contaminated Materials: Dispose of contaminated gloves, pipette tips, and other labware as unused product in accordance with applicable federal, state, and local environmental regulations[1].

  • Empty Containers: Dispose of as unused product[1].

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive Receive and Inspect Store Store at -20°C Receive->Store Warm Warm to Room Temp in Desiccator Store->Warm PPE Don Full PPE Warm->PPE Weigh Weigh Phosphoramidite PPE->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Synthesize Perform Oligonucleotide Synthesis Dissolve->Synthesize Seal Seal and Return to Storage Synthesize->Seal Dispose Dispose of Waste Synthesize->Dispose Wash Wash Hands Thoroughly Seal->Wash

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.